Rosmarinic Acid
Description
This compound has been reported in Salvia miltiorrhiza, Aspergillus duricaulis, and other organisms with data available.
A polyphenol compound that naturally occurs in rosemary with ANTIOXIDANT and anti-inflammatory properties.
Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMFZQKYFQNTF-WUTVXBCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20896987 | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, DMSO or dimethyl formamide to approximately 25 mg/mL | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.547 g/cu cm | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystalline solid | |
CAS No. |
20283-92-5, 537-15-5 | |
| Record name | Rosmarinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20283-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020283925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosmarinic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16865 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rosmarinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20896987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanoic acid, α-[[(2E)-3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-3,4-dihydroxy-, (αR) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.507 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSMARINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQE6XG29YI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Rosmarinic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
171-175 °C | |
| Record name | ROSMARINIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Comprehensive In Vitro Analysis of the Biological Activities of Rosmarinic Acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary, basil, and mint, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects. Detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors.
Antioxidant Activity
This compound exhibits potent antioxidant properties by scavenging free radicals and chelating metal ions. Its efficacy has been demonstrated through various in vitro assays.
Quantitative Antioxidant Data
| Assay | Test System | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50: ~1.5 µg/mL | [1] |
| Hydrogen Peroxide (H₂O₂) Scavenging | Chemical Assay | >95% scavenging at 100 µg/mL | |
| Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | Dose-dependent increase in reducing power |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines the determination of the free radical scavenging activity of this compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][2][3][4][5]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (spectrophotometric grade)
-
Ascorbic acid (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. From the stock solution, prepare serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control, ascorbic acid.
-
Reaction Setup:
-
In a 96-well plate, add a defined volume of each this compound dilution to separate wells.
-
Add an equal volume of the DPPH working solution to each well to initiate the reaction.
-
Include a blank control containing only methanol and the DPPH solution.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [1 - (Absorbance of sample / Absorbance of blank)] * 100
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Anti-inflammatory Activity
This compound demonstrates significant anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
| Assay | Cell Line | Inhibitor | Result | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | This compound | Dose-dependent inhibition of LPS-induced NO production | [6] |
| Cyclooxygenase (COX) Activity | N/A | This compound | Inhibition of COX-1 and COX-2 enzymes | |
| Lipoxygenase (LOX) Activity | N/A | This compound | IC50: 0.21 µM | [7] |
Experimental Protocol: Nitric Oxide Production Assay
This protocol describes the measurement of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8][9][10][11]
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plate
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for an additional 18-24 hours. Include a control group with cells treated only with LPS and an untreated control group.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate and incubate at room temperature for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Anticancer Activity
This compound has demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest.
Quantitative Anticancer Data
| Cell Line | Cancer Type | Assay | Result (IC50) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT Assay | 321.75 µM | [12] |
| MDA-MB-468 | Triple-Negative Breast Cancer | MTT Assay | 340.45 µM | [12] |
| Hep-G2 | Liver Carcinoma | CCK-8 Assay | 14 µM | [13][14] |
| PC3 | Prostate Cancer | MTT Assay | 85 µg/mL (24h), 59 µg/mL (48h) | [15] |
| LNCaP | Prostate Cancer | MTT Assay | 102 µg/mL (24h), 64 µg/mL (48h) | [15] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[16][17][18][19][20]
Materials:
-
Cancer cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
References
- 1. 3.5. DPPH Radical-Scavenging Assay [bio-protocol.org]
- 2. acmeresearchlabs.in [acmeresearchlabs.in]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. DPPH Radical Scavenging Assay [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jbuon.com [jbuon.com]
- 14. Detailed studies on the anticancer action of this compound in human Hep-G2 liver carcinoma cells: evaluating its effects on cellular apoptosis, caspase activation and suppression of cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Enhancing the anticancer effects of this compound in PC3 and LNCaP prostate cancer cells using titanium oxide and selenium-doped graphene oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 19. MTT (Assay protocol [protocols.io]
- 20. texaschildrens.org [texaschildrens.org]
Rosmarinic Acid: A Technical Guide to its Neuroprotective Mechanisms of Action
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis), is gaining significant attention for its therapeutic potential in neurodegenerative diseases.[1][2][3] Its multifaceted biological activities, including potent antioxidant, anti-inflammatory, and anti-apoptotic properties, position it as a promising candidate for neuroprotective drug development.[2][3][4] This technical guide provides an in-depth exploration of the core molecular mechanisms through which this compound exerts its neuroprotective effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanism 1: Antioxidant and Anti-nitrosative Action
Oxidative and nitrosative stress are key pathological drivers in neurodegenerative disorders, leading to neuronal damage and death.[2] this compound directly counteracts these processes through radical scavenging and by modulating endogenous antioxidant defense systems.
Signaling Pathway: Activation of the Nrf2/HO-1 Axis
A primary mechanism of RA's antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5][6] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation by RA, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE), leading to the transcription of several protective genes, most notably Heme Oxygenase-1 (HO-1).[5][7] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have cytoprotective effects.[7] This pathway is often initiated upstream by the PI3K/Akt signaling cascade, which can be activated by RA.[5][8]
Quantitative Data: Antioxidant Efficacy
| Model System | Toxin/Injury Model | RA Dose/Concentration | Key Biomarker | Result | Reference |
| CD-1 Mice | Ischemic Stroke (tMCAO) | 20 & 40 mg/kg | Superoxide Dismutase (SOD) | Significantly increased activity | [5] |
| CD-1 Mice | Ischemic Stroke (tMCAO) | 20 & 40 mg/kg | Malondialdehyde (MDA) | Significantly decreased levels | [5] |
| Rats | Ischemic Stroke | Not specified | SOD, Catalase (CAT), GSH | Attenuated the decrease in activities/levels | [9] |
| N2A Cells | H₂O₂ | 1 - 25 µM | Intracellular ROS | Prevented H₂O₂-dependent increase | [10][11] |
| SH-SY5Y Cells | H₂O₂ | Not specified | ROS Generation | Significantly attenuated | [7] |
| SH-SY5Y Cells | Rotenone | Not specified | ROS Overproduction | Inhibited | [12] |
Experimental Protocol: Ischemic Stroke Model (tMCAO)
-
Animal Model : Adult male CD-1 or Sprague-Dawley rats are used.[5][13]
-
Ischemia Induction : Transient middle cerebral artery occlusion (tMCAO) is induced. For mice, the right middle cerebral artery is occluded for 1 hour, followed by 24 hours of reperfusion.[5][14] For rats, a 4-vessel occlusion model can be used.[13]
-
RA Administration : this compound (10, 20, or 40 mg/kg) is dissolved in saline and administered intraperitoneally immediately upon reperfusion.[5][14]
-
Biochemical Analysis : After the reperfusion period, brain tissue from the ischemic penumbra is collected. Superoxide dismutase (SOD) activity and malondialdehyde (MDA) levels are measured using spectrophotometry.[5]
-
Protein/Gene Expression : Western blot and real-time quantitative PCR (RT-qPCR) are used to analyze the protein and mRNA levels of Nrf2 and HO-1 in the ischemic brain tissue.[5]
Core Mechanism 2: Anti-inflammatory Action
Chronic neuroinflammation, primarily mediated by activated microglia and astrocytes, is a hallmark of many neurodegenerative diseases. This compound exhibits potent anti-inflammatory effects by modulating microglial activation and inhibiting key inflammatory signaling pathways.
Signaling Pathway: Inhibition of HMGB1/TLR4/NF-κB
This compound can suppress neuroinflammation by inhibiting the HMGB1/TLR4/NF-κB signaling pathway.[15] It has been shown to reduce the expression of Toll-like receptor 4 (TLR4) and its co-receptor CD14.[16] This leads to the suppression of the downstream nuclear factor-kappa B (NF-κB) pathway, a master regulator of inflammation.[16] By inhibiting NF-κB activation, RA dose-dependently reduces the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammatory mediators like COX-2 and iNOS.[16] Furthermore, RA can modulate microglial polarization, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype.[17][18]
Quantitative Data: Anti-inflammatory Efficacy
| Model System | Toxin/Injury Model | RA Dose/Concentration | Key Biomarker | Result | Reference |
| PD Mouse Model | MPTP | Not specified | Pro-inflammatory cytokines | Reduced production | [15] |
| PD Mouse Model | MPTP | Not specified | Microglia activation | Inhibited in ventral midbrain | [15] |
| BV-2 Microglial Cells | LPS | 1 µM | IL-1β release | Reduced microglial activation | [18] |
| BV-2 Microglial Cells | High Glucose | 10 µg/mL | NF-κB activation | Prevented 179% increase | [19] |
| BV-2 Microglial Cells | High Glucose | 10 µg/mL | iNOS expression | Prevented 225% increase | [19] |
Experimental Protocol: In Vitro Neuroinflammation Model
-
Cell Line : Murine microglial cell lines (e.g., BV-2 or N9) are commonly used.[15][18]
-
Inflammation Induction : Cells are stimulated with lipopolysaccharide (LPS) (e.g., 500 ng/mL for 24 hours) or 1-methyl-4-phenylpyridinium (MPP⁺) to induce a pro-inflammatory M1 phenotype.[15][18]
-
RA Treatment : Cells are pre-treated with various concentrations of this compound (e.g., 1 µM) before the addition of the inflammatory stimulus.[18]
-
Cytokine Measurement : The concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant is quantified using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Protein Analysis : Western blotting is used to measure the expression levels of key signaling proteins such as TLR4, CD14, phosphorylated JNK, and components of the NF-κB pathway and NLRP3 inflammasome.[16]
-
Phenotype Analysis : The expression of M1 (e.g., iNOS, COX-2) and M2 (e.g., Arg-1) markers can be assessed by RT-qPCR or immunocytochemistry to determine the effect of RA on microglial polarization.[20]
Core Mechanism 3: Anti-apoptotic Action
Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons. This compound intervenes in the apoptotic cascade, primarily by modulating the Bcl-2 family of proteins and inhibiting executioner caspases.
Signaling Pathway: Regulation of the Intrinsic Apoptotic Pathway
This compound exerts significant anti-apoptotic effects by modulating the intrinsic (mitochondrial) pathway of apoptosis. It has been consistently shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][5] This action shifts the Bcl-2/Bax ratio in favor of survival, which stabilizes the mitochondrial membrane and prevents the release of cytochrome c.[21] Consequently, the activation of downstream executioner caspases, such as cleaved caspase-3, is reduced, thereby preventing the final steps of apoptosis.[13] This entire process is often regulated by pro-survival signaling pathways like PI3K/Akt and can be influenced by the JNK pathway, which RA also modulates.[7][13]
Quantitative Data: Anti-apoptotic Efficacy
| Model System | Toxin/Injury Model | RA Dose/Concentration | Key Biomarker | Result | Reference |
| CD-1 Mice | Ischemic Stroke (tMCAO) | 20 & 40 mg/kg | Bcl-2 protein & mRNA | Upregulated expression | [5] |
| CD-1 Mice | Ischemic Stroke (tMCAO) | 20 & 40 mg/kg | Bax protein & mRNA | Downregulated expression | [5] |
| Rats | 6-OHDA (PD Model) | 20 mg/kg | Bcl-2/Bax ratio | Attenuated the increase | [1][10] |
| Sprague-Dawley Rats | Cerebral I/R | Not specified | Cleaved Caspase-3 | Reduced expression | [13] |
| SH-SY5Y Cells | H₂O₂ | Not specified | Bax / Bcl-2 | Suppressed Bax up-regulation and Bcl-2 down-regulation | [7] |
Experimental Protocol: In Vitro Apoptosis Assay
-
Cell Line : Human neuroblastoma SH-SY5Y cells or primary cerebellar granule neurons (CGNs) are suitable models.[2][7]
-
Apoptosis Induction : Apoptosis can be induced by treating cells with H₂O₂ to model oxidative stress, or by removing depolarizing extracellular potassium (5K apoptotic condition) for CGNs.[2][7]
-
RA Treatment : Cells are co-incubated with RA (e.g., 50 µM) and the apoptotic stimulus.[2]
-
Apoptosis Quantification : Apoptotic cell death is quantified using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation.[5] Alternatively, nuclear morphology can be assessed by Hoechst staining.[2]
-
Protein Analysis : Western blotting is performed on cell lysates to determine the protein expression levels of Bcl-2, Bax, and cleaved caspase-3. The ratio of Bcl-2 to Bax is often calculated as an indicator of apoptotic propensity.[5][13]
Core Mechanism 4: Action in Alzheimer's Disease Models
In the context of Alzheimer's disease (AD), this compound's neuroprotective effects extend to targeting the core pathology of amyloid-beta (Aβ) aggregation.
Mechanism: Inhibition of Aβ Aggregation and Modulation of Monoamines
This compound has been shown to directly interfere with the aggregation of Aβ peptides into neurotoxic oligomers and fibrils.[22][23] Molecular dynamics simulations suggest that RA can bind to the hydrophobic pocket of the Aβ monomer, destabilizing its structure and preventing the formation of pathological β-sheets.[24]
A novel mechanism uncovered in Tg2576 AD model mice involves the modulation of monoamine neurotransmitters.[22][25] RA intake was found to increase the levels of dopamine, norepinephrine, and L-DOPA in the cerebral cortex.[22][26] This effect is attributed to the downregulation of monoamine oxidase B (Maob), an enzyme that degrades dopamine.[22][25] The resulting increase in monoamine concentrations in the brain has been shown to directly inhibit Aβ aggregation.[22][26]
Quantitative Data: Efficacy in AD Models
| Model System | Toxin/Injury Model | RA Treatment | Key Biomarker/Outcome | Result | Reference |
| Tg2576 Mice | AD Model | 0.5% RA diet for 7 weeks | L-DOPA in brain | Significantly increased | [22] |
| Tg2576 Mice | AD Model | 0.5% RA diet for 7 weeks | DOPAC in brain | Significantly increased | [22] |
| BALB/c Mice | Aβ₁₋₄₂ Injection | Not specified | Aβ Plaques | Substantial reduction | [27][28] |
| BALB/c Mice | Aβ₁₋₄₂ Injection | Not specified | Ki-67+ Neurons (Neurogenesis) | Density improved from 19.50 to 22.87 (p=0.0111) | [27][28] |
Experimental Protocol: In Vivo AD Mouse Model
-
Animal Model : Transgenic mice that overexpress human amyloid precursor protein, such as the Tg2576 model, are used.[22] Alternatively, wild-type mice can be stereotaxically injected with Aβ₁₋₄₂ oligomers into the hippocampus.[27][28]
-
RA Administration : For chronic studies, RA is mixed into the diet (e.g., 0.5% w/w) and fed to the mice for an extended period (e.g., 7 weeks to 10 months).[22]
-
Behavioral Analysis : Cognitive function and memory are assessed using tests like the Morris water maze or social interaction tests.[13][27]
-
Histological Analysis : After the treatment period, mouse brains are collected. Immunohistochemistry is performed on brain slices to visualize and quantify Aβ plaques and markers of neurogenesis (e.g., Ki-67, DCX).[27][28]
-
Biochemical Analysis : Brain tissue (e.g., cerebral cortex) is homogenized, and High-Performance Liquid Chromatography (HPLC) can be used to measure the concentrations of monoamines (L-DOPA, dopamine, norepinephrine).[22]
Core Mechanism 5: Action in Parkinson's Disease Models
In Parkinson's disease (PD) models, this compound demonstrates neuroprotective effects by preserving dopaminergic neurons, mitigating mitochondrial dysfunction, and reducing α-synuclein pathology.
Mechanism: Mitochondrial Protection and Abl Kinase Inhibition
Mitochondrial dysfunction is a central element in the pathogenesis of PD. This compound has been shown to protect against mitochondrial damage in dopaminergic neurons. In MPTP-induced mouse models, RA pretreatment reduced motor impairments and dopaminergic neuronal degeneration in the substantia nigra.[21] It achieves this by suppressing the mitochondrial unfolded protein response (mtUPR) and protecting cells from mitochondrial failure.[21][29]
In rotenone-induced cellular models of PD, RA's neuroprotective effect is partly attributed to the inhibition of the Abelson (Abl) tyrosine kinase.[12][30] RA treatment suppresses the hyperphosphorylation of Abl, which is linked to α-synuclein and Tau phosphorylation.[12][30] By inhibiting Abl, RA reduces cell apoptosis, decreases levels of α-synuclein, and restores mitochondrial membrane potential and ATP content.[12][30]
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of neuroprotective offerings by this compound against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound protects human dopaminergic neuronal cells against hydrogen peroxide-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound protects rats against post-stroke depression after transient focal cerebral ischemic injury through enhancing antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. verizonaonlinepublishing.com [verizonaonlinepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson's Disease Cell Model through Abl Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound protects rat hippocampal neurons from cerebral ischemia/reperfusion injury via the Akt/JNK3/caspase-3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sjzsyj.com.cn [sjzsyj.com.cn]
- 15. This compound attenuates inflammatory responses through inhibiting HMGB1/TLR4/NF-κB signaling pathway in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Mitigates Lipopolysaccharide-Induced Neuroinflammatory Responses through the Inhibition of TLR4 and CD14 Expression and NF-κB and NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Regulates Microglial M1/M2 Polarization via the PDPK1/Akt/HIF Pathway Under Conditions of Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Reduces Microglia Senescence: A Novel Therapeutic Approach for the Management of Neuropathic Pain Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | this compound Inhibits Mitochondrial Damage by Alleviating Unfolded Protein Response [frontiersin.org]
- 22. This compound suppresses Alzheimer’s disease development by reducing amyloid β aggregation by increasing monoamine secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. muroran-it.repo.nii.ac.jp [muroran-it.repo.nii.ac.jp]
- 24. mdpi.com [mdpi.com]
- 25. This compound suppresses Alzheimer’s disease development by reducing amyloid β aggregation by increasing monoamine se… [ouci.dntb.gov.ua]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Ursolic acid and this compound ameliorate alterations in hippocampal neurogenesis and social memory induced by amyloid beta in mouse model of Alzheimer’s disease [frontiersin.org]
- 28. Ursolic acid and this compound ameliorate alterations in hippocampal neurogenesis and social memory induced by amyloid beta in mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. [PDF] this compound Attenuates Rotenone-Induced Neurotoxicity in SH-SY5Y Parkinson’s Disease Cell Model through Abl Inhibition | Semantic Scholar [semanticscholar.org]
A Technical Guide to Rosmarinic Acid: From Natural Sources to Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources, distribution, and quantitative analysis of rosmarinic acid, a phenolic compound of significant interest for its therapeutic potential. This document details the botanical distribution of this compound, presents quantitative data in a clear tabular format, outlines detailed experimental protocols for its extraction and quantification, and provides a visual representation of its biosynthetic pathway.
Natural Sources and Distribution of this compound
This compound is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] First isolated from rosemary (Salvia rosmarinus), it is widely distributed in the plant kingdom.[1] Its accumulation has been observed in hornworts, the fern family Blechnaceae, and various monocotyledonous and dicotyledonous angiosperms.[1] The most significant concentrations of this compound are found in numerous species within the Lamiaceae (mint) and Boraginaceae (borage) families.[2][3]
Within the Lamiaceae family, the subfamily Nepetoideae is a particularly rich source.[1] Culinary herbs such as basil (Ocimum basilicum), holy basil (Ocimum tenuiflorum), lemon balm (Melissa officinalis), rosemary (Salvia rosmarinus), marjoram (Origanum majorana), sage (Salvia officinalis), thyme, and peppermint are notable for their high this compound content.[1] It is also found in plants of the Marantaceae family.[4]
Quantitative Distribution of this compound in Plants
The concentration of this compound can vary significantly between different plant species, within different parts of the same plant, and depending on factors such as geographical location and harvest time.[5] The following tables summarize the quantitative data on this compound content in various plant species, primarily from the Lamiaceae and Boraginaceae families.
Table 1: this compound Content in Selected Lamiaceae Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Mentha spicata | Aerial parts | 58.5 | [6] |
| Salvia officinalis | Aerial parts | 39.3 | [6] |
| Melissa officinalis | Aerial parts | 36.5 | [6] |
| Thymus citriodorous | Aerial parts | 31.5 | [6] |
| Perovskia artemisoides | Aerial parts | 31.3 | [6] |
| Origanum vulgare | - | 12.40 | [7] |
| Rosmarinus officinalis | - | 1.33 | [7] |
| Salvia glutinosa | Leaves | 47.3 | [8] |
| Salvia sclarea | Leaves | 47.3 | [8] |
| Salvia aethiopis | Leaves | 13.3 | [8] |
Table 2: this compound Content in Selected Boraginaceae Species
| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Reference |
| Borago officinalis | Leaves | ~15 | [8] |
| Symphytum officinale | Root | 7.557 | [9] |
Experimental Protocols
Extraction of this compound from Plant Material
Several methods have been optimized for the extraction of this compound from plant tissues. A common and effective approach involves solvent extraction.
Protocol: Solvent Extraction of this compound
-
Sample Preparation: Air-dry the plant material at room temperature and grind it into a fine powder using a mill. Sieve the powder to ensure a uniform particle size (e.g., through a 380 μm sieve).[10]
-
Solvent Selection: A mixture of methanol (B129727) and water (e.g., 70% methanol) is commonly used and has been shown to be effective for extracting this compound.[10] Other successful solvent systems include aqueous ethanol.[[“]]
-
Extraction Procedure:
-
Accurately weigh approximately 0.5 g of the powdered plant material.[10]
-
Add 10 mL of the extraction solvent (e.g., 70% methanol in water).[10]
-
Perform ultrasonication at room temperature for 30 minutes.[10]
-
Centrifuge the mixture to separate the supernatant.
-
Repeat the extraction process on the plant residue with an additional 10 mL of the solvent to ensure complete extraction.[10]
-
Combine the supernatants from both extractions.[10]
-
-
Sample Preparation for Analysis:
An alternative method involves hot water extraction followed by liquid-liquid extraction:
-
Hot Water Extraction: Extract ground plant material (e.g., 100 g of Melissa officinalis leaves) twice with 2 liters of water at 80-100°C for 45 minutes with stirring.[12]
-
Acidification: Combine the extracts and acidify to a pH of 2-2.5 with hydrochloric acid.[12]
-
Purification: Separate the precipitated by-products by centrifugation.[12]
-
Liquid-Liquid Extraction: Extract the resulting solution three times by shaking with an equal volume of a suitable organic solvent like diisopropyl ether.[12]
-
Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure.[12]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the accurate quantification of this compound in plant extracts.[9]
Protocol: HPLC Quantification of this compound
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.[10]
-
Chromatographic Conditions:
-
Standard Preparation and Calibration:
-
Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in a suitable solvent like 30% acetonitrile.[9]
-
Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve over a suitable concentration range (e.g., 1 to 400 µg/mL).[10]
-
Inject the standard solutions into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. The curve should exhibit good linearity (R² > 0.99).[9]
-
-
Sample Analysis and Quantification:
-
Inject the filtered plant extract into the HPLC system under the same conditions as the standards.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Determine the peak area of this compound in the sample.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Biosynthesis of this compound
The biosynthesis of this compound is a well-characterized pathway that involves intermediates from both the phenylpropanoid and tyrosine-derived pathways.[2][13]
The pathway begins with the amino acids L-phenylalanine and L-tyrosine.[2] L-phenylalanine is converted to 4-coumaroyl-CoA through the action of phenylalanine ammonia-lyase (PAL), cinnamic acid 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).[14] Concurrently, L-tyrosine is converted to 4-hydroxyphenyllactic acid via tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR).[14]
The key esterification step is catalyzed by this compound synthase (RAS), which combines 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid to form 4-coumaroyl-4'-hydroxyphenyllactate.[13] Subsequent hydroxylation reactions, catalyzed by cytochrome P450-dependent monooxygenases, lead to the formation of this compound.[13]
Caption: Biosynthetic pathway of this compound.
References
- 1. scielo.br [scielo.br]
- 2. This compound as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound in sage and borage leaves by high-performance liquid chromatography with different detection methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. US4354035A - Process for isolating this compound from plants - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Molecular Architecture of Rosmarinic Acid: A Comprehensive Technical Guide
For Immediate Release
[City, State] – [Date] – Rosmarinic acid, a naturally occurring polyphenolic compound, is the subject of a new in-depth technical guide. This document provides a detailed exploration of its chemical structure and the functional groups that dictate its significant biological activities. Tailored for researchers, scientists, and professionals in drug development, this guide offers a foundational understanding of this promising molecule.
This compound is chemically classified as an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2][3] Its molecular formula is C₁₈H₁₆O₈, with a molecular weight of approximately 360.31 g/mol .[4][5] The IUPAC name for the naturally occurring enantiomer is (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid.[6]
The unique arrangement of its constituent parts gives rise to a molecule with a rich chemical profile, making it a focal point of research in pharmacology and medicinal chemistry.
Deciphering the Chemical Structure
The structural foundation of this compound is built upon two key moieties derived from the shikimate pathway: a caffeic acid unit and a 3,4-dihydroxyphenyllactic acid unit. These two components are linked together through an ester bond.
The molecule possesses two phenyl rings, each substituted with two hydroxyl groups at adjacent positions (ortho-substitution), forming catechol (3,4-dihydroxyphenyl) structures. These catechol moieties are critical to the potent antioxidant properties of this compound.
Key Functional Groups and Their Significance
The biological and chemical behavior of this compound is dictated by the presence of several key functional groups:
-
Carboxylic Acid Group: The presence of a carboxylic acid (-COOH) group imparts acidic properties to the molecule. This group can be deprotonated, influencing the molecule's solubility in aqueous solutions and its ability to interact with biological targets. The pKa value for this carboxylic group is approximately 3.57.[4]
-
Phenolic Hydroxyl Groups: this compound contains four phenolic hydroxyl (-OH) groups, two on each of the catechol rings. These groups are primary sites for antioxidant activity, as they can readily donate a hydrogen atom to neutralize free radicals.
-
Ester Group: An ester (-COO-) linkage connects the caffeic acid and 3,4-dihydroxyphenyllactic acid portions of the molecule. This bond can be susceptible to hydrolysis, which may play a role in the metabolism of this compound in biological systems.
-
Alkene Group: The caffeic acid moiety contains a carbon-carbon double bond (C=C) in a trans-configuration, making it an α,β-unsaturated ester. This conjugated system contributes to the molecule's electronic properties and its ability to absorb ultraviolet light.
The spatial arrangement and electronic interplay of these functional groups are fundamental to the diverse pharmacological effects attributed to this compound, including its antioxidant, anti-inflammatory, and antimicrobial activities.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₁₆O₈ | [1][4][5][7][8][9] |
| Molecular Weight | 360.31 g/mol | [4][5] |
| IUPAC Name | (2R)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid | [6] |
| pKa | 3.57 | [4] |
| Melting Point | 171-175 °C | [3][10] |
| Solubility in Water | Slightly soluble; 0.041 g/L (predicted) | [3][11] |
| Solubility in PBS (pH 7.2) | At least 15 mg/mL | [5] |
| Solubility in Organic Solvents | Soluble in ethanol (B145695), DMSO, and dimethylformamide (at least 25 mg/mL) | [5][10] |
Experimental Protocols
The extraction, isolation, and quantification of this compound are critical for research and development. Below are detailed methodologies for these key experimental procedures.
Extraction of this compound from Plant Material (Lemon Balm)
This protocol describes a Soxhlet extraction method for obtaining this compound from dried lemon balm (Melissa officinalis) leaves.
-
Preparation of Plant Material: Finely grind dried lemon balm leaves to a powder.
-
Defatting: Place 140 g of the powdered leaves into a cellulose (B213188) thimble and perform a Soxhlet extraction with 500 mL of n-hexane for 10 hours to remove fatty substances.[8]
-
Extraction: Following defatting, air-dry the plant material to remove residual hexane. Then, perform a reflux extraction twice with a 1:1 (v/v) mixture of water and ethanol for 10 hours for each extraction.[8]
-
Initial Purification: Combine the aqueous-ethanolic extracts. The resulting solution can be further purified by liquid-liquid extraction with n-butanol to separate water-soluble impurities.[8]
Isolation and Purification of this compound
This protocol outlines a liquid-liquid extraction and pH adjustment method for the isolation of this compound from an aqueous extract.
-
Solvent Partitioning: Dissolve the dried crude extract in 300 mL of distilled water. Partition this aqueous solution twice with 100 mL of toluene (B28343) to remove non-polar compounds. Discard the upper toluene layer.[8]
-
pH Adjustment (Step 1): Adjust the pH of the aqueous fraction from its initial value (e.g., pH 3.87) to 4.5 using a 10⁻² M NaOH solution.[8]
-
Extraction of Impurities: At pH 4.5, perform two extractions with 100 mL of methyl tert-butyl ether (MTBE) to remove other organic compounds, while this compound remains in the aqueous phase. Discard the MTBE fractions.[8]
-
pH Adjustment (Step 2): Adjust the pH of the aqueous fraction to 3.75. At this pH, this compound becomes less soluble in water and more soluble in MTBE.[8]
-
Isolation of this compound: Partition the acidified aqueous solution with five successive 100 mL fractions of MTBE. Combine the MTBE fractions containing the this compound.[8]
-
Final Purification: Evaporate the combined MTBE fractions to dryness. Dissolve the dried material in hot water, add activated charcoal, stir for 15 minutes, and then filter. Refrigerate the filtrate to allow for the crystallization of purified this compound.[8]
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This section details a validated HPLC method for the quantitative analysis of this compound.
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.
-
Mobile Phase: A gradient elution is employed using two solvents:
-
Solvent A: 0.085% phosphoric acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient Program: A specific gradient program should be developed to achieve optimal separation. For example, starting with a high percentage of Solvent A and gradually increasing the percentage of Solvent B over the course of the run.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature, for instance, 40 °C.
-
Detection: Monitor the eluent at a wavelength of 330 nm, which is near the absorbance maximum for this compound.
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.
Visualizing the Molecular Structure
To provide a clear visual representation of the chemical structure of this compound, the following diagram has been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. mpbio.com [mpbio.com]
- 6. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. arjonline.org [arjonline.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 20283-92-5 [chemicalbook.com]
- 11. Showing Compound this compound (FDB002427) - FooDB [foodb.ca]
A Technical Guide to the Pharmacological Effects of Rosmarinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Rosmarinic acid (RA), a naturally occurring polyphenolic compound, and its derivatives have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological effects of these compounds, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Core Pharmacological Activities
This compound and its derivatives exhibit a broad spectrum of biological effects, primarily attributed to their antioxidant and anti-inflammatory properties. These foundational activities underpin their therapeutic potential in a variety of disease models, including neurodegenerative disorders, cancer, microbial infections, and inflammatory conditions.
Antioxidant Effects
The antioxidant capacity of this compound and its derivatives is a cornerstone of their pharmacological profile. These compounds are effective scavengers of reactive oxygen species (ROS), which are implicated in the pathophysiology of numerous diseases.[1][2] Their ability to donate hydrogen atoms from their catechol moieties neutralizes free radicals, thereby mitigating oxidative stress.
Anti-inflammatory Action
A significant body of research highlights the potent anti-inflammatory effects of this compound derivatives. A key mechanism involves the modulation of the nuclear factor-κB (NF-κB) signaling pathway, a central regulator of inflammation.[3][4] By inhibiting NF-κB activation, these compounds can suppress the expression of pro-inflammatory cytokines and enzymes.[3] Additionally, they have been shown to influence the mitogen-activated protein kinase (MAPK) signaling pathway, further contributing to their anti-inflammatory profile.[1][5]
Neuroprotective Properties
The neuroprotective effects of this compound and its derivatives are of particular interest for the development of therapies for neurodegenerative diseases like Alzheimer's and Parkinson's. Their antioxidant and anti-inflammatory actions help protect neurons from oxidative stress and inflammation-induced damage.[2][6] Studies have shown that this compound can inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[7]
Anticancer Activity
This compound and its derivatives have demonstrated promising anticancer potential through various mechanisms. These include the induction of apoptosis (programmed cell death), inhibition of tumor cell proliferation, and suppression of angiogenesis (the formation of new blood vessels that supply tumors).[1][5][8] The Bcl-2 and hedgehog signaling pathways have been implicated in the anti-tumor effects of this compound.[5]
Antimicrobial and Antiviral Effects
These compounds have also been shown to possess a range of antimicrobial activities against various bacteria and fungi.[6][9] For instance, the derivative RA-N8 has been found to be effective against Staphylococcus aureus and MRSA by targeting the bacterial cell membrane.[9] Furthermore, some derivatives have exhibited antiviral activity, including against HIV by inhibiting viral replication.[10]
Quantitative Bioactivity Data
The following tables summarize key quantitative data from various in vitro and in vivo studies, providing a comparative overview of the potency of this compound and its derivatives.
Table 1: In Vitro Anticancer Activity (IC50 Values)
| Compound/Derivative | Cell Line | IC50 Value (µM) | Reference |
| This compound | HCT116 (Colon) | >300 | [11] |
| Triphenylphosphonium salt of RA | HCT116 (Colon) | 7.28 | [11] |
| Tricyclohexylphosphonium salt of RA | HCT116 (Colon) | 8.13 | [11] |
| This compound | MDA-MB-231 (Breast) | 480 (mg/mL extract) | [12] |
Table 2: In Vitro Antidiabetic Activity
| Compound/Derivative | Target | IC50 Value (µM) | Reference |
| This compound | α-glucosidase | 33.0 | [5] |
| Acarbose (Control) | α-glucosidase | 131.2 | [5] |
Table 3: In Vitro Antimicrobial Activity (MIC/MBC Values)
| Compound/Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| RA-N8 | S. aureus (ATCC 29213) | 6 | - | [9] |
| RA-N8 | MRSA (ATCC BAA41) | 6 | - | [9] |
| RA-N8 | MRSA (ATCC 43300) | 6 | - | [9] |
| This compound | E. coli | 800 | 900 | [10] |
| This compound | Salmonella | 900 | 1000 | [10] |
| This compound | S. aureus | 1000 | 1100 | [10] |
| This compound | B. subtilis | 1000 | 1100 | [10] |
| This compound methyl ester | M. tuberculosis H37Rv | 15 - 32 | - | [13] |
| This compound | M. tuberculosis H37Rv | 15 - 32 | - | [13] |
Key Signaling Pathways and Experimental Workflows
Visual representations of the molecular mechanisms and experimental procedures are crucial for a comprehensive understanding of the pharmacological effects of this compound derivatives.
Signaling Pathways
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and its derivatives.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Activation of the PI3K/Akt signaling pathway by this compound.[14]
Experimental Workflows
The following diagrams illustrate common experimental workflows used to assess the pharmacological effects of this compound derivatives.
Caption: Workflow for determining in vitro anticancer activity (IC50).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Experimental Protocols
This section provides an overview of common methodologies used in the evaluation of this compound derivatives.
Cell Viability Assay (MTS Assay)
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
-
Principle: The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan (B1609692) product that is soluble in tissue culture medium. The quantity of formazan product as measured by the absorbance at 490-500 nm is directly proportional to the number of living cells in culture.
-
Procedure Outline:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivative and a vehicle control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. Growth is assessed after a defined incubation period.
-
Procedure Outline (Broth Microdilution):
-
Prepare two-fold serial dilutions of the this compound derivative in a 96-well microtiter plate containing a suitable broth medium.[15]
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism only) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
In Vivo Anti-inflammatory Model (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The ability of a compound to reduce this swelling is a measure of its anti-inflammatory activity.
-
Procedure Outline:
-
Administer the this compound derivative or vehicle to groups of rats at specified doses (e.g., 10, 20, and 40 mg/kg) via oral gavage.[16]
-
After a set period (e.g., 1 hour), inject a 1% solution of carrageenan into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
-
Conclusion and Future Directions
This compound and its derivatives represent a promising class of natural compounds with a wide array of pharmacological effects. Their well-documented antioxidant and anti-inflammatory properties, coupled with their influence on key signaling pathways, make them attractive candidates for the development of novel therapeutics. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to build upon. Future research should focus on the synthesis of novel derivatives with enhanced bioavailability and target specificity, as well as comprehensive preclinical and clinical studies to validate their therapeutic efficacy and safety in various disease contexts. The continued exploration of their mechanisms of action will further unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. jpsionline.com [jpsionline.com]
- 3. This compound and its derivatives: biotechnology and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound: modes of action, medicinal values and health benefits | Animal Health Research Reviews | Cambridge Core [cambridge.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a novel class of this compound derivatives as antibacterial agents: Synthesis, structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Derivatization of this compound Enhances its in vitro Antitumor, Antimicrobial and Antiprotozoal Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Profile, Antioxidant, Anti-Proliferative, Anticoagulant and Mutagenic Effects of a Hydroalcoholic Extract of Tuscan Rosmarinus officinalis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound and its derivative's duel as antitubercular agents: insights from computational prediction to functional response in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 15. tandfonline.com [tandfonline.com]
- 16. In vivo analgesic and anti-inflammatory activities of Rosmarinus officinalis aqueous extracts, this compound and its acetyl ester derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Rosmarinic Acid: A Technical Guide to its Antioxidant and Free Radical Scavenging Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinic acid, a naturally occurring polyphenolic compound predominantly found in species of the Lamiaceae family, has garnered significant scientific attention for its potent antioxidant and free radical scavenging activities. This technical guide provides an in-depth analysis of the mechanisms of action, quantitative antioxidant capacity, and the underlying cellular signaling pathways modulated by this compound. Detailed experimental protocols for key antioxidant assays are provided to facilitate reproducible research. Furthermore, this guide includes structured data tables for comparative analysis of its antioxidant efficacy and visualizations of key biological and experimental processes to support drug discovery and development programs.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] this compound (RA), an ester of caffeic acid and 3,4-dihydroxyphenyl lactic acid, has emerged as a promising therapeutic agent due to its remarkable antioxidant properties.[2] Its chemical structure, featuring multiple hydroxyl groups, endows it with the ability to neutralize free radicals and chelate pro-oxidant metal ions.[2] This guide delves into the technical details of RA's antioxidant functions, providing a comprehensive resource for the scientific community.
Mechanisms of Antioxidant Action
This compound exerts its antioxidant effects through several key mechanisms:
-
Direct Free Radical Scavenging: The primary antioxidant mechanism of this compound involves the donation of hydrogen atoms from its hydroxyl groups to neutralize a wide variety of free radicals, including superoxide (B77818) anions and hydroxyl radicals.[2] This action terminates the radical chain reactions that lead to cellular damage. The presence of four phenolic hydroxyl groups and two catecholic moieties in its structure contributes to its potent radical scavenging capacity.[3]
-
Metal Ion Chelation: this compound can chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺). These ions can otherwise participate in the Fenton reaction, a major source of highly reactive hydroxyl radicals. By sequestering these metal ions, this compound prevents the formation of these damaging ROS.
-
Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, this compound upregulates the expression and activity of crucial endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[4][5]
The Keap1-Nrf2-ARE Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophiles like this compound, Keap1 undergoes a conformational change, leading to the release and stabilization of Nrf2.[5] Translocated to the nucleus, Nrf2 binds to the ARE in the promoter regions of various antioxidant genes, initiating their transcription.[4] This leads to an increased synthesis of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[5] Recent studies also suggest that this compound can activate this pathway by targeting other upstream regulators.[6][7]
Quantitative Antioxidant Activity
The antioxidant capacity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.
| Assay | IC50 Value (µg/mL) | IC50 Value (µM) | Reference Compound | Reference IC50 | Source |
| DPPH | 1.3 ± 0.1 | ~3.6 | - | - | [8] |
| DPPH | 8.02 (as mg/mL) | ~22260 | Sulfur dioxide | 10.31 (as mg/mL) | [2] |
| H₂O₂ Scavenging | 28.12 | ~78.0 | Vitamin C | - | [9] |
| α-Glucosidase Inhibition | - | 33.0 | Acarbose | 131.2 µM | [2] |
Experimental Protocols
Detailed methodologies for key antioxidant assays are provided below to ensure standardized and reproducible evaluation of this compound's antioxidant potential.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[10]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (B129727) (HPLC grade)
-
This compound standard
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark bottle at 4°C.
-
Preparation of sample solutions: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to determine the IC50 value.
-
Assay:
-
In a 96-well plate, add 50 µL of the sample solution (or standard/control) to 150 µL of the DPPH solution.
-
For the blank, use 50 µL of methanol instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate (B84403) buffered saline (PBS) or ethanol (B145695)
-
This compound standard
-
Positive control (e.g., Trolox)
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ stock solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of ABTS•+ working solution: Before use, dilute the stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Assay:
-
Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Materials:
-
Fluorescein (B123965) sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of reagents:
-
Prepare a fluorescein stock solution and dilute it with phosphate buffer to the working concentration.
-
Prepare an AAPH solution in phosphate buffer.
-
Prepare a series of Trolox standards for the calibration curve.
-
-
Assay:
-
To each well of a black 96-well plate, add 25 µL of the sample, standard, or blank (phosphate buffer).
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 30 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin monitoring the fluorescence decay every 1-5 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The results are typically expressed as Trolox equivalents (TE).
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of an antioxidant to prevent the oxidation of the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to the highly fluorescent dichlorofluorescein (DCF) within cells.
Materials:
-
Human cell line (e.g., HaCaT keratinocytes, HepG2)
-
Cell culture medium and supplements
-
DCFH-DA solution
-
AAPH or H₂O₂ (oxidant)
-
This compound
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed the cells in a 96-well plate and allow them to adhere and grow to confluency.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with DCFH-DA solution in the dark.
-
Treatment: Remove the DCFH-DA solution, wash the cells, and then treat them with different concentrations of this compound, followed by the addition of the oxidant (AAPH or H₂O₂).
-
Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over time.
-
Calculation: The cellular antioxidant activity is calculated based on the reduction in fluorescence in the presence of the antioxidant compared to the control.
Conclusion
This compound is a potent antioxidant with a multi-faceted mechanism of action that includes direct radical scavenging, metal chelation, and the modulation of endogenous antioxidant defense systems via the Nrf2-ARE pathway. The quantitative data and detailed experimental protocols provided in this technical guide offer a valuable resource for researchers and drug development professionals. The consistent and robust antioxidant activity of this compound across various assays underscores its potential as a therapeutic agent for the prevention and treatment of diseases associated with oxidative stress. Further research, particularly in vivo and clinical studies, is warranted to fully elucidate its therapeutic efficacy and to develop novel drug delivery systems to enhance its bioavailability.
References
- 1. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Attenuates Cell Damage against UVB Radiation-Induced Oxidative Stress via Enhancing Antioxidant Effects in Human HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita [archrazi.areeo.ac.ir]
- 10. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
The In Vivo Anti-inflammatory Properties of Rosmarinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA), a naturally occurring polyphenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyl lactic acid.[1] It is prominently found in various plants, particularly those belonging to the Lamiaceae and Boraginaceae families, such as rosemary, oregano, and mint.[1][2] Extensive preclinical research, encompassing a wide array of in vivo and in vitro studies, has established the potent anti-inflammatory, antioxidant, and immunomodulatory activities of this compound.[1][2][3] This technical guide provides an in-depth overview of the in vivo anti-inflammatory effects of this compound, focusing on quantitative data from key animal models, detailed experimental protocols, and the underlying molecular signaling pathways.
Key Animal Models in this compound Research
The anti-inflammatory efficacy of this compound has been validated across several standard animal models of inflammation. These models mimic different aspects of human inflammatory diseases, providing a platform to assess therapeutic potential.
-
Carrageenan-Induced Paw Edema: This is a widely used and well-characterized model of acute, localized inflammation.[4] Subplantar injection of carrageenan, a phlogistic agent, induces a biphasic inflammatory response characterized by fluid exudation, swelling (edema), and leukocyte infiltration.[4][5] This model is particularly useful for screening potential anti-inflammatory drugs.[4]
-
Lipopolysaccharide (LPS)-Induced Inflammation: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic and localized inflammation.[1][6] It is used to create various inflammatory models, including acute lung injury (ALI), mastitis, and neuroinflammation, by activating Toll-like receptor 4 (TLR4) and triggering a cascade of pro-inflammatory cytokine production.[1][2][7]
-
Antigen-Induced Inflammation: Models using antigens like ovalbumin (OVA) are employed to study allergic inflammation, such as in asthma and allergic rhinitis.[1][3] These models involve sensitization and subsequent challenge with the antigen to elicit an immune response characterized by IgE production, mast cell degranulation, and eosinophil infiltration.[1][6]
-
Chronic Inflammation Models: To study long-term inflammatory conditions, models such as collagen-induced arthritis (CIA) and surgically induced osteoarthritis (e.g., destabilization of the medial meniscus, DMM) are utilized.[1][8] These models replicate the progressive cartilage destruction and synovitis seen in human arthritis.[1][6][9]
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative effects of this compound administration in various in vivo inflammatory models.
Table 1: Efficacy of this compound in Carrageenan-Induced Paw Edema in Rats
| Dosage (Route) | Key Outcomes & Quantitative Data | Reference(s) |
| 10, 25, 50 mg/kg (p.o.) | Showed a dose-response effect; 25 mg/kg reduced paw edema by over 60% at 6 hours. | [10] |
| 40 mg/kg (oral) | Significantly attenuated paw edema. | [11] |
| Not Specified | Markedly decreased the generation of IL-1β and TNF-α in paw tissue. | [6] |
Table 2: Efficacy of this compound in LPS-Induced Inflammation Models
| Model (Species) | Dosage (Route) | Key Outcomes & Quantitative Data | Reference(s) |
| Acute Lung Injury (Mouse) | 5, 10, 20 mg/kg (i.p.) | Significantly decreased lung wet-to-dry weight ratio and reduced total cells, neutrophils, and macrophages in bronchoalveolar lavage fluid (BALF). Significantly decreased the production of TNF-α, IL-6, and IL-1β. | [2][12] |
| Mastitis (Mouse) | Not specified | Significantly ameliorated mammary gland structural damage and decreased myeloperoxidase (MPO) activity. Reduced levels of TNF-α, IL-1β, and IL-6 in a dose-dependent manner. | [1][6][7] |
| Neuroinflammation (Rat) | 2.5, 5 mg/kg (i.p.) | Dose-dependently prevented hippocampal malondialdehyde (MDA) elevation and increased superoxide (B77818) dismutase (SOD) activity. | [13] |
Table 3: Efficacy of this compound in Other In Vivo Models
| Model (Species) | Dosage (Route) | Key Outcomes & Quantitative Data | Reference(s) |
| Asthma (Mouse) | 5, 10, 20 mg/kg | Markedly inhibited increases in inflammatory cells and Th2 cytokines in BALF. Significantly reduced total and Ova-specific IgE concentrations. | [3] |
| Allergic Rhinitis (Mouse) | Not specified | Decreased elevated IgE levels in serum, spleen, and nasal mucosa. Suppressed protein and mRNA expressions of IL-1β, IL-6, and TNF-α. | [1][6] |
| Osteoarthritis (Mouse) | Not specified | Prevented cartilage destruction and suppressed catabolic factors. Promoted the expression of anabolic factors including Sox9, Col2a1, and Acan. | [8][9] |
| Collagen-Induced Arthritis (Mouse) | Not specified | Significantly reduced the arthritis index and the number of affected paws. Inhibited synovitis upon histopathological examination. | [1][6] |
Table 4: Effect of this compound on In Vivo Antioxidant Enzyme Activity
| Model (Species) | Dosage (Route) | Key Outcomes & Quantitative Data | Reference(s) |
| Aging (Mouse) | 50, 100, 200 mg/kg (daily for 30 days) | At 200 mg/kg, significantly increased the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px) with a corresponding decrease in malondialdehyde (MDA). | [14][15] |
| CCl₄-Induced Liver Injury (Mouse) | 10, 20, 40 mg/kg (daily for 28 days) | Protected against liver injury by scavenging reactive oxygen species (ROS), inhibiting lipid peroxidation, and activating the Nrf2 signaling pathway, which upregulates antioxidant enzymes like HO-1 and NQO1. | [16] |
| LPS-Induced Neuroinflammation (Rat) | 2.5, 5 mg/kg (i.p.) | Increased hippocampal SOD activity and prevented MDA elevation. | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are commonly used.[10]
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Treatment Administration: this compound, dissolved in a suitable vehicle (e.g., saline), is administered orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 10, 25, 50 mg/kg) 30 to 60 minutes before the inflammatory insult.[5][10] A control group receives the vehicle only, and a positive control group may receive a standard anti-inflammatory drug like indomethacin (B1671933) (5 mg/kg).[5]
-
Induction of Inflammation: A 1% suspension of lambda carrageenan in saline (100 µL) is injected into the subplantar region of the right hind paw of each rat.[5]
-
Measurement of Edema: The volume of the injected paw is measured immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., every hour for 6 hours) using a plethysmometer.[5] The degree of swelling is calculated by subtracting the baseline paw volume from the post-injection volume.[5]
Protocol 2: LPS-Induced Acute Lung Injury (ALI) in Mice
-
Animal Model: BALB/c mice are frequently used for this model.[2]
-
Treatment Administration: this compound (e.g., 5, 10, 20 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection one hour prior to LPS challenge.[2][12]
-
Induction of ALI: Mice are anesthetized, and LPS (e.g., 0.5 mg/kg or 10 µg in 50 µL PBS) is instilled intranasally (i.n.) to induce lung injury.[2] Control mice receive PBS only.
-
Sample Collection: Twenty-four hours after LPS administration, the mice are euthanized.[2]
-
Bronchoalveolar Lavage (BAL): The trachea is cannulated, and the lungs are lavaged with PBS to collect bronchoalveolar lavage fluid (BALF). The BALF is centrifuged, and the cell pellet is used for total and differential cell counts (neutrophils, macrophages). The supernatant is stored for cytokine analysis.[2]
-
Lung Edema Assessment: The lungs are excised. The wet weight is recorded, and then the lungs are dried in an oven until a constant weight is achieved to determine the dry weight. The wet-to-dry weight ratio is calculated as an index of pulmonary edema.[2]
-
Biomarker Analysis: Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in the BALF supernatant are measured using commercially available ELISA kits.[2][12]
Core Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by modulating several key intracellular signaling pathways. Its multi-target action contributes to its robust efficacy in vivo.
-
Inhibition of the NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like iNOS and COX-2.[1][17][18] In inflammatory states, the inhibitory protein IκBα is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate gene transcription.[8][9] this compound has been shown to suppress the NF-κB signaling pathway by preventing the phosphorylation of p65 and the degradation of IκBα, thereby blocking the nuclear translocation of p65.[8][9][19]
-
Suppression of MAPK Pathways: Mitogen-activated protein kinase (MAPK) signaling cascades, including the p38, JNK, and ERK pathways, are crucial in translating extracellular stimuli into cellular inflammatory responses.[19] Activation (phosphorylation) of these kinases leads to the expression of inflammatory mediators. This compound effectively inhibits the phosphorylation of p38 and JNK, and in some models, ERK, thus dampening the downstream inflammatory response.[2][3][19]
-
Activation of the Nrf2 Antioxidant Pathway: The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the endogenous antioxidant response.[16][20] this compound activates the Nrf2 pathway, promoting its translocation to the nucleus.[21][22] This leads to the upregulation of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione synthesis (GCLC).[16][20] By bolstering the cellular antioxidant defense system, this compound mitigates the oxidative stress that often accompanies and exacerbates inflammation.[13][16]
Conclusion
The collective in vivo evidence robustly demonstrates that this compound is a potent anti-inflammatory agent with significant therapeutic potential. Its efficacy is proven in diverse animal models of acute, allergic, and chronic inflammation. The underlying mechanisms are multifaceted, involving the concurrent inhibition of key pro-inflammatory pathways (NF-κB and MAPKs) and the activation of the cytoprotective Nrf2 antioxidant response. This dual action on inflammation and oxidative stress makes this compound a compelling candidate for further drug development and a valuable tool for researchers investigating inflammatory diseases.
References
- 1. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 2. Effects of a Natural Prolyl Oligopeptidase Inhibitor, this compound, on Lipopolysaccharide-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Attenuates Airway Inflammation and Hyperresponsiveness in a Murine Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effect of this compound and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. The Effects of this compound on Hippocampal Oxidative Stress Markers in LPS-induced Neuroinflammation Rats | Iranian Journal of Pharmaceutical Sciences [vclass.sbmu.ac.ir]
- 14. Effects of this compound on liver and kidney antioxidant enzymes, lipid peroxidation and tissue ultrastructure in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. mdpi.com [mdpi.com]
- 19. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Inhibits Platelet Aggregation and Neointimal Hyperplasia In Vivo and Vascular Smooth Muscle Cell Dedifferentiation, Proliferation, and Migration In Vitro via Activation of the Keap1-Nrf2-ARE Antioxidant System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound relieves LPS-induced sickness and depressive-like behaviors in mice by activating the BDNF/Nrf2 signaling and autophagy pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Anticancer Potential of Rosmarinic Acid: A Technical Guide on Mechanisms and Effects in Specific Cell Lines
Abstract
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family herbs, has garnered significant scientific interest for its multifaceted pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer activities. This technical guide provides an in-depth review of the molecular mechanisms underlying RA's onco-preventive and therapeutic potential. It focuses on its demonstrated effects on specific cancer cell lines, summarizing key quantitative data, detailing common experimental protocols, and visualizing critical signaling pathways. Evidence from numerous in vitro studies elucidates RA's ability to inhibit tumor cell proliferation, induce apoptosis, arrest the cell cycle, and prevent metastasis across a range of cancer types.[1] The modulation of key signaling pathways, such as the Bcl-2/Bax, EGFR, and Hedgehog pathways, appears central to its anticancer effects.[2][3][4] This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's role as a potential agent in cancer therapy.
Mechanisms of Action
This compound exerts its anticancer effects through a variety of interconnected mechanisms, targeting core processes of cancer progression.
Induction of Apoptosis
A primary mechanism of RA's anticancer activity is the induction of programmed cell death, or apoptosis.[5] RA has been shown to modulate the intrinsic mitochondrial pathway of apoptosis by altering the expression of key regulatory proteins.[1] It consistently downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio disrupts mitochondrial membrane potential, leading to the activation of initiator caspases like caspase-9 and executioner caspases like caspase-3, ultimately resulting in apoptotic cell death.[2][7] Studies have confirmed RA-induced apoptosis in breast, prostate, melanoma, and liver cancer cell lines.[7][8]
Cell Cycle Arrest
RA can inhibit cancer cell proliferation by inducing cell cycle arrest at different phases.[9] In triple-negative breast cancer (TNBC) cells, for instance, RA has been observed to cause arrest at the G0/G1 phase in MDA-MB-231 cells and at the S-phase or early mitosis in MDA-MB-468 cells.[5][6] In oral cancer cells, RA treatment leads to arrest at the G2/M phase.[9] This cell cycle disruption is often mediated by the regulation of proteins such as p21, p27, CDK2, and Cyclin E.[4]
Inhibition of Metastasis
Metastasis, the spread of cancer cells to distant organs, is a major cause of cancer-related mortality. This compound has demonstrated significant anti-metastatic properties by inhibiting cancer cell migration and invasion.[2][4] It achieves this by downregulating the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in cell invasion.[2][10]
Antioxidant and Pro-oxidant Activities
While RA is well-known for its potent antioxidant properties, which can protect against oxidative DNA damage, it can also exhibit pro-oxidant behavior in the presence of superoxide (B77818) anions, leading to the generation of reactive oxygen species (ROS) in cancer cells.[2][11] This increased oxidative stress can induce DNA damage and trigger apoptosis, contributing to its cytotoxic effects against tumor cells.[10][11]
Effects on Specific Cancer Cell Lines
The efficacy of this compound varies depending on the cancer type and specific cell line. The following tables summarize the quantitative effects of RA across several well-studied cancer cell lines.
Breast Cancer
| Cell Line | Cancer Subtype | IC50 Value (µM) | Time (h) | Key Findings |
| MCF-7 | Luminal A (ER+) | 120 | Not Specified | More sensitive to RA than MDA-MB-231; induces apoptosis and cell shrinkage.[12] |
| MDA-MB-231 | Triple-Negative | 140 | Not Specified | Induces apoptosis via Bcl-2 downregulation and Bax upregulation.[6][12] Inhibits migration by reducing MMP-9 activity.[2] |
| MDA-MB-468 | Triple-Negative | Not Specified | Not Specified | More sensitive to RA-induced apoptosis than MDA-MB-231; induces cell cycle arrest in early mitosis.[5][6] |
Prostate Cancer
| Cell Line | Cancer Subtype | IC50 Value (µg/mL) | Time (h) | Key Findings |
| PC3 | Androgen-Independent | 85 / 59 | 24 / 48 | Induces apoptosis by modulating HDAC2 expression.[10][13] |
| LNCaP | Androgen-Dependent | 102 / 64 | 24 / 48 | Dose-dependent decrease in proliferation and viability.[10][13] |
Ovarian, Melanoma, and Liver Cancer
| Cell Line | Cancer Type | IC50 Value (µM) | Time (h) | Key Findings |
| OVCAR3 | Ovarian Adenocarcinoma | 437.6 | 72 | Downregulates Bcl-2 and EGFR expression.[14][15] |
| A375 | Melanoma | ~550 (~200 µg/mL) | 48 | Inhibits proliferation, migration, and invasion; promotes apoptosis.[3] |
| Hep-G2 | Liver Carcinoma | 28 (approx.) | Not Specified | Triggers apoptosis via caspase-3 and -9 activation; suppresses migration and invasion.[7] |
Key Signaling Pathways Modulated by this compound
RA's anticancer activity is underpinned by its ability to interfere with multiple oncogenic signaling pathways. Diagrams generated using Graphviz DOT language visualize these interactions.
General Experimental Workflow
The following diagram illustrates a standard workflow for investigating the in vitro anticancer effects of a compound like this compound.
Caption: A typical experimental workflow for evaluating the anticancer effects of this compound.
The Bcl-2/Bax Apoptotic Pathway
RA commonly induces apoptosis by altering the balance of pro- and anti-apoptotic proteins in the Bcl-2 family, a critical control point in the mitochondrial apoptotic pathway.
Caption: this compound induces apoptosis by modulating the Bcl-2/Bax protein ratio.
The ADAM17/EGFR/AKT Axis in Melanoma
In melanoma cells, RA has been shown to inhibit a specific pathway involving ADAM17, which is critical for tumor progression and cell survival.
Caption: RA inhibits melanoma progression via the ADAM17/EGFR/AKT/GSK3β axis.[3]
Experimental Protocols
This section provides a generalized overview of the key experimental methodologies cited in the literature for assessing the anticancer potential of this compound.
Cell Culture and Treatment
-
Cell Lines: Specific cancer cell lines (e.g., MCF-7, MDA-MB-231, A375, OVCAR3) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: this compound (purity >98%) is dissolved in a suitable solvent like DMSO to create a stock solution. For experiments, cells are seeded and allowed to attach for 24 hours before being treated with various concentrations of RA (e.g., 0-400 µM) for specified time periods (e.g., 24, 48, 72 hours).[3][5] A vehicle control (DMSO) is always included.
Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Method:
-
Cells are seeded in 96-well plates and treated with RA.
-
After the incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.
-
The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
The absorbance is measured with a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
-
Principle: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Method:
-
Cells are treated with RA at pre-determined concentrations (e.g., IC50).
-
After treatment, both floating and adherent cells are collected and washed with PBS.
-
Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC (which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that cannot cross the membrane of live cells).
-
The stained cells are analyzed using a flow cytometer. The results quantify the percentage of cells in each quadrant (viable, early/late apoptosis, necrosis).[5]
-
Migration and Invasion Assays
-
Wound Healing Assay (Migration):
-
Cells are grown to a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or wound in the monolayer.
-
The cells are washed to remove debris and incubated with RA.
-
The closure of the wound is monitored and photographed at different time points (e.g., 0 and 24 hours). The rate of migration is quantified by measuring the change in the wound area.[3]
-
-
Transwell Assay (Invasion):
-
Transwell inserts with a porous membrane (e.g., 8 µm pores), coated with Matrigel, are used.[7]
-
Cancer cells, treated with RA, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., 10% FBS).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Cells that have invaded through the Matrigel and membrane to the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.[7]
-
Western Blot Analysis
-
Principle: Detects and quantifies the expression level of specific proteins.
-
Method:
-
Cells are treated with RA, and total protein is extracted using a lysis buffer.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, Caspase-3, EGFR, β-actin as a loading control).[14][15]
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and band intensity is quantified using densitometry software.
-
Conclusion and Future Perspectives
The collective evidence from in vitro studies strongly supports the potential of this compound as a multi-targeted anticancer agent. Its ability to induce apoptosis, halt the cell cycle, and inhibit metastasis across a diverse range of cancer cell lines highlights its therapeutic promise.[2] The modulation of critical signaling pathways, including those involved in cell survival and proliferation, provides a mechanistic basis for these effects.
However, challenges such as limited bioavailability remain a hurdle for clinical application.[1] Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of RA in preclinical models.[6] Furthermore, the development of novel drug delivery systems, such as nanoparticle formulations, could enhance the bioavailability and targeted delivery of this compound, potentially amplifying its therapeutic index and paving the way for its integration into cancer prevention and treatment strategies.[10][13]
References
- 1. The Role of this compound in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits proliferation and migration, promotes apoptosis and enhances cisplatin sensitivity of melanoma cells through inhibiting ADAM17/EGFR/AKT/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jbuon.com [jbuon.com]
- 8. This compound decreases viability, inhibits migration and modulates expression of apoptosis-related CASP8/CASP3/NLRP3 genes in human metastatic melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer effects of this compound in human oral cancer cells is mediated via endoplasmic reticulum stress, apoptosis, G2/M cell cycle arrest and inhibition of cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhancing the anticancer effects of this compound in PC3 and LNCaP prostate cancer cells using titanium oxide and selenium-doped graphene oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Applications of this compound in Cancer-Chemotherapy-Associated Resistance and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jab.uk.ac.ir [jab.uk.ac.ir]
- 13. researchgate.net [researchgate.net]
- 14. scielo.br [scielo.br]
- 15. scielo.br [scielo.br]
Antiviral Activity of Rosmarinic Acid Against Enveloped Viruses: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Enveloped viruses represent a significant class of pathogens responsible for numerous global health challenges. The emergence of drug-resistant strains and the lack of effective therapies for many of these viruses necessitate the exploration of novel antiviral agents. Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in various Lamiaceae family plants, has demonstrated broad-spectrum antiviral activity. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound against a range of enveloped viruses. It consolidates quantitative data on its antiviral potency, details the underlying molecular mechanisms of action, including the inhibition of viral entry and replication and the modulation of host signaling pathways, and presents standardized protocols for key experimental assays. This document is intended to serve as a resource for researchers in virology and drug development, facilitating further investigation into this compound as a potential therapeutic agent.
Introduction
This compound (RA) is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, recognized for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and antimicrobial effects.[1] Its antiviral potential has been a subject of growing interest, with numerous studies demonstrating its efficacy against various viral pathogens. Enveloped viruses, characterized by an outer lipid membrane derived from the host cell, are responsible for a wide array of human diseases, including influenza, dengue fever, herpes, and HIV. The viral envelope plays a critical role in the initial stages of infection, such as attachment and entry into host cells, making it a prime target for antiviral intervention.
This guide synthesizes the current scientific literature on the antiviral activity of this compound specifically targeting enveloped viruses. It aims to provide a detailed, data-centric resource for the scientific community, complete with experimental methodologies and visual representations of complex biological processes to support ongoing and future research endeavors.
In Vitro Antiviral Efficacy of this compound
This compound has been evaluated against a multitude of enveloped viruses in cell culture models. Its efficacy is typically quantified by the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀), which represents the concentration of RA required to inhibit viral activity by 50%. The therapeutic potential is often expressed as the Selectivity Index (SI), the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀/IC₅₀, with a higher SI value indicating greater specific antiviral activity.
The following tables summarize the quantitative data from various in vitro studies.
Table 1: Antiviral Activity of this compound against Flaviviruses
| Virus | Strain(s) | Cell Line | Assay Type | IC₅₀ / EC₅₀ | SI (CC₅₀/IC₅₀) | Reference(s) |
| Dengue Virus (DENV-1) | Not Specified | Vero | Plaque Reduction | EC₅₀ = 13.73 µg/mL | ≥ 728 | [2][3] |
| Dengue Virus (DENV-2) | Not Specified | Vero | Plaque Reduction | EC₅₀ = 77.74 µg/mL | ≥ 129 | [2][3] |
| Dengue Virus (DENV-3) | Not Specified | Vero | Plaque Reduction | EC₅₀ = 244 µg/mL | ≥ 41 | [2][3] |
| Dengue Virus (DENV-4) | Not Specified | Vero | Plaque Reduction | EC₅₀ = 280 µg/mL | ≥ 36 | [2][3] |
| Zika Virus (ZIKV) | Not Specified | Vero | Plaque Reduction | No significant effect observed | - | [4] |
| Rift Valley Fever Virus (RVFV) | Not Specified | Vero | Infectivity Titer | 45.5% reduction (post-infection) | - | [5] |
Table 2: Antiviral Activity of this compound against Orthomyxoviruses
| Virus | Strain(s) | Cell Line | Assay Type | IC₅₀ / EC₅₀ | SI (CC₅₀/IC₅₀) | Reference(s) |
| Influenza A Virus (IAV) | Various strains | MDCK | Cytopathic Effect | EC₅₀ = 7.60 - 70.57 µM | Not Specified | [1] |
| Influenza A Virus (IAV) | Not Specified | Not Specified | Neuraminidase Assay | IC₅₀ = 0.40 µM | Not Specified | [6] |
Table 3: Antiviral Activity of this compound against Herpesviruses
| Virus | Strain(s) | Cell Line | Assay Type | Inhibition % / IC₅₀ | SI (CC₅₀/IC₅₀) | Reference(s) |
| Herpes Simplex Virus 1 (HSV-1) | Acyclovir-sensitive & resistant | Not Specified | Attachment Assay | Inhibited attachment | - | [7] |
| Herpes Simplex Virus 2 (HSV-2) | Not Specified | HeLa | qPCR | IC₅₀ between 6.25-12.5 µg/mL | - | [8] |
| Note: Data for Carnosic Acid, a related compound in Rosemary, showing high efficacy. |
Mechanisms of Antiviral Action
This compound exerts its antiviral effects through a multi-targeted approach, interfering with various stages of the viral life cycle. The primary mechanisms involve the inhibition of viral entry into host cells and the modulation of essential host signaling pathways that viruses hijack for replication.
Inhibition of Viral Attachment and Entry
A critical mechanism of RA is its ability to prevent the initial interaction between the virus and the host cell. For Dengue virus, studies have shown that RA binds strongly to the envelope domain III (EDIII) protein.[2] This domain is crucial for the virus's attachment to host cell receptors. By binding to EDIII, RA effectively blocks the virus from docking onto the cell surface, thus neutralizing its infectivity.[2][9][10] Similarly, against Herpes Simplex Virus (HSV), RA has been shown to inhibit viral attachment to host cells.[7]
Inhibition of Viral Enzymes
This compound can also directly inhibit key viral enzymes necessary for replication. A notable example is its activity against Influenza A virus, where it has been shown to be a potent inhibitor of the neuraminidase (NA) enzyme, with an IC₅₀ value of 0.40 µM.[6] The NA enzyme is critical for the release of newly formed virus particles from an infected cell, and its inhibition prevents the spread of the infection.
Modulation of Host Cell Signaling Pathways
Viruses often manipulate host cellular pathways to create a favorable environment for their replication. This compound has been found to counteract these manipulations. In Influenza A virus infections, RA interferes with the early phases of infection by downregulating the GSK3β and Akt signaling pathways.[11][12][13][14] These pathways are known to be exploited by the virus to facilitate its entry and replication. By inhibiting these kinases, RA disrupts the cellular environment required for a successful viral life cycle.
Key Experimental Protocols
To ensure reproducibility and standardization in the evaluation of antiviral compounds like this compound, specific experimental protocols are essential. The following sections detail the methodologies for key assays cited in the literature.
Plaque Reduction Assay (PRA)
The Plaque Reduction Assay is the gold standard for quantifying infectious virus particles and determining the efficacy of antiviral compounds.[15][16] The principle relies on the ability of an effective antiviral to reduce the number of plaques (zones of cell death) formed in a cell monolayer.[15]
Methodology:
-
Cell Seeding: Plate a susceptible host cell line (e.g., Vero or MDCK cells) in 6-well or 12-well plates and incubate until a confluent monolayer is formed.[17][18]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in a serum-free medium. Dilute the virus stock to a concentration that yields a countable number of plaques (e.g., 50-100 Plaque Forming Units/well).[15]
-
Infection: Remove the growth medium from the cell monolayers. Add the virus inoculum (either pre-incubated with RA or added concurrently with RA) to the cells.[1][15]
-
Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral attachment and entry.[17]
-
Overlay Application: After adsorption, remove the inoculum and wash the cells with PBS. Overlay the monolayer with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) mixed with the corresponding concentration of this compound. This restricts virus spread to adjacent cells.[17][18]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Visualization and Quantification: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye like crystal violet to visualize the plaques. Count the plaques in each well and calculate the percentage of inhibition relative to the virus control (no compound). The IC₅₀ is determined from the dose-response curve.
Time-of-Addition Assay
This assay is crucial for determining the specific stage of the viral life cycle that is targeted by an antiviral compound.[19][20] The compound is added at different time points relative to the moment of infection.[21][22]
Methodology:
-
Cell Preparation and Infection: A synchronized infection is initiated by exposing a confluent cell monolayer to a high multiplicity of infection (MOI) for a short period (e.g., 1 hour). Unbound virus is then washed away.[22]
-
Timed Compound Addition: The antiviral compound (at a fixed concentration, e.g., 5x IC₅₀) is added to different wells at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8 hours).[22][23]
-
Modes of Treatment:
-
Pre-treatment: Cells are treated with RA before virus inoculation to assess effects on cellular receptors.[21]
-
Co-treatment: RA is added during the viral adsorption period to assess effects on attachment and entry.[21]
-
Post-treatment: RA is added at various times after viral entry to assess effects on replication, assembly, or egress.[21]
-
-
Quantification: After a single replication cycle is complete (e.g., 24 hours), the viral yield in the supernatant or the level of viral protein/RNA inside the cells is quantified (e.g., by PRA or qPCR).
-
Analysis: By plotting the viral inhibition against the time of addition, one can determine the window of activity. If a compound loses its effectiveness after a certain time point, it indicates its target is a process that occurs before that time.
In Vivo Studies
While in vitro data are crucial, in vivo studies are necessary to evaluate the therapeutic potential of a compound in a whole organism. In a murine model of Influenza A virus infection, treatment with this compound increased the survival rate and prevented body weight loss in infected mice.[11][14] This suggests that RA's antiviral activity observed in cell culture translates to a protective effect in a living animal.
Conclusion and Future Directions
This compound has demonstrated significant and broad-spectrum antiviral activity against a variety of enveloped viruses, including influenza, dengue, and herpes viruses. Its multi-pronged mechanism of action, which includes blocking viral entry and modulating host pathways essential for viral replication, makes it a compelling candidate for further drug development. The quantitative data from in vitro studies are promising, particularly its high selectivity index against certain viruses like DENV-1.
Future research should focus on:
-
Lead Optimization: Synthesizing derivatives of this compound to enhance potency and improve pharmacokinetic properties.
-
Bioavailability and Formulation: Developing novel delivery systems to overcome potential issues with the bioavailability of RA.
-
In Vivo Efficacy: Expanding animal model studies to a wider range of enveloped viruses to confirm therapeutic efficacy and safety.
-
Mechanism of Action: Further elucidating the specific molecular interactions between RA and viral/host targets.
References
- 1. repository.unar.ac.id [repository.unar.ac.id]
- 2. Antiviral Activity of this compound Against Four Serotypes of Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of this compound Against Four Serotypes of Dengue Virus - ProQuest [proquest.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound inhibits Rift Valley fever virus: in vitro, computational and analytical studies | Semantic Scholar [semanticscholar.org]
- 6. This compound as a Potent Influenza Neuraminidase Inhibitor: In Vitro and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Carnosic Acid Inhibits Herpes Simplex Virus Replication by Suppressing Cellular ATP Synthesis [mdpi.com]
- 9. In silico binding analysis of lutein and this compound against envelope domain III protein of dengue virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico binding analysis of lutein and this compound against envelope domain III protein of dengue virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound interferes with influenza virus A entry and replication by decreasing GSK3β and phosphorylated AKT expression levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound interferes with influenza virus A entry and replication by decreasing GSK3β and phosphorylated AKT expression levels - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 18. Influenza virus plaque assay [protocols.io]
- 19. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 20. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Time-of-addition and Temperature-shift Assays to Determine Particular Step(s) in the Viral Life Cycle that is Blocked by Antiviral Substance(s) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Bioavailability and Metabolism of Rosmarinic Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found predominantly in species of the Lamiaceae family, has garnered significant scientific interest for its wide array of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] Despite its therapeutic potential, the clinical application of this compound is often hampered by its low oral bioavailability and rapid metabolism. This technical guide provides a comprehensive overview of the current understanding of the bioavailability and metabolism of this compound in mammals. It consolidates quantitative pharmacokinetic data, details key experimental methodologies, and illustrates the metabolic and signaling pathways involved. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Bioavailability of this compound
The oral bioavailability of this compound is generally low in mammals, a characteristic attributed to its poor intestinal permeability and extensive metabolism both in the gut and the liver.[3][4] In silico predictions suggest a potentially high absorption rate, but in vivo and in vitro studies consistently demonstrate much lower intestinal permeability, estimated to be around 1% of the administered dose.[3]
Absorption
This compound absorption is thought to occur primarily through paracellular transport across the tight junctions of enterocytes.[3][5] Studies using Caco-2 cell models, which mimic the human intestinal epithelium, have shown low permeability of this compound.[5][6] The absorption process does not appear to involve active efflux transport mechanisms.[5] The presence of food can slightly decrease the plasma concentration of RA and prolong the time to reach maximum concentration.[3]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of this compound from various studies in different mammalian species.
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral and Intravenous Administration
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (min) | t1/2 (min) | AUC0–t (min·ng/mL) | Absolute Bioavailability (%) | Reference |
| Oral | 12.5 | 215.29 ± 73.18 | 18.33 ± 11.69 | 332.34 ± 151.72 | 41789.84 ± 11624.45 | 1.69 | [4][7] |
| Oral | 25 | 419.83 ± 138.21 | 15.00 ± 12.25 | 295.32 ± 103.50 | 67451.27 ± 15831.93 | 1.28 | [4][7] |
| Oral | 50 | 790.96 ± 288.54 | 8.33 ± 4.08 | 311.43 ± 114.90 | 96070.00 ± 24881.13 | 0.91 | [4][7] |
| Intravenous | 0.625 | - | - | - | - | - | [4] |
| Intravenous | 1 | - | - | 12.4 ± 1.2 | - | - | [8] |
| Intravenous | 10 | - | - | 13.5 ± 1.6 | - | - | [8] |
Table 2: Pharmacokinetic Parameters of this compound and its Metabolites in Humans After Oral Administration of Perilla Extract (200 mg as RA)
| Compound | Cmax (nM) | Tmax (h) |
| This compound | ~20 | 0.5 |
| Methyl-Rosmarinic Acid | - | 2 |
| Ferulic Acid | - | 0.5 |
| Conjugated this compound | ~1200 | - |
Data extracted from Baba et al. (2005).[6][9]
Metabolism of this compound
This compound undergoes extensive metabolism, primarily orchestrated by the gut microbiota and hepatic enzymes.[2][3] The metabolic transformations involve hydrolysis of the ester bond, followed by Phase I and Phase II conjugation reactions.[1][10]
Role of Gut Microbiota
A significant portion of ingested this compound reaches the colon, where it is metabolized by the gut microbiota.[3][11] Microbial esterases cleave the ester bond of this compound, releasing its constituent phenolic acids: caffeic acid and 3,4-dihydroxyphenyllactic acid.[3] These simpler phenolic compounds are more readily absorbed.[3] Studies have shown that over 90% of this compound can be hydrolyzed by probiotic Lactobacillus strains in vitro.[3] The gut microbiota also plays a role in regulating the host's inflammatory response, which can be modulated by this compound.[12][13][14]
Hepatic Metabolism (Phase I and Phase II)
Once absorbed, this compound and its microbially-derived metabolites undergo Phase I and Phase II metabolism, primarily in the liver.[1][10]
-
Phase I Metabolism: This involves reactions such as hydroxylation and oxidation.[10] In human liver microsomes, this compound can be oxidized to form ortho-quinone intermediates.[10]
-
Phase II Metabolism: The main Phase II reactions are glucuronidation and sulfation.[1][3][10] Glucuronidation is considered a major metabolic pathway for this compound in human liver microsomes.[3][10] Methylation of this compound also occurs.[9][15] The resulting metabolites, such as glucuronide and sulfate (B86663) conjugates, are more water-soluble and are readily excreted.[3]
Identified Metabolites
A variety of metabolites of this compound have been identified in the plasma, urine, and feces of mammals.[15][16] In rats, a total of 36 metabolites were identified after oral administration.[1][15] The primary metabolites found in human plasma and urine include free and conjugated forms of this compound, methyl-rosmarinic acid, caffeic acid, ferulic acid, and m-coumaric acid.[3][9]
Excretion
The primary route of elimination for this compound and its metabolites is through renal excretion.[2][3] In humans, the majority of metabolites are eliminated within 6 hours of intake, with some traces detectable up to 48 hours later.[3] Following oral administration in rats, approximately 31.8% of the administered dose was excreted in the urine within 48 hours as various metabolites.[16] Biliary excretion of this compound metabolites appears to be minimal.[16]
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are commonly used.[4][7]
-
Administration: For oral administration, this compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered by gavage at doses ranging from 12.5 to 50 mg/kg.[4][7] For intravenous administration, a lower dose (e.g., 0.625 mg/kg) is dissolved in saline and injected via the caudal vein.[4]
-
Sample Collection: Blood samples are collected from the tail vein at various time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360, 480, and 720 minutes) into heparinized tubes.[4] Plasma is separated by centrifugation.
-
Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile) followed by centrifugation.[4]
-
Analytical Method: Quantification of this compound and its metabolites in plasma is performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][17][18][19] A C18 column is commonly used for chromatographic separation with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile.[4][15]
In Vitro Intestinal Permeability Assay (Caco-2 Cells)
-
Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell inserts) and cultured for approximately 21 days to form a confluent monolayer with differentiated tight junctions.[5]
-
Permeability Assay: The permeability of this compound is assessed by adding it to the apical (AP) side of the Caco-2 monolayer and measuring its appearance on the basolateral (BL) side over time. Samples are collected from the BL side at specified intervals. To study efflux, the compound is added to the BL side, and its appearance on the AP side is measured.[5]
-
Analysis: The concentration of this compound in the collected samples is determined by HPLC or LC-MS/MS.[5] The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vitro Metabolism Study (Human Liver Microsomes)
-
Incubation: this compound is incubated with human liver microsomes in the presence of cofactors necessary for Phase I (NADPH) and Phase II (UDPGA) reactions.[10] Glutathione (GSH) can be included as a trapping agent for reactive metabolites.[10]
-
Sample Processing: The incubation is stopped by adding a cold organic solvent. The mixture is then centrifuged to precipitate proteins.
-
Metabolite Identification: The supernatant is analyzed by high-resolution LC-MS/MS to identify the generated metabolites based on their accurate mass and fragmentation patterns.[10][15]
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cellular responses to stress and inflammation.
Nrf2/ARE Signaling Pathway
This compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[20][21][22] This pathway plays a crucial role in the cellular defense against oxidative stress.
Caption: this compound activates the Nrf2/ARE pathway.
PI3K/Akt Signaling Pathway
This compound can also activate the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation and can protect against apoptosis.[23]
Caption: this compound activates the PI3K/Akt pathway.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of this compound.
Caption: Workflow for pharmacokinetic analysis of RA.
Metabolic Fate of this compound
This diagram outlines the major metabolic pathways of this compound in mammals.
Caption: Metabolic fate of this compound in mammals.
Conclusion
The bioavailability of this compound in mammals is low, primarily due to limited intestinal absorption and extensive metabolism by both the gut microbiota and hepatic enzymes. Despite this, the compound and its metabolites exert various biological activities, suggesting that the metabolites may contribute significantly to the overall pharmacological effects. A thorough understanding of the pharmacokinetics and metabolism of this compound is crucial for the rational design of novel formulations and therapeutic strategies to enhance its bioavailability and clinical efficacy. Future research should focus on developing delivery systems that can protect this compound from premature degradation and facilitate its absorption, thereby unlocking its full therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
- 5. Evaluation of the Intestinal Permeability of this compound from Thunbergia laurifolia Leaf Water Extract in a Caco-2 Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of Organic Anion Transporters in the Pharmacokinetics and Drug Interaction of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. Absorption, metabolism, degradation and urinary excretion of this compound after intake of Perilla frutescens extract in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. journals.asm.org [journals.asm.org]
- 14. This compound alleviates gut injury by modulating Bifidobacterium pseudolongum in the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Profiling and identification of in vivo metabolism of this compound in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scilit.com [scilit.com]
- 19. Rapid determination of this compound and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. This compound Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. This compound Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
Rosmarinic Acid: A Technical Guide to its Modulation of Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rosmarinic acid (RA), a naturally occurring polyphenolic compound found in numerous Lamiaceae species, has garnered significant attention for its diverse pharmacological activities, including well-documented anti-inflammatory, antioxidant, and anticancer properties.[1][2] This technical guide delves into the molecular mechanisms underpinning these effects, focusing on the intricate role of this compound in modulating key cellular signaling pathways. This document provides a comprehensive overview of its interactions with the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling cascades. Detailed experimental methodologies, quantitative data summaries, and pathway visualizations are presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Modulation of the NF-κB Signaling Pathway
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in cell survival and proliferation.[3] In pathological conditions such as chronic inflammation and cancer, this pathway is often constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB signaling cascade.[4][5]
Mechanism of Action
This compound exerts its inhibitory effects on the NF-κB pathway primarily by targeting the upstream IκB kinase (IKK) complex.[4][6] Molecular modeling studies have indicated that RA can dock into the binding pocket of IKKβ, thereby inhibiting its activity.[4] This inhibition prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, the NF-κB p65 subunit is retained in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory and pro-survival genes.[3][7] Studies have demonstrated that RA significantly downregulates NF-κB-driven luciferase activity and reduces the phosphorylation of the NF-κB p65 subunit.[4] Furthermore, RA has been shown to abolish lipopolysaccharide (LPS)-induced NF-κB p65 phosphorylation.[4]
Downstream Effects
By inhibiting the NF-κB pathway, this compound downregulates the expression of a multitude of target genes involved in inflammation and cancer progression. These include:
-
Pro-inflammatory cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[6][8]
-
Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[2][9]
-
Cell proliferation-related genes: Cyclin D1 and MYC.[4]
-
Anti-apoptotic proteins: B-cell lymphoma 2 (Bcl-2).[10]
This multifaceted inhibition of NF-κB signaling contributes significantly to the anti-inflammatory and anti-tumorigenic properties of this compound.[4][7]
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3]
Mechanism of Action
This compound has been demonstrated to modulate the MAPK pathway, often in a stimulus- and cell-type-specific manner. In inflammatory contexts, RA typically acts as an inhibitor of MAPK signaling.[3][9] For instance, in interleukin-1β (IL-1β)-stimulated chondrocytes, this compound was found to inhibit the phosphorylation of JNK and p38, while the phosphorylation of ERK remained unaffected.[9][11] Similarly, in lipopolysaccharide (LPS)-stimulated vascular smooth muscle cells, RA attenuated the activation of ERK, JNK, and p38 MAPK.[3][12]
Downstream Effects
The inhibition of MAPK pathways by this compound leads to the suppression of inflammatory responses. By blocking JNK and p38 activation, RA can downregulate the expression of pro-inflammatory mediators such as iNOS and COX-2, as well as matrix metalloproteinases (MMPs) like MMP-1, MMP-3, and MMP-13, which are involved in tissue degradation.[9]
Figure 2: Inhibition of the MAPK signaling pathway by this compound.
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Dysregulation of this pathway is a common feature of many cancers. The role of this compound in modulating the PI3K/Akt pathway appears to be context-dependent.
Mechanism of Action and Downstream Effects
In the context of cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[13] In hepatocellular carcinoma cells, RA was found to inhibit cell proliferation and invasion, and induce apoptosis, with these effects being reversible by the PI3K pathway activator IGF-1.[13] Similarly, in osteosarcoma cells, RA was shown to exert its anticancer effects by inhibiting DJ-1, which in turn regulates the PTEN-PI3K-Akt signaling pathway.[14]
Conversely, in non-cancerous cells, this compound can activate the PI3K/Akt pathway, leading to protective effects. For instance, in a model of pulmonary ischemia/reperfusion injury, RA was found to activate the PI3K/Akt pathway, resulting in reduced oxidative stress and apoptosis.[15][16] This activation was associated with an upregulation of antioxidant enzymes.[15]
References
- 1. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural compound this compound displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound promotes cartilage regeneration through Sox9 induction via NF-κB pathway inhibition in mouse osteoarthritis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways of this compound Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Attenuates the Lipopolysaccharide-Provoked Inflammatory Response of Vascular Smooth Muscle Cell via Inhibition of MAPK/NF-κB Cascade - ProQuest [proquest.com]
- 13. This compound inhibits proliferation and invasion of hepatocellular carcinoma cells SMMC 7721 via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound exerts an anticancer effect on osteosarcoma cells by inhibiting DJ-1 via regulation of the PTEN-PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 16. This compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Docking of Rosmarinic Acid: A Technical Guide to Unveiling Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of in silico molecular docking studies of rosmarinic acid with various protein targets implicated in cancer, neurodegenerative diseases, and inflammation. It offers a comprehensive overview of the methodologies employed, quantitative binding data, and the signaling pathways modulated by these interactions. This document is intended to serve as a valuable resource for researchers actively engaged in computational drug discovery and the investigation of natural compounds for therapeutic purposes.
Introduction to this compound and In Silico Docking
This compound, a naturally occurring polyphenolic compound found in numerous Lamiaceae species such as rosemary (Rosmarinus officinalis), possesses a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[1] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity. By simulating the interaction between this compound and various proteins, researchers can gain insights into its mechanism of action and identify promising therapeutic targets.
Methodologies for In Silico Docking
A standardized workflow is crucial for obtaining reliable and reproducible results in molecular docking studies. The following protocol outlines the key steps involved in a typical in silico docking experiment of this compound with a protein target.
Experimental Workflow
Caption: A generalized workflow for in silico molecular docking studies.
Detailed Experimental Protocols
2.2.1. Protein Preparation
-
Obtaining the Protein Structure: The three-dimensional structure of the target protein is typically retrieved from the Protein Data Bank (PDB).
-
Preprocessing the Protein:
-
Removal of water molecules and any co-crystallized ligands or ions that are not relevant to the study.
-
Addition of polar hydrogen atoms to the protein structure, which is crucial for accurate hydrogen bond calculations.
-
Assignment of partial charges to the protein atoms using force fields like Gasteiger or Kollman charges.[3]
-
The prepared protein structure is then saved in a PDBQT file format for use with software like AutoDock.[3]
-
2.2.2. Ligand Preparation
-
Obtaining the Ligand Structure: The 3D structure of this compound can be obtained from databases such as PubChem.
-
Ligand Optimization:
-
The ligand's geometry is optimized to its lowest energy conformation using computational chemistry software.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand is also saved in the PDBQT format.
-
2.2.3. Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the protein. This box specifies the search space for the ligand during the docking simulation. The size and center of the grid box are critical parameters that need to be carefully determined.[4]
-
Docking Algorithm: A variety of docking algorithms can be employed, with Lamarckian Genetic Algorithm being a common choice in software like AutoDock. This algorithm explores different conformations and orientations of the ligand within the grid box to find the most favorable binding pose.
-
Execution: The docking simulation is run using software such as AutoDock Vina or Surflex-Dock.[5][6] The program will generate multiple binding poses of the ligand ranked by their predicted binding affinity.
2.2.4. Analysis of Docking Results
-
Binding Affinity: The binding affinity, typically expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. More negative values indicate a stronger binding.
-
Pose Analysis: The predicted binding poses are visually inspected to assess their plausibility. The pose with the lowest binding energy is often considered the most likely binding mode.
-
Interaction Analysis: The specific interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of the binding. This analysis helps in identifying the key amino acid residues involved in the interaction.
Protein Targets of this compound and Quantitative Data
In silico docking studies have identified numerous protein targets of this compound across various disease areas. The following tables summarize the quantitative data from these studies, including the protein targets, their PDB IDs, and the reported binding affinities.
Cancer-Related Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Therapeutic Relevance |
| Matrix Metalloproteinase-1 (MMP-1) | - | -6.26[7] | Breast Cancer |
| Matrix Metalloproteinase-2 (MMP-2) | - | -7.71[7] | Breast Cancer, Oral Cancer |
| Matrix Metalloproteinase-9 (MMP-9) | - | -9.2[8] | Breast Cancer, Oral Cancer, Lung Adenocarcinoma |
| Matrix Metalloproteinase-12 (MMP-12) | - | - | Breast Cancer |
| M-phase inducer phosphatase 2 (CDC25B) | - | - | Breast Cancer |
| Aldose reductase | - | - | Breast Cancer |
| DNA (cytosine-5)-methyltransferase 1 (DNMT1) | 4WXX | -7.4[9] | Breast Cancer |
| Heat shock protein HSP 90-alpha (HSP90AA1) | - | - | Liver Cancer, Esophageal Cancer |
| Peroxisome proliferator-activated receptor gamma (PPARG) | - | -9.2[8] | Lung Adenocarcinoma |
| Insulin-like growth factor-binding protein 3 (IGFBP3) | - | - | Lung Adenocarcinoma |
| Urokinase-type plasminogen activator (PLAU) | - | - | Lung Adenocarcinoma |
| Fatty acid-binding protein 4 (FABP4) | - | -9.2[8] | Lung Adenocarcinoma |
| Cyclin-dependent kinase 2 (CDK2) | - | - | Esophageal Cancer |
| Checkpoint kinase 1 (CHEK1) | - | - | Esophageal Cancer |
| Receptor tyrosine-protein kinase erbB-2 (ERBB2) | - | - | Esophageal Cancer |
| Glycogen synthase kinase-3 beta (GSK3β) | - | - | Esophageal Cancer |
| Nuclear factor NF-kappa-B p105 subunit (NFKB1) | - | - | Esophageal Cancer |
| Signal transducer and activator of transcription 1-alpha/beta (STAT1) | - | - | Esophageal Cancer |
Neurodegenerative Disease-Related Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Therapeutic Relevance |
| Acetylcholinesterase (AChE) | - | -8.0[10] | Alzheimer's Disease |
| Beta-secretase 1 (BACE1) | 2WJO | - | Alzheimer's Disease |
| Synapsin I | - | - | Alzheimer's Disease |
| Synapsin II | - | - | Alzheimer's Disease |
| Synapsin III | - | - | Alzheimer's Disease |
| Humanin | 1Y32 | - | Alzheimer's Disease |
Inflammation-Related Protein Targets
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Therapeutic Relevance |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | - | - | Inflammation, Myocardial Ischemia/Reperfusion Injury |
| Prostaglandin G/H synthase 2 (PTGS2/COX-2) | - | - | Inflammation, Myocardial Ischemia/Reperfusion Injury |
| Nitric oxide synthase, inducible (iNOS) | - | -9.655 to -7.901[11] | Neuroinflammation |
| Kelch-like ECH-associated protein 1 (Keap1) | - | -7.96[11] | Oxidative Stress |
| NADPH oxidase 2 (NOX2) | - | -6.67[11] | Oxidative Stress |
| Cysteinyl leukotriene receptor 1 (CysLTR1) | - | - | Inflammation |
Signaling Pathways Modulated by this compound
In silico and experimental studies have revealed that this compound can modulate several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. This compound has been shown to inhibit this pathway in various cancer cells.[12]
Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a critical role in inflammation and cancer. This compound has been demonstrated to suppress the activation of NF-κB.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 5. m.youtube.com [m.youtube.com]
- 6. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 7. This compound Induces Proliferation Suppression of Hepatoma Cells Associated with NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural compound this compound displays anti-tumor activity in colorectal cancer cells by suppressing nuclear factor-kappa B signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hedgehog Signaling | Cell Signaling Technology [cellsignal.com]
- 11. This compound as a targeted modulator of NF-κB signaling in colorectal cancer: A promising adjunct to chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound inhibits proliferation and invasion of hepatocellular carcinoma cells SMMC 7721 via PI3K/AKT/mTOR signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Rosmarinic Acid
Abstract
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of rosmarinic acid, a prominent phenolic compound found in various plant species and of significant interest in the pharmaceutical and nutraceutical industries. The described protocol offers a reliable and reproducible approach for the determination of this compound in diverse sample matrices, including plant extracts and polyherbal formulations. This document provides comprehensive experimental procedures, method validation parameters, and data presentation to support researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
This compound is a naturally occurring ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, recognized for its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] Its widespread presence in the Lamiaceae and Boraginaceae families, including herbs like rosemary, sage, and Melissa, makes it a key biomarker for the quality control of herbal products.[1][2][3] Accurate and precise quantification of this compound is therefore crucial for the standardization of raw materials and finished products. High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for this purpose due to its high sensitivity, selectivity, and separation efficiency. This application note presents a detailed HPLC method, including sample preparation, chromatographic conditions, and comprehensive validation data.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid, phosphoric acid, or acetic acid (analytical grade)
-
Ascorbic acid and EDTA (optional, as antioxidants for sample preparation)
-
Syringe filters (0.2 or 0.45 µm)
Instrumentation
An HPLC system equipped with a quaternary gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector is required. A C18 reversed-phase column is utilized for the separation.
Standard Solution Preparation
A stock solution of this compound is prepared by accurately weighing the reference standard and dissolving it in a suitable solvent, such as a 1:1 mixture of HPLC-grade acetonitrile and water, to a final concentration of 1000 µg/mL.[3] Working standard solutions are then prepared by serially diluting the stock solution to achieve a range of concentrations suitable for generating a calibration curve (e.g., 2.5-600 µg/mL).[3]
Sample Preparation
The following is a general protocol for the extraction of this compound from plant material. Optimization may be required depending on the specific sample matrix.
-
Grinding: Dry the plant material and grind it into a fine powder.
-
Extraction: Accurately weigh a portion of the powdered sample (e.g., 0.5 g) and extract it with a suitable solvent. A common extraction solvent is a mixture of methanol and water (e.g., 7:3 v/v).[4] To prevent the auto-oxidation of this compound, the addition of antioxidants like ascorbic acid (1 mg/mL) and EDTA (0.3 mg/mL) to the extraction solvent is recommended.[5][6]
-
Sonication: Sonicate the sample mixture for a defined period (e.g., 30 minutes) to enhance extraction efficiency.[4][5][6]
-
Centrifugation and Filtration: Centrifuge the extract to pellet the solid material. Filter the supernatant through a 0.2 µm or 0.45 µm syringe filter prior to HPLC injection to remove any particulate matter.[4]
Chromatographic Conditions
The following table summarizes typical HPLC conditions for the analysis of this compound. Both isocratic and gradient elution methods have been successfully employed.
| Parameter | Condition 1 (Isocratic) | Condition 2 (Gradient) |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[1][2] | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm)[7] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (isocratic)[1][2] | A: 0.1% formic acid in water, B: Acetonitrile (gradient)[4] |
| Flow Rate | 0.5 - 1.0 mL/min[1][2][4] | 1.0 mL/min[4] |
| Injection Volume | 10 - 20 µL[7][8] | 10 - 20 µL[4][7] |
| Column Temperature | 30 - 40 °C[7][8] | 25 - 40 °C[4] |
| Detection | UV at 330 nm[1][2][4][8] | UV at 330 nm[4] |
Data Presentation
Method Validation Summary
The HPLC method for this compound quantification has been validated according to established guidelines, demonstrating its suitability for its intended purpose. The following table summarizes the key validation parameters.
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99[1] |
| Linearity Range | 2.5 - 600 µg/mL[3] |
| Accuracy (% Recovery) | 92.4% - 106.47%[3] |
| Precision (RSD%) | Intra-day: < 7%, Inter-day: < 7%[3] |
| Limit of Detection (LOD) | 0.8 - 1.6 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.5 - 4.9 µg/mL[3] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of method development and application.
Conclusion
The HPLC method detailed in this application note provides a robust and reliable tool for the quantification of this compound in various samples. The presented protocols and validation data confirm that the method is accurate, precise, and sensitive, making it suitable for routine quality control and research applications. The use of a C18 column with a UV detection at 330 nm offers excellent selectivity for this compound. Proper sample preparation, including the use of antioxidants, is critical to ensure the integrity of the analyte and the accuracy of the results.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Solvent Extraction of Rosmarinic Acid from Rosemary
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the solvent extraction of rosmarinic acid from Rosmarinus officinalis (rosemary). It includes various extraction techniques, from conventional methods to modern, enhanced approaches, to suit different laboratory settings and research objectives. Quantitative data from cited studies are summarized for comparative analysis, and workflows are visualized to aid in experimental design.
This compound, a prominent phenolic compound in rosemary, is of significant interest due to its potent antioxidant, anti-inflammatory, and antimicrobial properties.[1] The efficient extraction of this bioactive compound is a critical first step for research in pharmacology, food science, and drug development.
Overview of Extraction Methods
The selection of an appropriate extraction method is crucial for maximizing the yield and purity of this compound. Factors to consider include the desired scale of extraction, available equipment, and the intended application of the extract. This section provides an overview of common techniques.
-
Conventional Solid-Liquid Extraction (Maceration/Soxhlet): These are traditional methods involving the soaking of plant material in a solvent. While simple and requiring minimal specialized equipment, they often necessitate longer extraction times and larger solvent volumes.[2]
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, disrupting plant cell walls and enhancing solvent penetration.[3] UAE generally leads to higher yields in shorter times compared to conventional methods.[3]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to rapidly heat the solvent and plant material, leading to cell rupture and the release of target compounds. This method is known for its high efficiency and significantly reduced extraction times.[4][5]
-
Enzyme-Assisted Extraction (EAE): This "green" technique employs enzymes, such as cellulase (B1617823), to break down the plant cell wall, facilitating the release of intracellular components.[1][6] It is often performed in an aqueous medium under mild temperature conditions.[1]
-
Deep Eutectic Solvent (DES) Extraction: An innovative and environmentally friendly method that uses a mixture of two or more compounds to form a eutectic mixture with a melting point lower than that of the individual components. DESs can be tailored to selectively extract specific compounds.[7][8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the extraction of this compound from rosemary, allowing for a comparison of different methods and parameters.
Table 1: Comparison of Different Extraction Methods and Solvents
| Extraction Method | Solvent | Solid-to-Liquid Ratio | Temperature (°C) | Time | This compound Yield (mg/g DW) | Reference |
| Maceration | 70% (v/v) Ethanol (B145695) | 1:5 (g/mL) | Ambient | 55 min | ~89.8% recovery of total antioxidants | [9] |
| Ultrasound-Assisted Extraction (UAE) | Absolute Ethanol | 1:3 (w/v) | 25 | 10 min | Not specified, but higher than SFE and MAE | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ionic Liquid ([C₈mim]Br) | 1:20 (g/mL) | Room Temperature | 30 min | Not specified, optimized for efficiency | [10] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol | Not specified | 720W | 6.5 min | Not specified, optimized for speed | [4] |
| Enzyme-Assisted Extraction (EAE) | Water (with Cellulase A) | 1:28.69 (g/mL) | 36.6 | 4.63 hr | 13.97 | [1][6] |
| Deep Eutectic Solvent (DES) Extraction | Lactic acid/1,4-butanediol (1:2 molar ratio) with 12% water | 1:44 (g/mL) | 40 | 60 min | 20.247 | [7][8] |
| Soxhlet Extraction | Absolute Ethanol | 1:10 (w/v) | Boiling point of solvent | Not specified | 10.09 | [11] |
DW: Dry Weight
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common and effective methods of this compound extraction.
General Sample Preparation
-
Plant Material: Obtain high-quality, dried rosemary leaves. The quality of the starting material significantly impacts the final yield.[12]
-
Grinding: Grind the dried leaves into a fine powder to increase the surface area for extraction. A particle size of 500-999 µm is often used.[5]
-
Drying: Ensure the plant material is thoroughly dried to a constant weight, as moisture content can affect extraction efficiency.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
This protocol is based on the methodology described by Hielscher Ultrasonics.[3]
Materials and Equipment:
-
Powdered rosemary leaves
-
Absolute ethanol
-
Probe-type ultrasonicator
-
Double-jacketed reactor
-
Centrifuge
-
Rotary vacuum evaporator
Procedure:
-
Prepare a mixture of powdered rosemary and absolute ethanol at a 1:3 (w/v) ratio in a double-jacketed reactor.
-
Expose the mixture to ultrasound at 750 W for 10 minutes.
-
Maintain the extraction temperature at 25°C using a cooling system connected to the reactor jacket.
-
After sonication, centrifuge the extract at 4000 rpm for 10 minutes to separate the solid residue.
-
Collect the supernatant.
-
Concentrate the supernatant under vacuum using a rotary vacuum evaporator to remove the ethanol and obtain the crude this compound extract.
Protocol 2: Microwave-Assisted Extraction (MAE)
This protocol is adapted from a study on the kinetic modeling of MAE from rosemary.[4]
Materials and Equipment:
-
Powdered rosemary leaves
-
80% Ethanol
-
Microwave extraction system
-
Cooling system
-
Filtration apparatus
Procedure:
-
Place the powdered rosemary sample in the microwave extraction vessel.
-
Add 80% ethanol as the solvent.
-
Set the microwave power to 720W.
-
The total extraction time is 6.5 minutes, applied in intermittent cycles (e.g., 30 seconds on, followed by a cooling period) to prevent overheating.
-
After extraction, allow the mixture to cool.
-
Filter the extract to remove the solid plant material.
-
The resulting filtrate contains the extracted this compound.
Protocol 3: Enzyme-Assisted Aqueous Extraction (EAE)
This protocol is based on the optimized conditions for cellulase-assisted extraction.[1][6]
Materials and Equipment:
-
Powdered rosemary leaves
-
Distilled water
-
Cellulase A enzyme
-
Stirred, temperature-controlled reactor
-
Filtration apparatus (e.g., Whatman No. 4 filter paper)
Procedure:
-
Mix 2 g of powdered rosemary leaves with distilled water at a water-to-sample ratio of 28.69 mL/g.
-
Add cellulase A at a concentration of 2.56% (w/w of rosemary).
-
Conduct the extraction in a closed reactor with stirring for 4.63 hours.
-
Maintain the temperature at 36.6°C throughout the extraction.
-
After the incubation period, filter the mixture to separate the aqueous extract from the solid residue.
-
The filtrate is the this compound-rich extract.
Quantification of this compound by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the accurate quantification of this compound.
Typical HPLC Parameters:
-
System: Agilent 1260 series or equivalent with a Diode Array Detector (DAD).[13]
-
Column: C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 250 mm × 4.6 mm, 5 μm).[13]
-
Mobile Phase: A mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (e.g., 40:60, v/v) isocratically.[13]
-
Flow Rate: 0.8 mL/min.[13]
-
Column Temperature: 30°C.[13]
-
Injection Volume: 10 μL.[13]
Procedure:
-
Prepare a standard curve using a certified standard of this compound at various concentrations.
-
Dilute the obtained rosemary extract in the mobile phase.
-
Filter the diluted extract through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
Visualized Workflows
The following diagrams illustrate the general experimental workflow for solvent extraction and a decision-making pathway for method selection.
Caption: General workflow for this compound extraction.
Caption: Decision tree for selecting an extraction method.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. Sustainable Recovery of Phenolic Compounds from Distilled Rosemary By-Product Using Green Extraction Methods: Optimization, Comparison, and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hielscher.com [hielscher.com]
- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of the Extraction of this compound and Carnosic Acid from <i>Rosmarinus officinalis</i> L. with Deep Eutectic Solvents by Response Surface Methodology [spgykj.com]
- 8. Optimization of the Extraction of this compound and Carnosic Acid from Rosmarinus officinalis L. with Deep Eutectic Solvents by Response Surface Methodology [agris.fao.org]
- 9. Multiresponse optimization of an extraction procedure of carnosol and rosmarinic and carnosic acids from rosemary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Xia & He Publishing [xiahepublishing.com]
- 12. The process of extracting this compound from rosemary extract. [greenskybio.com]
- 13. Purification of this compound from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of this compound and Its Derivatives [mdpi.com]
- 14. phcogj.com [phcogj.com]
Supercritical Fluid Extraction of Rosmarinic Acid from Medicinal Herbs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid is a naturally occurring polyphenolic compound found in numerous medicinal herbs, particularly those from the Lamiaceae family, such as rosemary (Rosmarinus officinalis), lemon balm (Melissa officinalis), and sage (Salvia officinalis).[1][2] It is renowned for its significant pharmacological properties, including antioxidant, anti-inflammatory, antiviral, and antibacterial activities.[1][3][4][5] Supercritical fluid extraction (SFE) with carbon dioxide (CO2) has emerged as a green and efficient technology for selectively extracting bioactive compounds like this compound.[6][7] This method offers several advantages over traditional solvent extraction, including the use of a non-toxic, non-flammable, and environmentally friendly solvent, milder operating temperatures that prevent thermal degradation of sensitive compounds, and the ability to obtain solvent-free extracts.[6][8]
This document provides detailed application notes and protocols for the supercritical fluid extraction of this compound from various medicinal herbs. It is intended to guide researchers, scientists, and drug development professionals in optimizing extraction processes and applying this technology for the isolation of high-purity this compound for further investigation and application.
Data Presentation: Supercritical Fluid Extraction Parameters for this compound
The following tables summarize the quantitative data from various studies on the SFE of this compound from different medicinal herbs.
Table 1: SFE Parameters for this compound Extraction from Rosmarinus officinalis (Rosemary)
| Pressure (bar) | Temperature (°C) | Co-solvent (% Ethanol) | This compound Yield (mg/g dry matter) | Total Extract Yield (%) | Reference |
| 150 | 80 | 15 | 3.43 ± 0.13 | 21.86 ± 1.55 | [9] |
| 350 | 100 | Not specified | Not specified (part of total phenolics) | Not specified | [10] |
| 300 | 40 | Not specified | Not specified (part of phenolic diterpenes) | 4.87 ± 0.20 | [11] |
| 5000 psi (~345 bar) | 80 | Not specified | Identified as a major component | 5.3 | [12] |
| 100-300 | 30-60 | Not specified | Concentration studied | Not specified | [1] |
Table 2: SFE Parameters for this compound Extraction from Melissa officinalis (Lemon Balm)
| Pressure (bar) | Temperature (°C) | Co-solvent | This compound Yield | Total Extract Yield | Reference |
| 120-150 | Not specified | Ethanol (B145695) | Efficient extraction noted | Not specified | [7] |
| >420 | >85 | Not specified | Reduction in yield observed | Not specified | [7] |
| Not specified | Not specified | Ethanol and Water | Ethanol found to be more appropriate | Not specified | [6][7] |
Table 3: SFE Parameters for this compound Extraction from Salvia officinalis (Sage)
| Pressure (MPa) | Temperature (°C) | CO2 Flow Rate ( kg/h ) | This compound Content | Reference |
| 29.5 | 49.1 | 3 | Enriched in polyphenols, 28.4 mg/g in a subsequent hot water extract | [13][14] |
| 29.45 | 49.19 | 3 | Optimal for carnosic acid and carnosol, RA present | [15] |
Experimental Protocols
Protocol 1: Supercritical CO2 Extraction of this compound from Rosmarinus officinalis (Rosemary)
This protocol is based on the optimized conditions reported by Chadni et al.[9]
1. Sample Preparation: a. Obtain dried leaves of Rosmarinus officinalis. b. Grind the leaves into a fine powder to increase the surface area for extraction.
2. Supercritical Fluid Extraction (SFE): a. Place 15 g of the rosemary leaf powder into the extractor vessel of the SFE system.[9] b. Set the extraction parameters:
- Pressure: 150 bar[9]
- Temperature: 80 °C[9]
- Co-solvent: 15% ethanol (by weight)[9]
- CO2 Flow Rate: 15 g/min [9] c. Maintain a static extraction phase until the desired pressure is reached.[9] d. The total extraction time is 3 hours.[9] e. Collect the extract from the separator.
3. Post-Extraction Processing (Optional - for increased RA content): a. The solid residue from the SFE can be subjected to a subsequent Soxhlet extraction with a suitable solvent to recover more this compound.[9]
4. Quantification of this compound: a. Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol (B129727) or ethanol-water mixture). b. Analyze the solution using High-Performance Liquid Chromatography (HPLC) with a C18 column.[16][17] c. Use a mobile phase gradient of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid).[18] d. Detect this compound at a wavelength of 330 nm.[16] e. Quantify the this compound content by comparing the peak area with that of a standard this compound solution.
Protocol 2: Supercritical CO2 Extraction of this compound from Melissa officinalis (Lemon Balm)
This protocol is based on findings by Angelov et al. and Peev et al.[6][7][19]
1. Sample Preparation: a. Use dried leaves and stems of Melissa officinalis.[7] b. Grind the plant material to a consistent particle size.
2. Supercritical Fluid Extraction (SFE): a. Load the ground lemon balm into the SFE extractor. b. Set the extraction parameters:
- Pressure: 120-150 bar (moderate pressure is suggested for energy efficiency)[7]
- Temperature: Varies, but higher temperatures can influence yield.
- Co-solvent: Ethanol is recommended as a modifier to improve the extraction of the polar this compound.[6][7] The percentage can be optimized. c. Initiate the CO2 flow and the co-solvent pump. d. Collect the extract over a specified extraction time.
3. Post-Extraction (Optional - Pre-treatment): a. A preliminary SFE run at moderate pressure can be performed to extract essential oils first.[6] b. The remaining solid residue, now pre-treated, can then be subjected to a solvent extraction (e.g., with ethanol-water mixtures) for high recovery of this compound.[19]
4. Quantification of this compound: a. Follow the HPLC analysis method as described in Protocol 1, section 4.
Protocol 3: Supercritical CO2 Extraction for Enrichment of this compound from Salvia officinalis (Sage)
This protocol is based on the methodology described by Bakota et al.[13][14]
1. Sample Preparation: a. Grind dried leaves of Salvia officinalis into a powder.[13]
2. Supercritical Fluid Extraction (SFE) as a Pre-treatment: a. Place the powdered sage leaves into a stainless steel extraction cell.[13] b. Perform a supercritical CO2 extraction to remove less polar compounds. Optimal conditions for related compounds in sage have been reported at approximately 29.5 MPa (295 bar) and 49.1 °C.[15]
3. Subsequent Hot Water Extraction: a. After the SFE pre-treatment, subject the remaining solid material to a hot water extraction.[13][14] This step will extract the more polar this compound, resulting in an extract enriched in this compound.[13][14]
4. Quantification of this compound: a. Analyze the resulting extract using HPLC coupled with mass spectrometry (LC-ESI-MS) for identification and quantification.[13] b. The HPLC conditions would be similar to those described in Protocol 1, section 4.
Visualizations
Caption: Experimental workflow for supercritical fluid extraction of this compound.
Caption: Key biological activities of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect of this compound and an extract of Rosmarinus officinalis in rat models of local and systemic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ROSEMARY SFE [studio.dsm-firmenich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Supercritical fluid extracts of rosemary leaves exhibit potent anti-inflammation and anti-tumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Maximizing this compound in Sage Extracts [thermofisher.com]
- 14. Antioxidant activity and sensory evaluation of a this compound-enriched extract of Salvia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. phcogj.com [phcogj.com]
- 17. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Ultrasound-Assisted Extraction of Rosmarinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound, is renowned for its potent antioxidant, anti-inflammatory, and neuroprotective properties, making it a compound of significant interest in the pharmaceutical and nutraceutical industries.[1][2][3][4] Ultrasound-Assisted Extraction (UAE) has emerged as a green and efficient technique for the extraction of bioactive compounds from plant matrices.[5] This method utilizes acoustic cavitation to disrupt plant cell walls, thereby enhancing mass transfer and significantly reducing extraction time and solvent consumption compared to conventional methods.[2][6][7]
These application notes provide a comprehensive overview and detailed protocols for the optimization of ultrasound-assisted extraction of this compound from various plant sources.
Principles of Ultrasound-Assisted Extraction
Ultrasound-assisted extraction enhances the extraction process through the phenomenon of acoustic cavitation.[2][7] The propagation of ultrasonic waves through the solvent creates microbubbles. The subsequent collapse of these bubbles near the plant material generates localized high pressure and temperature, leading to cell wall disruption and facilitating the release of intracellular contents, including this compound, into the solvent.[2][6][7] This mechanism not only increases the extraction yield but also reduces the need for high temperatures, thereby preserving thermolabile compounds.
Optimization of Extraction Parameters
The efficiency of UAE is influenced by several key parameters that can be optimized to maximize the yield of this compound. Response Surface Methodology (RSM) is a common statistical approach used to optimize these parameters.[8][9]
Key Parameters for Optimization:
-
Solvent Composition: The choice of solvent and its concentration is critical. Ethanol-water mixtures are commonly used, with the optimal concentration varying depending on the plant material.[8][10]
-
Temperature: While UAE can be performed at room temperature, moderate increases in temperature can enhance extraction efficiency. However, excessive heat may lead to the degradation of this compound.
-
Extraction Time: UAE significantly reduces extraction times compared to conventional methods. The optimal time is typically determined by monitoring the yield at different intervals.
-
Ultrasonic Power and Frequency: Higher ultrasonic power generally leads to increased extraction efficiency due to more intense cavitation.[5] The frequency of the ultrasound also plays a role in the effectiveness of the extraction.[5]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer rate.
Data Presentation: Optimized UAE Conditions for this compound Extraction
The following tables summarize optimized conditions for the ultrasound-assisted extraction of this compound from various plant sources as reported in the literature.
| Plant Source | Optimal Ethanol Concentration (%) | Optimal Temperature (°C) | Optimal Time (min) | Optimal Ultrasonic Power (W) | This compound Yield (mg/g DW) | Reference |
| Perilla leaves | 56 | 54 | 55 | Not Specified | 31.02 | [[“]][12][13][14] |
| Melissa officinalis | 39.9 | Not Specified | 33 | 371.7 | 86.3 | [10] |
| Rosmarinus officinalis | 90 | 60 | 10 | 750 | Not Specified | [15][16] |
| Rosmarinus officinalis | Not Specified | Room Temperature | 30 | 150-250 | Not Specified | [9] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of this compound
This protocol provides a general procedure for the UAE of this compound from a plant source (e.g., Rosemary leaves). Optimization of parameters is recommended for specific applications.
Materials:
-
Dried and powdered plant material (e.g., Rosmarinus officinalis leaves)
-
Ethanol (90%)
-
Ultrasonic bath or probe system
-
Filter paper or centrifuge
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh a known amount of the powdered plant material (e.g., 10 g).
-
Solvent Addition: Add the solvent (e.g., 90% ethanol) at a specific solid-to-liquid ratio (e.g., 1:15 w/v).
-
Ultrasonication: Place the mixture in an ultrasonic bath or use an ultrasonic probe. Set the desired temperature (e.g., 60°C), time (e.g., 10 minutes), and power (e.g., 750 W).[15][16]
-
Filtration/Centrifugation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.
-
Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.
-
Storage: Store the dried extract at -20°C for further analysis.
Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the quantitative analysis of this compound in the obtained extracts.
Materials and Equipment:
-
This compound standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid or Phosphoric acid
-
Deionized water
-
HPLC system with a UV or DAD detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound standard in methanol. From the stock solution, prepare a series of standard solutions of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve a known amount of the dried plant extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[17]
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of acetonitrile and water, both acidified with a small percentage of formic or phosphoric acid (e.g., 0.1%).[5][18]
-
Flow Rate: Typically 1.0 mL/min.[17]
-
Column Temperature: e.g., 25°C.[17]
-
Injection Volume: e.g., 20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample using the calibration curve generated from the standard solutions.
Visualizations
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms of neuroprotective offerings by this compound against neurodegenerative and other CNS pathologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biomedical features and therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phcogj.com [phcogj.com]
- 6. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasound-assisted extraction of carnosic acid and this compound using ionic liquid solution from Rosmarinus officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 11. consensus.app [consensus.app]
- 12. Comprehensive Insights into Biological Roles of this compound: Implications in Diabetes, Cancer and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways of this compound Anticancer Activity in Triple-Negative Breast Cancer Cells: A Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protective Contribution of this compound in Rosemary Extract Against Copper-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hielscher.com [hielscher.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phcogj.com [phcogj.com]
Application Notes and Protocols for the Purification of Rosmarinic Acid from Crude Plant Extracts by Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid is a naturally occurring phenolic compound found in a variety of plants, particularly those from the Lamiaceae family, such as rosemary (Rosmarinus officinalis), sage (Salvia officinalis), and perilla (Perilla frutescens). It is a potent antioxidant with various demonstrated biological activities, including anti-inflammatory, antibacterial, and antiviral properties. These characteristics make it a compound of significant interest for the pharmaceutical, cosmetic, and food industries. This document provides detailed protocols for the purification of this compound from crude plant extracts using various chromatographic techniques, enabling researchers to obtain high-purity this compound for further investigation and product development.
Data Summary of this compound Purification
The following table summarizes quantitative data from various studies on the purification of this compound, providing a comparative overview of different chromatographic methods and their efficiencies.
| Plant Source | Chromatography Method | Initial RA Content | Final Purity | Recovery/Yield | Reference |
| Rosemary (Rosmarinus officinalis) | Silica (B1680970) Gel Column Chromatography | 10.46% | 92.85 ± 3.18% | 90.80 ± 2.73% | [1][2] |
| Perilla (Perilla frutescens) Seed Meal | Macroporous Resin (SP825) + Polyamide Resin | 0.27% | 90.23% | Not Specified | [3] |
| Mentha piperita | Silica Gel Column Chromatography | 1.9 mg/mL in extract | Not explicitly quantified, but yielded 0.020 g from 1 g crude extract | Not Specified | [4] |
| Orthosiphon aristatus | Silica Gel Column Chromatography | 1.9% w/w in crude extract | 100% | 70% | [5] |
| Melissa officinalis | Sephadex LH-20 Column Chromatography | Not Specified | 38.8% | 43.8% | [6] |
Experimental Protocols
Protocol 1: Purification of this compound from Rosemary Extract using Silica Gel Column Chromatography
This protocol is based on a method that yields high-purity this compound from a water-soluble rosemary extract.[1][2]
1. Materials and Reagents:
-
Crude water-soluble rosemary extract
-
Ethyl acetate (B1210297)
-
Formic acid
-
Silica gel (200-300 mesh)
-
Hydrochloric acid (HCl) or other acid to adjust pH
-
Deionized water
-
Rotary evaporator
-
Chromatography column
2. Sample Preparation (Liquid-Liquid Extraction):
-
Dissolve the crude rosemary extract in deionized water.
-
Adjust the pH of the aqueous solution to 2 with HCl.
-
Perform a triple liquid-liquid extraction using an equal volume of ethyl acetate for each extraction.
-
Combine the ethyl acetate fractions.
-
Evaporate the ethyl acetate under reduced pressure using a rotary evaporator to obtain the concentrated this compound-rich extract.
3. Silica Gel Column Chromatography:
-
Prepare a slurry of silica gel in ethyl acetate and pack the chromatography column.
-
Dissolve the concentrated extract from step 2.5 in a minimal amount of ethyl acetate.
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an isocratic mobile phase of ethyl acetate containing 1.5% formic acid.
-
Collect fractions and monitor the elution of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Pool the fractions containing pure this compound.
-
Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound.
4. Purity Analysis:
-
Analyze the purity of the final product using HPLC. A suitable method involves a C18 column with a mobile phase of acetonitrile (B52724) and 0.1% trifluoroacetic acid in water (40:60, v/v) at a flow rate of 0.8 mL/min, with detection at 330 nm.[1]
Protocol 2: Preparative Purification of this compound from Perilla Seed Meal using Combined Macroporous and Polyamide Resin Chromatography
This protocol describes a two-step chromatographic process for purifying this compound from a by-product of oil production, demonstrating an effective method for large-scale production.[3]
1. Materials and Reagents:
-
Crude extract from perilla seed meal
-
Macroporous resin (e.g., SP825)
-
Polyamide resin
-
Deionized water
-
Chromatography columns
2. Macroporous Resin Chromatography (Enrichment Step):
-
Swell and pack the macroporous resin (SP825) in a chromatography column according to the manufacturer's instructions.
-
Dissolve the crude perilla seed meal extract in an appropriate solvent and load it onto the column.
-
Wash the column with deionized water to remove impurities.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol).
-
Collect the 50% ethanol fraction, which will be enriched with this compound.
-
Concentrate the enriched fraction by removing the ethanol under reduced pressure.
3. Polyamide Resin Chromatography (Final Purification):
-
Pack a chromatography column with polyamide resin.
-
Dissolve the concentrated, enriched fraction from the previous step in a suitable solvent and load it onto the polyamide column.
-
Wash the column with deionized water.
-
Elute the column with a stepwise gradient of ethanol in water.
-
Collect the 70% ethanol fraction, which contains the purified this compound.
-
Evaporate the solvent to obtain the final purified this compound product. An optional crystallization step can be performed to achieve even higher purity (>95%).[3]
Protocol 3: Purification of this compound from Mentha piperita using Silica Gel Column Chromatography
This protocol details a method for isolating this compound from mint extracts.[4]
1. Materials and Reagents:
-
Crude methanolic extract of Mentha piperita
-
Silica gel 60 (60-200 mesh)
-
Chloroform
-
Ethyl acetate
-
Formic acid
-
Methanol
-
Chromatography column
2. Silica Gel Column Chromatography:
-
Prepare a slurry of 50 g of silica gel 60 in the mobile phase and pack a 3-16 cm column.
-
Prepare the mobile phase consisting of chloroform:ethyl acetate:formic acid (5:4:1, v/v/v).
-
Dissolve 1 g of the crude extract in 10 mL of methanol.
-
Load the dissolved extract onto the packed column.
-
Elute the column with the prepared mobile phase at a flow rate of 1.5 mL/min.
-
Collect 10 mL fractions.
-
Monitor the fractions by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualizations
Caption: Workflow for this compound Purification using Silica Gel Chromatography.
Caption: Combined Resin Chromatography for this compound Purification.
References
- 1. Purification of this compound from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of this compound and Its Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Preparative separation and purification of this compound from perilla seed meal via combined column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidant Activity Assays for Rosmarinic Acid
These application notes provide an overview and detailed protocols for assessing the antioxidant activity of rosmarinic acid, a prominent phenolic compound known for its significant health benefits. The document is intended for researchers, scientists, and professionals in drug development. It covers common chemical assays (DPPH, FRAP) that measure intrinsic antioxidant capacity and a cell-based assay (Cellular Antioxidant Activity - CAA) that provides more physiologically relevant data.
Section 1: Chemical Antioxidant Capacity Assays
Chemical assays are rapid, high-throughput methods used to determine the intrinsic radical scavenging and reducing capabilities of pure compounds like this compound. They are valuable for initial screening and for understanding structure-activity relationships.
2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay
Application Note: The DPPH assay is one of the most common methods for evaluating the free-radical scavenging ability of antioxidants.[1] this compound demonstrates potent activity in this assay due to its ability to donate hydrogen atoms to the stable DPPH radical, thus neutralizing it.[2] The reaction causes a color change from violet to yellow, which is measured spectrophotometrically.[1] The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[1]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mmol/L (or 0.1 mM) solution of DPPH in ethanol (B145695) or methanol.[3] Store in a dark, airtight container.
-
This compound (RA) Stock Solution: Prepare a stock solution of RA in ethanol or methanol.
-
Serial Dilutions: Create a series of working solutions of RA by diluting the stock solution to various concentrations (e.g., 3.125, 6.25, 12.5, 25, 50, 100 µg/mL).[3]
-
Positive Control: Prepare solutions of a known antioxidant, such as Ascorbic Acid (Vitamin C) or Trolox, at similar concentrations.[3]
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each RA dilution or positive control to separate wells.[3]
-
Add 100 µL of the 0.1 mM DPPH solution to each well.[3]
-
For the control (blank), mix 100 µL of the solvent (e.g., ethanol) with 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[3]
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where:
-
A_control is the absorbance of the control well.
-
A_sample is the absorbance of the well with this compound.[1]
-
-
Plot the % Inhibition against the concentration of this compound to determine the IC50 value.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Application Note: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] The reaction takes place at a low pH, where a colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex is reduced to a blue-colored Fe²⁺-TPTZ complex by the antioxidant.[4] The intensity of the blue color is proportional to the reducing power of the substance. This compound shows significant reducing power in this assay.[5]
Experimental Protocol:
-
Reagent Preparation:
-
Acetate (B1210297) Buffer: Prepare a 300 mmol/L acetate buffer with a pH of 3.6.[3][4]
-
TPTZ Solution: Prepare a 10 mmol/L TPTZ solution in 40 mmol/L HCl.[3][4]
-
FeCl₃ Solution: Prepare a 20 mmol/L aqueous solution of FeCl₃·6H₂O.[3][4]
-
FRAP Working Solution: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[3]
-
This compound (RA) Samples: Prepare RA solutions in a suitable solvent (e.g., ethanol) at various concentrations.[3]
-
Standard: Prepare a standard curve using known concentrations of FeSO₄·7H₂O (e.g., 0.1 to 1.5 mM).[4][6]
-
-
Assay Procedure:
-
Measurement:
-
Calculation:
-
Calculate the FRAP value by comparing the absorbance of the sample with the standard curve of Fe²⁺.
-
Results are typically expressed as mmol of Fe²⁺ equivalents per gram or mole of the antioxidant.
-
Section 2: Cell-Based Antioxidant Activity Assay
While chemical assays are useful, they do not account for biological factors like cell uptake, metabolism, and localization. Cell-based assays provide a more biologically relevant measure of antioxidant activity.
Cellular Antioxidant Activity (CAA) Assay
Application Note: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cultured cells, such as human hepatocarcinoma (HepG2).[7] It accounts for the bioavailability and metabolism of the compound. In this assay, cells are co-incubated with the antioxidant and a fluorescent probe (like DCFH-DA). An oxidant (like AAPH) is then introduced to induce oxidative stress. An effective antioxidant, like this compound, will prevent the oxidation of the probe, resulting in lower fluorescence compared to control cells. One study noted that while this compound was potent in chemical assays, its activity in a cellular assay was lower, suggesting that its ionized state at physiological pH may limit intracellular accumulation.[7][8]
Experimental Protocol:
-
Cell Culture:
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well microplate until they reach confluence.
-
-
Loading and Treatment:
-
Remove the culture medium and wash the cells with Phosphate Buffered Saline (PBS).
-
Treat the cells with 200 µL of media containing various concentrations of this compound and 25 µM DCFH-DA (2',7'-dichlorofluorescin diacetate).
-
Incubate the plate at 37°C for 1 hour to allow for compound uptake and de-esterification of the probe.
-
-
Induction of Oxidative Stress:
-
Remove the treatment media and wash the cells again with PBS.
-
Add 100 µL of 600 µM AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution to induce oxidative stress.
-
Place the plate immediately into a fluorescence microplate reader.
-
-
Measurement:
-
Measure fluorescence every 5 minutes for 1 hour, with excitation at 485 nm and emission at 538 nm.
-
-
Calculation:
-
Calculate the area under the curve (AUC) from the fluorescence vs. time plot.
-
The CAA value is calculated as: CAA Unit = 100 - [(AUC_sample / AUC_control) * 100]
-
Results are often expressed as micromoles of quercetin (B1663063) equivalents (QE) per micromole of the compound.
-
Section 3: Mechanism of Action - Nrf2 Signaling Pathway
In addition to direct radical scavenging, this compound exerts protective effects within cells by activating endogenous antioxidant defense systems. A key mechanism is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9][10] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which targets it for degradation. Oxidative stress or the presence of activators like this compound disrupts the Nrf2-Keap1 interaction, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of various protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[9][10]
Section 4: Quantitative Data Summary
The following table summarizes quantitative data on the antioxidant activity of this compound from various studies. It is important to note that values can vary depending on the specific experimental conditions.
| Assay Type | Method | Result | Reference Compound | Source |
| Chemical | DPPH | >95% inhibition at 100 µg/mL | Vitamin C | [11][12] |
| Chemical | DPPH | IC50: 72.3 µM | Trolox | [2] |
| Chemical | H₂O₂ Scavenging | 87.83% inhibition at 100 µg/mL | Vitamin C | [11][12] |
| Chemical | H₂O₂ Scavenging | IC50: 28.12 µg/mL | Vitamin C | [12] |
| Chemical | FRAP | 1.88 mmol/L at 200 µg/mL | Ascorbic Acid | [3] |
| Chemical | FRAP | 494–5033 µM Fe²⁺ (concentration dependent) | - | [5] |
| Cellular | Oxidant Stress Protection (HepG2 cells) | Markedly less potent than Quercetin | Quercetin | [7][8] |
References
- 1. DPPH Radical Scavenging Assay [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Purification of this compound from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of this compound and Its Derivatives | MDPI [mdpi.com]
- 4. jmp.ir [jmp.ir]
- 5. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods [mdpi.com]
- 6. Inhibitory Effect of a this compound-Enriched Fraction Prepared from Nga-Mon (Perilla frutescens) Seed Meal on Osteoclastogenesis through the RANK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound exerts an antagonistic effect on vascular calcification by regulating the Nrf2 signalling pathway | Semantic Scholar [semanticscholar.org]
- 11. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita [archrazi.areeo.ac.ir]
Application Notes and Protocols: In Vitro Anti-inflammatory Assay for Rosmarinic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound found in numerous Lamiaceae family plants, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory properties.[1][2][3][4] In vitro studies have demonstrated its ability to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[5][6][7] This document provides a detailed protocol for assessing the anti-inflammatory effects of this compound in a well-established in vitro model using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The protocol outlines methods for evaluating the impact of this compound on the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines, as well as its influence on the pivotal NF-κB and MAPK signaling pathways.
Principle
This protocol utilizes the RAW 264.7 murine macrophage cell line, a standard and reproducible model for studying inflammation.[6] Stimulation of these cells with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a robust inflammatory cascade mediated by Toll-like receptor 4 (TLR4).[6][8] This activation leads to the downstream engagement of signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), culminating in the expression and release of pro-inflammatory mediators including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[5][9][10][11] this compound is co-incubated with LPS-stimulated cells to assess its ability to attenuate these inflammatory responses. The extent of inhibition of these markers serves as a quantitative measure of its anti-inflammatory potential.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing the anti-inflammatory properties of this compound.
Detailed Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability Assay (MTT Assay)
It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.
Measurement of Nitric Oxide (NO) Production
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[7]
-
Pre-treat the cells with non-toxic concentrations of this compound for 1-2 hours.[7]
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.[6]
-
Collect 100 µL of the culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[7]
-
Incubate at room temperature for 10-20 minutes.
-
Measure the absorbance at 548 nm.[7] A standard curve using sodium nitrite (B80452) is used to quantify NO concentration.
Measurement of Prostaglandin E2 (PGE2) and Cytokines (TNF-α, IL-1β, IL-6)
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with 0.1-1 µg/mL LPS for another 24 hours.[7]
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
The concentrations of PGE2, TNF-α, IL-1β, and IL-6 in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]
Western Blot Analysis for Protein Expression (iNOS, COX-2, and Signaling Proteins)
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and incubate for 24 hours.
-
Pre-treat the cells with this compound for 1 hour before stimulating with LPS for the appropriate duration (e.g., 30 minutes for signaling proteins, 8-24 hours for iNOS and COX-2).[6]
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, with GAPDH or β-actin serving as a loading control.
Data Presentation
The quantitative data on the inhibitory effects of this compound on various inflammatory markers are summarized in the tables below.
Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |
| Control | - | < 5% | < 5% |
| LPS (1 µg/mL) | - | 100% | 100% |
| This compound + LPS | 10 | 75.4% | 80.1% |
| This compound + LPS | 25 | 52.1% | 61.5% |
| This compound + LPS | 50 | 30.8% | 42.3% |
Note: Data are representative and compiled from typical results reported in the literature. Actual results may vary.
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | TNF-α Production (% of LPS control) | IL-6 Production (% of LPS control) | IL-1β Production (% of LPS control) |
| Control | - | < 5% | < 5% | < 5% |
| LPS (1 µg/mL) | - | 100% | 100% | 100% |
| This compound + LPS | 10 | 82.3% | 85.7% | 88.2% |
| This compound + LPS | 25 | 60.5% | 65.4% | 68.9% |
| This compound + LPS | 50 | 38.9% | 45.2% | 49.1% |
Note: Data are representative and compiled from typical results reported in the literature. Actual results may vary.
Signaling Pathway Analysis
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways. The primary mechanisms involve the inhibition of the NF-κB and MAPK pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon LPS stimulation, IκB is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including iNOS, COX-2, TNF-α, and IL-6.[8][9] this compound has been shown to inhibit the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[8][9]
MAPK Signaling Pathway
The MAPK family, including ERK, JNK, and p38, also plays a crucial role in the inflammatory response.[10] LPS activates these kinases through phosphorylation, and they, in turn, can activate transcription factors that regulate the expression of inflammatory mediators. Studies have demonstrated that this compound can suppress the LPS-induced phosphorylation of ERK, JNK, and p38 in a dose-dependent manner.[5][11]
The diagram below illustrates the inhibitory effect of this compound on these signaling cascades.
Conclusion
This application note provides a comprehensive and detailed protocol for the in vitro evaluation of the anti-inflammatory properties of this compound. The described assays, from cell viability to the analysis of key signaling pathways, offer a robust framework for researchers in pharmacology and drug discovery to investigate the therapeutic potential of this and other novel anti-inflammatory compounds. The evidence strongly suggests that this compound's anti-inflammatory effects are mediated, at least in part, through the suppression of the NF-κB and MAPK signaling cascades, leading to a reduction in the production of a wide array of inflammatory mediators.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases [frontiersin.org]
- 3. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound in Prunella vulgaris Ethanol Extract Inhibits LPS-induced Prostaglandin E2 and Nitric Oxide in RAW264.7 Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rosmarinosin A Inhibits Inflammatory Response in Lipopolysaccharide-Induced RAW 264.7 Macrophages via Suppressing NF-κB and MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparing Rosmarinic Acid Stock Solutions for Cell Culture Experiments
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in a variety of plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint. It has garnered significant interest in biomedical research due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, antiviral, and anticancer properties.[1] For researchers investigating the effects of this compound on cellular processes, the accurate and consistent preparation of stock solutions is a critical first step to ensure the reliability and reproducibility of experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use in cell culture applications.
Physicochemical Properties of this compound
A fundamental understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₁₆O₈ |
| Molecular Weight | 360.31 g/mol |
| Appearance | White to off-white crystalline solid |
| Storage Temperature | Room temperature (as solid) |
Solubility of this compound
The choice of solvent is crucial for preparing a concentrated, stable stock solution. This compound exhibits varying solubility in different solvents.
Table 2: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 25 mg/mL | [2][3] |
| Ethanol | ≥ 25 mg/mL (approx. 35 mg/mL) | [2][3] |
| Dimethylformamide (DMF) | approx. 35 mg/ml | [3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥ 15 mg/mL | [2][3] |
| Ethanol:Water (3:2) | Used to prepare 0.110 mg/mL solution |
Note on Solvent Choice:
-
DMSO and Ethanol are the most common solvents for preparing high-concentration stock solutions of this compound for cell culture experiments.[2][3]
-
When using organic solvents like DMSO or ethanol, it is imperative to ensure that the final concentration of the solvent in the cell culture medium is non-toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5% (v/v), although the tolerance can vary between cell lines.
-
Aqueous solutions of this compound in buffers like PBS can be prepared, but they are not recommended for long-term storage; they should ideally be made fresh for each experiment.[2]
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high concentration allows for minimal solvent addition to the final cell culture medium.
Materials:
-
This compound powder (MW: 360.31 g/mol )
-
Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
Protocol:
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 100 mM (0.1 M) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.001 L x 360.31 g/mol = 0.036031 g = 36.03 mg
-
-
Weighing:
-
Carefully weigh out 36.03 mg of this compound powder using an analytical balance and place it into a sterile conical tube.
-
-
Dissolution:
-
Add 1 mL of sterile, anhydrous DMSO to the tube containing the this compound powder.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Ensure the solution is clear and free of any particulates.
-
-
Sterilization:
-
To ensure sterility, filter the stock solution through a sterile 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent microbial contamination of cell cultures.
-
-
Aliquoting and Storage:
-
Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for long-term storage. Under these conditions, the stock solution is stable for at least six months.[2]
-
Preparation of Working Solutions
Working solutions are prepared by diluting the high-concentration stock solution into cell culture medium to achieve the desired final concentration for the experiment.
Example: Preparing a 100 µM Working Solution
-
Thaw a single aliquot of the 100 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For a final concentration of 100 µM, a 1:1000 dilution is required.
-
For example, to prepare 1 mL of a 100 µM working solution, add 1 µL of the 100 mM stock solution to 999 µL of pre-warmed, complete cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
Immediately add the working solution to your cell culture plates.
Important Considerations:
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of the solvent (e.g., DMSO) used to prepare the working solution of this compound.
-
Concentration Range: The effective and non-toxic concentration of this compound can vary significantly between different cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint. Studies have reported cytotoxic effects of this compound in breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values of 120 µM and 140 µM, respectively.[4] In other studies, concentrations ranging from 3 µM to 1000 µM have been used.[5][6]
Stability of this compound
The stability of this compound is dependent on the solvent and storage conditions.
Table 3: Stability of this compound Solutions
| Solvent | Storage Condition | Stability | Reference |
| DMSO, Ethanol, DMF | -20°C, aliquoted | At least 6 months | [2] |
| Aqueous solutions (e.g., PBS) | Refrigerated | Not recommended for more than one day | [2] |
| Aqueous extracts in acidic medium (pH 2.5) | 30 minutes | >50% degradation | [7] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in preparing a this compound stock solution for cell culture experiments.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathways Potentially Modulated by this compound
This compound has been shown to influence several key signaling pathways involved in cellular processes such as proliferation, apoptosis, and inflammation. The diagram below provides a simplified overview of some of these pathways.
Caption: Potential signaling pathways modulated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mpbio.com [mpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. jab.uk.ac.ir [jab.uk.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application of Rosmarinic Acid in Topical Formulations for Skin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid, a naturally occurring polyphenolic compound found in various Lamiaceae family plants such as rosemary (Rosmarinus officinalis), is a well-documented bioactive molecule with potent antioxidant and anti-inflammatory properties.[1][2] Its diverse pharmacological effects, including anti-aging, anti-acne, and wound healing, make it a compelling ingredient for topical formulations in dermatological research and cosmetic applications.[3][4][5] This document provides detailed application notes and experimental protocols for researchers investigating the efficacy of this compound in skin research.
Key Applications in Dermatology
This compound's multifaceted activity addresses several key areas of skin health and disease:
-
Antioxidant and Photoprotective Effects: this compound effectively neutralizes free radicals generated by environmental stressors such as UV radiation and pollution.[1][3] This antioxidant capacity helps protect skin cells from oxidative damage, which is a primary contributor to premature aging.[1][6] Studies have shown that topical application of this compound can mitigate UV-induced skin damage.[7]
-
Anti-inflammatory Properties: By modulating key inflammatory pathways, this compound can soothe irritated skin and reduce redness and swelling.[1][2] This makes it a promising candidate for managing inflammatory skin conditions like atopic dermatitis, rosacea, and acne.[1][2][8]
-
Anti-Aging and Collagen Support: this compound has been shown to inhibit the activity of enzymes that degrade collagen and elastin, the primary structural proteins of the skin.[4][9] By preserving the integrity of the extracellular matrix, it helps maintain skin firmness and elasticity, reducing the appearance of fine lines and wrinkles.[1][3]
-
Acne Management: Its antimicrobial properties help to control the proliferation of acne-causing bacteria, while its anti-inflammatory action reduces the redness and swelling associated with acne lesions.[2][4]
-
Wound Healing: this compound has been demonstrated to promote wound healing by enhancing collagen organization, reducing inflammation, and promoting the regeneration of epithelial tissue.[5][10]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the efficacy of this compound in skin applications.
Table 1: Efficacy of this compound in Atopic Dermatitis
| Parameter | Treatment | Duration | Result | Reference |
| Erythema (SCORAD index) | 0.3% this compound Emulsion | 4 and 8 weeks | Significant reduction (P < 0.05) | [8] |
| Transepidermal Water Loss | 0.3% this compound Emulsion | 8 weeks | Significant reduction (P < 0.05) | [8] |
| Dryness and Pruritus | 0.3% this compound Emulsion | 8 weeks | Subjective improvement reported | [8] |
Table 2: Efficacy of this compound in Acne Vulgaris
| Parameter | Treatment | Duration | Result | Reference |
| Global Epidermal Acne Scale (GEA) | 5% this compound | 4 treatments (2-week intervals) | Significant improvement (p=0.02) | [4] |
| Global Acne Grading System (GAGS) | 5% this compound | 4 treatments (2-week intervals) | Significant improvement (p=0.00) | [4] |
Table 3: Photoprotective and Anti-Aging Effects of this compound
| Parameter | Treatment | Result | Reference |
| Sun Protection Factor (SPF) | Sunscreen with 0.1% this compound | 41% increase in SPF | [11] |
| MMP-1, MMP-3, MMP-9 Expression | This compound | Inhibition | [12] |
| Collagen Synthesis | This compound | Stimulation | [13] |
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of topical formulations containing this compound.
Protocol 1: Preparation of a Topical Hydrogel with this compound
This protocol describes the preparation of a basic hydrogel formulation for the topical delivery of this compound.
Materials:
-
This compound
-
Carbopol 940
-
Glycerin
-
Propylene (B89431) glycol
-
Purified water
-
Preservative (e.g., phenoxyethanol)
Procedure:
-
Disperse Carbopol 940: Slowly sprinkle the required amount of Carbopol 940 into a beaker containing purified water while continuously stirring with a mechanical stirrer until a uniform, lump-free dispersion is obtained.
-
Incorporate Other Ingredients: To a separate beaker, add glycerin, propylene glycol, and the preservative. Mix well.
-
Dissolve this compound: Dissolve the desired amount of this compound in the mixture from step 2. Gentle warming may be required to facilitate dissolution.
-
Form the Gel: Add the this compound mixture to the Carbopol dispersion and mix thoroughly.
-
Neutralize: Slowly add triethanolamine dropwise to the formulation while continuously stirring until the desired pH (typically 5.5-6.5) and viscosity are achieved, resulting in a clear gel.
-
Final Mixing: Continue stirring for a few more minutes to ensure homogeneity.
-
Storage: Store the prepared gel in an airtight container at room temperature, protected from light.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for assessing the permeation of this compound from a topical formulation through an excised skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine ear) skin
-
Receptor solution (e.g., phosphate-buffered saline, pH 7.4)
-
Topical formulation containing this compound
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Prepare the Skin Membrane: Thaw frozen excised skin at room temperature. Carefully remove any subcutaneous fat and cut the skin to a size that fits the Franz diffusion cell.
-
Set up the Franz Diffusion Cells: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Equilibrate: Place the assembled cells in a water bath set to 32°C and allow them to equilibrate for 30 minutes.
-
Apply the Formulation: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.
-
Sample Collection: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the Samples: Quantify the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
Protocol 3: Antioxidant Activity Assessment - DPPH Radical Scavenging Assay
This protocol details a common method for evaluating the antioxidant capacity of this compound.
Materials:
-
This compound solution (in methanol (B129727) or ethanol)
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Sample Dilutions: Prepare a series of dilutions of the this compound solution in methanol or ethanol.
-
Set up the Assay: In a 96-well microplate, add a specific volume of each this compound dilution to different wells.
-
Add DPPH Solution: Add a fixed volume of the DPPH solution to each well containing the sample.
-
Prepare Controls: Include a control well containing the same volume of DPPH solution and the solvent (without the sample).
-
Incubate: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure Absorbance: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Determine IC50: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 4: Cell Viability/Cytotoxicity Assay - MTT Assay on Human Keratinocytes
This protocol is used to assess the effect of this compound on the viability of human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Cell culture medium and supplements
-
This compound solution (sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed Cells: Seed human keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Treat with this compound: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubate: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the incubation period, add a specific volume of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure Absorbance: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate Cell Viability: Express the cell viability as a percentage of the untreated control.
Signaling Pathways and Mechanisms of Action
This compound exerts its effects on the skin through the modulation of several key signaling pathways.
Nrf2/HO-1 Signaling Pathway
This compound can activate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress.[14] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of antioxidant enzymes like heme oxygenase-1 (HO-1).
MAPK/ERK/AP-1 Signaling Pathway
In the context of photoaging, UV radiation activates the mitogen-activated protein kinase (MAPK) cascade, leading to the expression of matrix metalloproteinases (MMPs) that degrade collagen. This compound has been shown to inhibit this pathway.[12][15]
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Pro-inflammatory stimuli activate this pathway, leading to the production of inflammatory cytokines. This compound can suppress NF-κB activation.[11]
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. researchgate.net [researchgate.net]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound ameliorates skin inflammation and pruritus in allergic contact dermatitis by inhibiting mast cell-mediated MRGPRX2/PLCγ1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. veterinarymedicinejournal.usamv.ro [veterinarymedicinejournal.usamv.ro]
- 11. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. UV-induced erythema model: a tool in dermatopharmacology for testing the topical activity of non-steroidal anti-inflammatory agents in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Protects Skin Keratinocytes from Particulate Matter 2.5-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Protects Skin Keratinocytes from Particulate Matter 2.5-Induced Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rosmarinic Acid as a Standard for Phytochemical Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid, a naturally occurring phenolic compound, is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1][2] It is prominently found in species of the Lamiaceae (mint) and Boraginaceae (borage) families.[3][4][5] Due to its well-characterized chemical properties and diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antiviral effects, this compound serves as an essential standard for the phytochemical analysis of medicinal plants and herbal products.[5][6][7][8] Its use as a marker compound is crucial for the quality control and standardization of raw materials and finished products in the pharmaceutical, food, and cosmetic industries.[6][9]
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry, along with its application in phytochemical analysis and drug development.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for the analysis of this compound, including its content in various plant species and typical validation parameters for analytical methods.
Table 1: this compound Content in Various Plant Species of the Labiatae Family
| Plant Species | This compound Content (mg/g of dried plant) | Reference |
| Mentha spicata | 58.5 | [10][11][12][13] |
| Melissa officinalis | 36.5 | [13] |
| Salvia officinalis | 10.4 | [13] |
| Rosmarinus officinalis | 7.2 - 10.3 | [6][13] |
| Thymus vulgaris | 6.6 | [13] |
| Lavandula angustifolia | 2.0 | [13] |
Table 2: HPLC Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Linearity Range | 2.5 - 600 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [14] |
| Limit of Detection (LOD) | 0.36 - 0.8 µg/mL | [9][14] |
| Limit of Quantification (LOQ) | 1.2 - 2.5 µg/mL | [9][14] |
| Accuracy (Recovery %) | 97.04 - 106.47% | [14] |
| Precision (RSD %) | < 3.21% | [14] |
Table 3: UV-Vis Spectrophotometry Method Validation Parameters for this compound Quantification
| Parameter | Result | Reference |
| Wavelength (λmax) | 327 - 330 nm | [15] |
| Linearity Range | 1 - 14 µg/mL | [15] |
| Correlation Coefficient (r²) | 0.9987 | [15] |
| Limit of Detection (LOD) | 0.36 µg/mL | [15] |
| Limit of Quantification (LOQ) | 1.11 µg/mL | [15] |
Experimental Protocols
Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol describes a validated isocratic HPLC method for the quantification of this compound in plant extracts.[3][6]
1. Materials and Reagents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (or ortho-phosphoric acid) (analytical grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Plant extract sample
-
0.45 µm membrane filters
2. Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters
3. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol or 30% acetonitrile in a volumetric flask.[3] This solution should be stored at -20°C for up to six months.[16]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 2.5, 5, 10, 25, 50, 100 µg/mL).
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract.
-
Dissolve the extract in a suitable solvent (e.g., methanol, 70% ethanol).
-
Filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[3]
5. Chromatographic Conditions:
-
Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile.[6] The ratio may vary, but a common starting point is 70:30 (v/v).
-
Column Temperature: 30 - 40°C[17]
-
Injection Volume: 5 - 20 µL[9]
6. Analysis:
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Figure 1. Workflow for HPLC quantification of this compound.
Protocol 2: Quantification of this compound using UV-Vis Spectrophotometry
This protocol provides a simple and rapid method for the quantification of total hydroxycinnamic acids, expressed as this compound equivalents, in plant extracts.
1. Materials and Reagents:
-
This compound standard
-
Methanol (analytical grade)
-
Ethanol (70%)
-
Plant extract sample
2. Equipment:
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Cuvettes
3. Preparation of Standard Solutions:
-
Stock Solution (50 µg/mL): Accurately weigh 5 mg of this compound standard and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol as the diluent to create a calibration curve (e.g., 1, 2, 4, 6, 8, 10, 12, 14 µg/mL).[15]
4. Preparation of Sample Solution:
-
Accurately weigh a known amount of the dried plant extract.
-
Extract the sample with 70% ethanol.[18]
-
Dilute the extract with methanol to a concentration that falls within the linear range of the calibration curve.
5. Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 250 to 400 nm to determine the wavelength of maximum absorbance (λmax), which should be around 327-330 nm for this compound.[15]
-
Measure the absorbance of the blank (methanol), standard solutions, and sample solutions at the determined λmax.
-
Construct a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound equivalents in the sample solution using the calibration curve.
Figure 2. Workflow for UV-Vis spectrophotometric analysis.
Application in Drug Development
This compound is a molecule of significant interest in drug development due to its wide range of pharmacological activities.[5][8][19] Its antioxidant and anti-inflammatory properties are particularly noteworthy.[6][19]
Signaling Pathway Involvement:
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[1] Inhibition of these pathways leads to a reduction in the production of pro-inflammatory mediators.
Figure 3. Inhibition of inflammatory pathways by this compound.
Preclinical and Clinical Research:
The quantification of this compound is a critical step in preclinical and clinical research for:
-
Standardization of Extracts: Ensuring consistent dosage and reproducible results in in vitro and in vivo studies.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Correlating Bioactivity with Concentration: Establishing a clear relationship between the concentration of this compound in an extract and its observed pharmacological effects.
Conclusion
The use of this compound as a standard is indispensable for the reliable phytochemical analysis of a wide range of plant materials and herbal products. The detailed HPLC and UV-Vis spectrophotometry protocols provided herein offer robust and validated methods for its accurate quantification. These analytical procedures are fundamental for quality control, ensuring the consistency and efficacy of natural products, and are crucial for advancing research and development in the pharmaceutical and related industries.
References
- 1. mdpi.com [mdpi.com]
- 2. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogj.com [phcogj.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. mdpi.com [mdpi.com]
- 8. Biomedical features and therapeutic potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. [PDF] Comparative study of this compound content in some plants of Labiatae family | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. Comparative study of this compound content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical Validation of this compound in Water Extract of Perilla frutescens Britton var. acuta Kudo as Functional Health Ingredient [e-jkfn.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. mpbio.com [mpbio.com]
- 17. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
Application Note: High-Throughput LC-MS/MS Method for the Quantification of Rosmarinic Acid and its Major Metabolites in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous Lamiaceae herbs, such as rosemary, perilla, and sage.[1][2][3] It is recognized for a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for evaluating its efficacy and safety in clinical applications. Following oral administration, this compound is extensively metabolized into several bioactive compounds, including caffeic acid (CA), ferulic acid (FA), m-coumaric acid (COA), and their methylated or conjugated (glucuronide/sulfate) forms.[2][3][4]
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its key metabolites in plasma. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and clinical trial monitoring.
Metabolic Pathway of this compound
Following oral ingestion, this compound undergoes significant metabolism. The primary metabolic transformations include hydrolysis of the ester bond, methylation of catechol moieties, and conjugation with glucuronic acid or sulfate. The major metabolites detected in plasma include methylated this compound, as well as free and conjugated forms of caffeic acid, ferulic acid, and m-coumaric acid.[2][3][4]
Caption: Metabolic pathway of this compound in vivo.
Experimental Protocol
This protocol provides a validated method for the simultaneous determination of this compound, caffeic acid, and ferulic acid in plasma.
Materials and Reagents
-
This compound (RA), Caffeic Acid (CA), Ferulic Acid (FA) reference standards
-
Silibinin (Internal Standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ethyl acetate (B1210297)
-
Human plasma (heparinized)
Instrumentation
-
Liquid Chromatograph: Agilent 1200 Series HPLC or equivalent
-
Mass Spectrometer: AB Sciex API 4000 triple quadrupole mass spectrometer or equivalent
-
Analytical Column: Zorbax SB-C18 column (or equivalent C18 column)[1][5]
Sample Preparation
A liquid-liquid extraction (LLE) procedure is recommended for sample cleanup and analyte enrichment.[6][7]
Caption: Workflow for plasma sample preparation.
Protocol Steps:
-
Pipette 100 µL of plasma into a microcentrifuge tube.
-
Add 10 µL of the internal standard (IS) working solution.
-
Add 20 µL of formic acid to acidify the sample.
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the upper organic layer (supernatant) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting |
|---|---|
| Column | Zorbax SB-C18 (2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or gradient elution (see specific methods)[6][8] |
| Flow Rate | 0.3 mL/min[7][8][9] |
| Injection Volume | 3-5 µL[7][8][9] |
| Column Temperature | 30 °C |
| Run Time | ~7 minutes[1][5] |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][8] |
| Ion Spray Voltage | -4.5 kV[9] |
| Turbo Spray Temp. | 500 °C[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 40 psi[9] |
| Nebulizer Gas | 160 psi[9] |
| Heater Gas | 260 psi[9] |
Quantitative Data and Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, accuracy, precision, recovery, and stability.
Table 3: MRM Transitions and Retention Times
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
|---|---|---|---|
| This compound | 359.1 | 161.0 | ~1.08[9] |
| Caffeic Acid | 179.0 | 135.1 | Varies |
| Ferulic Acid | 193.0 | 134.1 | Varies |
| Silibinin (IS) | 481.1 | 125.0 | ~1.61[9] |
Table 4: Summary of Method Validation Parameters
| Parameter | This compound | Caffeic Acid & Ferulic Acid |
|---|---|---|
| Linearity Range | 0.94 - 188 ng/mL[7][8] | Varies by study |
| Correlation (r²) | > 0.99[5][7][8] | > 0.99 |
| LLOQ | 0.94 ng/mL[7][8] | Varies by study |
| Intra-day Precision (RSD%) | < 13.5%[7][8] | < 15% |
| Inter-day Precision (RSD%) | < 13.5%[7][8] | < 15% |
| Accuracy (RE%) | -8.6% to 14.5%[7][8] | Within ±15% |
| Extraction Recovery | 72.03 - 80.18%[9] | Varies by study |
| Matrix Effect | 87.30 - 95.47%[9] | Varies by study |
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the simultaneous quantification of this compound and its primary metabolites in plasma. The detailed protocol for sample preparation using liquid-liquid extraction, combined with optimized chromatographic and mass spectrometric conditions, allows for high-throughput analysis suitable for pharmacokinetic research and clinical studies. The method has been shown to have excellent linearity, accuracy, and precision, making it a valuable tool for researchers in the fields of pharmacology and drug development.
References
- 1. Rapid determination of this compound and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally administered this compound is present as the conjugated and/or methylated forms in plasma, and is degraded and metabolized to conjugated forms of caffeic acid, ferulic acid and m-coumaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absorption, metabolism, degradation and urinary excretion of this compound after intake of Perilla frutescens extract in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and this compound in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
Application Note: Studying the Effect of Rosmarinic Acid on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous plant species, particularly within the Lamiaceae family, such as rosemary, peppermint, and basil.[1][2][3] It is recognized for a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective activities.[3][4][5] Understanding the molecular mechanisms underlying these effects is crucial for its development as a potential therapeutic agent. A key aspect of this is elucidating how this compound modulates cellular function at the genetic level. This application note provides a comprehensive protocol for studying the effect of this compound on gene expression, from cell culture and treatment to data analysis and interpretation.
Key Signaling Pathways Modulated by this compound
Research has shown that this compound influences several key signaling pathways involved in cellular processes like inflammation, proliferation, apoptosis, and oxidative stress. By altering the expression of genes within these pathways, RA exerts its biological effects. Key pathways include:
-
NF-κB Signaling: this compound has been shown to inhibit the activation of the NF-κB pathway, a critical regulator of inflammation. This leads to the downregulation of pro-inflammatory genes such as TNF-α, IL-1β, IL-6, and COX-2.[5][6]
-
Nrf2/ARE Signaling: RA can activate the Nrf2/ARE pathway, which is a primary cellular defense mechanism against oxidative stress.[2][7] This activation leads to the increased expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[8][9]
-
PI3K/Akt/mTOR Signaling: This pathway is crucial for cell survival, proliferation, and growth. This compound has been observed to modulate PI3K/Akt and mTOR signaling, which can contribute to its anticancer effects and its ability to improve cell culture productivity.[10][11][12]
-
MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of stimuli. RA can inhibit components of this pathway, such as p38 and JNK, which plays a role in its anti-inflammatory and anti-osteoarthritic effects.[13]
-
Hedgehog (Hh) Signaling: In the context of cancer, particularly breast cancer stem cells, this compound has been found to inhibit the expression of genes within the Hedgehog signaling pathway, thereby reducing proliferation and migration.[1]
Experimental Design and Workflow
A typical experiment to assess the impact of this compound on gene expression follows a structured workflow. This ensures reproducibility and the generation of high-quality, reliable data.
Caption: General experimental workflow for studying this compound's effect on gene expression.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound. The optimal cell type, RA concentration, and treatment duration should be determined empirically for each specific research question.
-
Cell Seeding:
-
Culture your chosen cell line (e.g., MCF-7 breast cancer cells, A375 melanoma cells) in the appropriate medium and conditions until they reach approximately 80% confluency.[14]
-
Trypsinize the cells and seed them into multi-well plates (e.g., 6-well or 12-well plates) at a density that will allow them to reach 60-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 100 mM) in a suitable solvent like DMSO or ethanol (B145695). Store at -20°C.
-
On the day of the experiment, dilute the stock solution in a complete culture medium to prepare the final working concentrations. Ensure the final solvent concentration in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically <0.1%).
-
-
Cell Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Studies have used a range of concentrations, often between 1.5 µM and 200 µM.[15][16][17] A dose-response experiment is recommended.
-
Include a "vehicle control" group treated with the medium containing the same concentration of the solvent (e.g., DMSO) used to dissolve the RA.
-
Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours).[17] A time-course experiment can provide valuable insights.
-
Protocol 2: Total RNA Isolation
High-quality RNA is essential for accurate gene expression analysis.[18] This protocol describes a common method using a TRIzol-like reagent.
-
Cell Lysis:
-
After treatment, aspirate the culture medium.
-
Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of TRIzol reagent (or a similar phenol-guanidine isothiocyanate solution) directly to each well of a 6-well plate. Pipette up and down to lyse the cells completely.[19]
-
-
Phase Separation:
-
Transfer the lysate to a microcentrifuge tube and incubate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.[19]
-
Add 0.2 mL of chloroform (B151607) per 1 mL of TRIzol reagent.[19] Cap the tube securely and shake vigorously for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three phases: a lower red phenol-chloroform phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of TRIzol reagent used initially. Mix gently by inverting the tube.
-
Incubate at room temperature for 10 minutes, then centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
-
RNA Wash and Resuspension:
-
Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol (prepared with RNase-free water).[19]
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry, as this can make the RNA difficult to dissolve.
-
Resuspend the RNA pellet in an appropriate volume (e.g., 20-50 µL) of RNase-free water. Incubate at 55-60°C for 10 minutes to aid dissolution.
-
-
Quality Control:
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.[20]
-
Assess RNA integrity by running an aliquot on an agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) value >8 is recommended for downstream applications like RNA-Seq.[21]
-
Protocol 3: Reverse Transcription Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive method used to measure the expression levels of specific genes.[19][22]
-
DNase Treatment (Optional but Recommended):
-
To remove any contaminating genomic DNA, treat the isolated RNA with DNase I according to the manufacturer's protocol.
-
-
cDNA Synthesis (Reverse Transcription):
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., M-MLV) and a mix of random primers and/or oligo(dT) primers.[23][24] Several commercial kits are available for this step.
-
The reaction typically involves incubating the RNA and primers, followed by the addition of the reverse transcriptase and dNTPs, and incubation at a specific temperature (e.g., 37-42°C) for 1 hour.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix in a qPCR plate or tubes. A typical reaction includes:
-
SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers (for your gene of interest and a housekeeping/reference gene)
-
Diluted cDNA template
-
Nuclease-free water
-
-
Run the reaction on a real-time PCR cycler. A standard program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[23]
-
Always include a melt curve analysis at the end to verify the specificity of the amplified product.[23]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each sample.
-
Normalize the Ct value of your target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB).
-
Calculate the relative fold change in gene expression using the ΔΔCt method.
-
Data Presentation: Gene Expression Changes Induced by this compound
The following tables summarize quantitative data on gene expression changes reported in various studies following treatment with this compound.
Table 1: Effect of this compound on Gene Expression in Cancer Cells
| Cell Line | Gene | Treatment Conditions | Fold Change / Effect | Reference |
| MCF-7 (Breast Cancer) | ZEB1 | 0.2 µM DOX + 1.5 µM RA | ~9-fold increase | [15][16] |
| ZEB1 | 0.2 µM DOX + 15 µM RA | ~9-fold increase | [15][16] | |
| ZEB1 | 0.2 µM DOX + 50 µM RA | ~6.5-fold increase | [15][16] | |
| MDM2 | 0.2 µM DOX + RA (1.5-50 µM) | 40-75% decrease | [15][16] | |
| MDA-MB-468 (TNBC) | TNF | RA treatment | Upregulated (>2-fold) | [1][4] |
| GADD45A | RA treatment | Upregulated (>2-fold) | [1][4] | |
| BNIP3 | RA treatment | Upregulated (>2-fold) | [1][4] | |
| OVCAR3 (Ovarian Cancer) | FOXP3 | RA treatment | Upregulated | [25] |
| Caspase-3 | RA treatment | ~10-fold increase | [25] |
Table 2: Effect of this compound on Inflammation and Osteoarthritis-Related Genes
| Cell/Tissue Model | Gene | Treatment Conditions | Effect | Reference |
| Rat Chondrocytes | MMP-1 | IL-1β + RosA | Significantly inhibited | [13] |
| MMP-3 | IL-1β + RosA | Significantly inhibited | [13] | |
| MMP-13 | IL-1β + RosA | Significantly inhibited | [13] | |
| Colitis Mouse Model | COX-2 | DSS + RosA | Inhibited induction | [6] |
| iNOS | DSS + RosA | Inhibited induction | [6] | |
| APAP-induced Liver Injury | TNF-α, IL-1β, IL-6 | APAP + RosA | Significantly inhibited | [8] |
| IL-10 | APAP + RosA | Promoted expression | [8] | |
| CYP2E1 | APAP + RosA | Significantly inhibited | [8] |
Visualization of Pathways and Workflows
Signaling Pathway Diagrams
Caption: this compound's modulation of the Nrf2 (left) and NF-κB (right) signaling pathways.
RNA-Seq Workflow Diagram
For a global, unbiased view of gene expression changes, RNA sequencing (RNA-Seq) is the method of choice.
Caption: High-level workflow for RNA-Sequencing analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced apoptosis and cell cycle arrest in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Activates the Nrf2/ARE Signaling Pathway via the miR-25-3p/SIRT6 Axis to Inhibit Vascular Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Protects Against Acetaminophen-Induced Hepatotoxicity by Suppressing Ferroptosis and Oxidative Stress Through Nrf2/HO-1 Activation in Mice [mdpi.com]
- 9. This compound Ameliorates Dermatophagoides farinae Extract-Induced Atopic Dermatitis-like Skin Inflammation by Activating the Nrf2/HO-1 Signaling Pathway [mdpi.com]
- 10. Frontiers | this compound Ameliorates Pulmonary Ischemia/Reperfusion Injury by Activating the PI3K/Akt Signaling Pathway [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. This compound enhances CHO cell productivity and proliferation through activation of the unfolded protein response and the mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound down‐regulates NO and PGE 2 expression via MAPK pathway in rat chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulatory Effect of this compound on H2O2-Induced Adaptive Glycolytic Response in Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression profiling of genes modulated by this compound (RA) in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.viamedica.pl [journals.viamedica.pl]
- 17. This compound inhibits proliferation and migration, promotes apoptosis and enhances cisplatin sensitivity of melanoma cells through inhibiting ADAM17/EGFR/AKT/GSK3β axis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-rad.com [bio-rad.com]
- 19. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 20. Protocol to use for direct RNA sequencing of plants with Oxford Nanopore Technologies [protocols.io]
- 21. researchgate.net [researchgate.net]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
- 23. mcgill.ca [mcgill.ca]
- 24. Simple, Inexpensive RNA Isolation and One-Step RT-qPCR Methods for SARS-CoV-2 Detection and General Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
In Vivo Administration of Rosmarinic Acid: Application Notes and Protocols for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rosmarinic acid (RA) is a naturally occurring polyphenolic compound found in numerous plant species, particularly those belonging to the Lamiaceae family, such as rosemary, lemon balm, and mint.[1][2][3] It has garnered significant attention in biomedical research due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, anti-diabetic, and anti-tumor effects, as demonstrated in various in vitro and in vivo studies.[1][3] This document provides detailed application notes and standardized protocols for the in vivo administration of this compound in animal models, intended to guide researchers in designing and executing robust preclinical studies.
Data Presentation
Pharmacokinetic Parameters of this compound in Rats
The pharmacokinetic profile of this compound is characterized by rapid absorption and relatively fast elimination.[4][5] However, its oral bioavailability is generally low.[1][4][5]
| Parameter | Oral Administration (12.5 mg/kg) | Oral Administration (25 mg/kg) | Oral Administration (50 mg/kg) | Intravenous Administration (0.625 mg/kg) | References |
| Cmax (ng/mL) | 215.29 | - | 790.96 | - | [4][5] |
| Tmax (min) | 8.33 | - | 18.33 | - | [4][5] |
| AUC(0-t) (min*ng/mL) | 41,789.84 | - | 96,070.00 | - | [4][5] |
| t1/2 (min) | 332.34 | - | 295.32 | - | [4][5] |
| Absolute Bioavailability | 1.69% | 1.28% | 0.91% | - | [1][4][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.
Effective Dosages of this compound in Various Animal Models
The effective dose of this compound varies depending on the animal model, the route of administration, and the therapeutic endpoint being investigated.
| Animal Model | Disease/Condition | Species | Route of Administration | Effective Dosage Range | Therapeutic Outcome | References |
| Amyotrophic Lateral Sclerosis (ALS) | G93A-SOD1 Transgenic | Mouse | Oral | 400 mg/kg/day | Extended survival, delayed onset of neurological symptoms | [6] |
| Parkinson's Disease | MPTP-induced | Mouse | Oral (gavage) | 20 mg/kg/day | Prevented hyperlocomotion, increased dopaminergic signaling | [7][8] |
| Stroke and Post-Stroke Depression | Transient Focal Cerebral Ischemia | Rat | - | Various doses tested | Alleviated neurological deficits, reduced infarct volume, alleviated depressive behaviors | [9] |
| Autism-like Behaviors | Maternal Separation Stress | Mouse | - | 1, 2, and 4 mg/kg | Increased social preference, attenuated impaired passive avoidance memory | [10] |
| Glioblastoma Multiforme | Induced Brain Tumor | Rat | Intraperitoneal (i.p.) | 20 mg/kg | Reduced tumor volume, prolonged survival time | [11] |
| Inflammation | Carrageenan-induced paw edema | Rat | Intraperitoneal (i.p.) | 10 mg/kg | Significant anti-inflammatory effects | [3][12] |
| Food Allergy | Ovalbumin-induced | Mouse | Oral | 30, 90, and 270 mg/kg/day | - | [13] |
| Metabolic Disorders | Estrogen-deficiency | Rat | Oral | 10 and 50 mg/kg | Decreased fructosamine (B8680336) concentration and HOMA-IR, increased reduced glutathione | [2][14] |
| Hyperlipidemia | High-Fat Diet-induced | Mouse | - | 50 and 100 mg/kg | Improved lipid profile, promoted reverse cholesterol transport | [15] |
| Oxidative Stress | High-Fat Diet-induced | Mouse | Oral | 2 mg/kg | Protected against intestinal epithelial cell apoptosis | [1] |
| Liver Injury | Carbon Tetrachloride-induced | Mouse | Oral | 10, 20, and 40 mg/kg/day | Hepatoprotective effects | [16] |
| Depression-associated Cardiac Abnormalities | Chronic Unpredictable Stress | Rat | Oral | 25 and 50 mg/kg | Ameliorated cardiac abnormalities | [17] |
| Epileptiform Activity | Pilocarpine-induced | Mouse | Oral | 30 mg/kg | Attenuated neuromotor impairment | [18] |
Experimental Protocols
Protocol 1: Preparation and Oral Administration of this compound for Neuroprotection Studies
Objective: To prepare and administer this compound orally to a mouse model of Parkinson's disease.
Materials:
-
This compound (RA) powder
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)
-
Microbalance
-
Vortex mixer
-
Sonicator (optional)
-
Animal feeding needles (gavage needles)
-
Syringes
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of RA based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals.
-
Weigh the RA powder accurately using a microbalance.
-
Suspend or dissolve the RA powder in the chosen vehicle. For a 20 mg/kg dose in a 25 g mouse, with a gavage volume of 10 mL/kg (0.25 mL), the concentration would be 2 mg/mL.
-
Vortex the solution thoroughly to ensure a uniform suspension. Sonication can be used to aid dissolution if necessary.
-
Prepare a fresh solution daily to ensure stability.
-
-
Animal Handling and Administration:
-
House the mice under standard laboratory conditions with ad libitum access to food and water.
-
Handle the mice gently to minimize stress.
-
Administer the RA solution or vehicle control orally using a gavage needle attached to a syringe.[7] The volume should be adjusted based on the individual animal's body weight.
-
For chronic studies, administer the treatment at the same time each day for the duration of the experimental period (e.g., 14 days).[7]
-
Protocol 2: Intraperitoneal Administration of this compound for Anti-Inflammatory Studies
Objective: To administer this compound via intraperitoneal injection to a rat model of inflammation.
Materials:
-
This compound (RA) powder
-
Sterile saline solution
-
Sterile filters (0.22 µm)
-
Sterile vials
-
Insulin syringes with needles (e.g., 27-30 gauge)
Procedure:
-
Preparation of Sterile this compound Solution:
-
Prepare the RA solution in sterile saline at the desired concentration (e.g., for a 10 mg/kg dose).
-
Ensure complete dissolution of the RA powder.
-
Sterilize the solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
Store the sterile solution appropriately, protected from light, and use it within a specified timeframe to maintain sterility and stability.
-
-
Animal Handling and Administration:
-
Use appropriate rat strains for inflammation studies (e.g., Wistar or Sprague-Dawley).
-
Gently restrain the rat, exposing the lower abdominal area.
-
Lift the hindquarters slightly to allow the abdominal organs to move cranially.
-
Insert the needle into the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the RA solution or sterile saline (for the control group) slowly into the peritoneal cavity.
-
Monitor the animal for any signs of distress post-injection.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. One of the prominent pathways is the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.
Caption: this compound activates the Nrf2/ARE signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in an animal model of a specific disease.
Caption: A generalized experimental workflow for in vivo studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of this compound on the Serum Parameters of Glucose and Lipid Metabolism and Oxidative Stress in Estrogen-Deficient Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound Alleviates Neurological Symptoms in the G93A-SOD1 Transgenic Mouse Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical and behavioral effects of this compound treatment in an animal model of Parkinson's disease induced by MPTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound protects rats against post-stroke depression after transient focal cerebral ischemic injury through enhancing antioxidant response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound against autistic-like behaviors in a mouse model of maternal separation stress: behavioral and molecular amendments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of this compound on Cell Proliferation, Oxidative Stress, and Apoptosis Pathways in an Animal Model of Induced Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potential Anti-Inflammatory Effect of Rosmarinus officinalis in Preclinical In Vivo Models of Inflammation [ouci.dntb.gov.ua]
- 13. researchgate.net [researchgate.net]
- 14. Effect of this compound on the Serum Parameters of Glucose and Lipid Metabolism and Oxidative Stress in Estrogen-Deficient Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound Exhibits a Lipid-Lowering Effect by Modulating the Expression of Reverse Cholesterol Transporters and Lipid Metabolism in High-Fat Diet-Fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound exerts anti-inflammatory effect and relieves oxidative stress via Nrf2 activation in carbon tetrachloride-induced liver damage - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prophylactic administration of this compound ameliorates depression-associated cardiac abnormalities in Wistar rats: Evidence of serotonergic, oxidative, and inflammatory pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beneficial Effects of this compound In Vitro and In Vivo Models of Epileptiform Activity Induced by Pilocarpine - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Rosmarinic Acid Derivatives for Structure-Activity Relationship Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of rosmarinic acid derivatives and the evaluation of their biological activities to establish structure-activity relationships (SAR). This compound, a naturally occurring phenolic compound, and its derivatives have garnered significant interest due to their diverse pharmacological properties, including antioxidant, anti-inflammatory, neuroprotective, and α-glucosidase inhibitory activities.[1][2] This guide offers a practical framework for researchers aiming to explore the therapeutic potential of novel this compound analogs.
Structure-Activity Relationship Data
The biological activity of this compound derivatives is significantly influenced by their structural modifications. The following tables summarize quantitative data from various studies, providing insights into the structure-activity relationships for antioxidant and α-glucosidase inhibitory activities.
Antioxidant Activity of this compound Derivatives
The antioxidant capacity of this compound derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, is a common metric for comparison.
| Compound | Modification | DPPH Scavenging IC50 (µM) | Reference |
| This compound | - | ~13 | [3] |
| Methyl Rosmarinate (B7790426) | Methyl ester | Similar to this compound | [4] |
| Ethyl Rosmarinate | Ethyl ester | Data not consistently available | [1] |
| n-Propyl Rosmarinate | n-Propyl ester | Data not consistently available | [1] |
| n-Butyl Rosmarinate | n-Butyl ester | Data not consistently available | [1] |
| (E)-3-(3,4-dihydroxyphenyl)-1-((4-fluorophenyl)amino)-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate (RA-15) | 4-fluoroaniline amide | 3.19 µg/mL | [5] |
| (E)-3-(3,4-dihydroxyphenyl)-1-((4-hydroxyphenyl)amino)-1-oxopropan-2-yl 3-(3,4-dihydroxyphenyl)acrylate (RA-10) | 4-hydroxyaniline amide | 8.98 µg/mL (hydroxyl radical scavenging) | [5] |
SAR Insights for Antioxidant Activity:
-
Esterification of the carboxylic acid group with small alkyl chains, such as a methyl group, appears to have a minimal impact on the intrinsic radical scavenging activity in chemical assays.[4]
-
The presence of the catechol moieties is crucial for antioxidant activity.
-
Amide derivatives have shown potent antioxidant activities, in some cases exceeding that of standard antioxidants like ascorbic acid.[5]
α-Glucosidase Inhibitory Activity of this compound Derivatives
α-Glucosidase inhibitors are a class of oral anti-diabetic drugs. The IC50 values for the inhibition of this enzyme by this compound and its derivatives are presented below.
| Compound | Modification | α-Glucosidase Inhibition IC50 (µM) | Reference |
| This compound | - | 33.0 | [1] |
| Acarbose (B1664774) (Standard) | - | 131.2 | [1] |
| Amide Derivative 9 | Specific amide modification | 42.3 | [6] |
| Amide Derivative 10 | Specific amide modification | 35.2 | [6] |
| This compound hexyl ester | Hexyl ester | More potent than luteolin | [7] |
SAR Insights for α-Glucosidase Inhibitory Activity:
-
Amide derivatives of this compound have demonstrated significantly higher α-glucosidase inhibitory activity compared to the parent compound and the standard drug acarbose.[6]
-
Esterification with longer alkyl chains, such as a hexyl group, can enhance α-glucosidase inhibitory activity.[7] The increased lipophilicity of these derivatives likely plays a role in their enhanced biological effects.[7]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and the subsequent evaluation of their biological activities.
Synthesis of this compound Derivatives
2.1.1. General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of a library of this compound derivatives for SAR studies.
Caption: General workflow for SAR studies of this compound derivatives.
2.1.2. Protocol for the Synthesis of this compound Alkyl Esters
This protocol describes the acid-catalyzed esterification of this compound with various aliphatic alcohols.[8]
Materials:
-
This compound
-
Aliphatic alcohols (e.g., methanol (B129727), ethanol (B145695), propanol, butanol, hexanol)
-
Highly acidic sulfonic resin (e.g., Amberlyst 15)
-
Orbital shaker
-
Flash chromatography system
-
Ether
-
Rotary evaporator
Procedure:
-
In a reaction vessel, combine this compound (56 µmol) with an excess of the desired aliphatic alcohol (e.g., methanol: 123.44 mmol). The alcohol will serve as both the reactant and the solvent.
-
Add a catalytic amount of a highly acidic sulfonic resin (e.g., 40 mg/mL of reaction medium).
-
Place the reaction vessel on an orbital shaker at 250 rpm and maintain the temperature between 55-70 °C. The reaction time will vary depending on the alcohol used (from 4 to 21 days).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete (indicated by the near-complete consumption of this compound), stop the reaction.
-
Purify the resulting alkyl rosmarinate using a liquid-liquid extraction with hexane and acetonitrile (B52724) to remove the excess alcohol.
-
Further purify the product by flash chromatography on a silica gel column using a hexane/ether gradient.
-
Collect the fractions containing the pure ester and concentrate them using a rotary evaporator.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
2.1.3. Protocol for the Synthesis of this compound Amides
This protocol outlines a general procedure for the synthesis of this compound amides via an amide coupling reaction.
Materials:
-
This compound
-
Various primary or secondary amines
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (B109758) (CH2Cl2), anhydrous
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Column chromatography supplies
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add 4-Dimethylaminopyridine (DMAP, catalytic amount) and the desired amine (1.1 equivalents) to the solution and stir.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).
-
Characterize the purified amide derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Activity Assays
2.2.1. DPPH Radical Scavenging Assay Protocol
This protocol details the procedure for determining the antioxidant activity of this compound derivatives.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and kept in the dark.
-
Preparation of test solutions: Dissolve the this compound derivatives and the positive control in methanol or ethanol to prepare stock solutions. From these, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the different concentrations of the test compounds or the positive control to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the test compound.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the test compound.
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.
2.2.2. α-Glucosidase Inhibition Assay Protocol
This protocol describes the method for evaluating the α-glucosidase inhibitory potential of the synthesized derivatives.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 6.8)
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Acarbose)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37 °C
Procedure:
-
Preparation of solutions:
-
Dissolve α-glucosidase in phosphate buffer to the desired concentration.
-
Dissolve pNPG in phosphate buffer to the desired concentration.
-
Dissolve the test compounds and acarbose in a suitable solvent (e.g., DMSO) and then dilute with phosphate buffer to various concentrations.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound solution or positive control solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
-
Incubation: Incubate the plate at 37 °C for 20 minutes.
-
Stopping the reaction: Stop the reaction by adding 50 µL of Na2CO3 solution to each well.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is due to the formation of p-nitrophenol.
-
Calculation of Inhibition: Calculate the percentage of α-glucosidase inhibition using the following formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Where Abs_control is the absorbance of the control reaction (without inhibitor) and Abs_sample is the absorbance in the presence of the test compound.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the test compound to determine the IC50 value.
Signaling Pathway Visualization
This compound and its derivatives have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, particularly the NF-κB pathway.[2][9]
Inhibition of the NF-κB Signaling Pathway by this compound Derivatives
The following diagram illustrates the points of inhibition by this compound within the TNF-α induced NF-κB signaling cascade.
Caption: Inhibition of the NF-κB pathway by this compound derivatives.
This compound has been shown to inhibit the activation of the IKK complex, which is a critical step in the phosphorylation and subsequent degradation of IκBα.[9] This prevents the release and nuclear translocation of the NF-κB dimer (p50/p65), thereby downregulating the expression of pro-inflammatory genes.[2] Structure-activity relationship studies can elucidate which structural modifications on the this compound scaffold enhance this inhibitory activity.
References
- 1. mdpi.com [mdpi.com]
- 2. A Review of the Anti-Inflammatory Effects of this compound on Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant activity of this compound and its principal metabolites in chemical and cellular systems: Importance of physico-chemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of this compound Amides as Antioxidative and Hypoglycemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound and its ester derivatives for enhancing antibacterial, α-glucosidase inhibitory, and lipid accumulation suppression activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound as a downstream inhibitor of IKK-β in TNF-α-induced upregulation of CCL11 and CCR3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rosmarinic Acid Extraction from Melissa officinalis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of rosmarinic acid (RA) extraction from Melissa officinalis (lemon balm).
Frequently Asked Questions (FAQs)
Q1: What is the most effective conventional solvent for extracting this compound from Melissa officinalis?
A1: Hydroalcoholic solvents, particularly ethanol-water and methanol-water mixtures, are highly effective for this compound extraction.[[“]] An ethanol-water mixture of 50:50 (v/v) has been shown to achieve up to 94% recovery of this compound.[[“]][2] For conventional solvent extraction, optimized conditions using 34% propan-2-ol at 66°C with a solid-liquid ratio of 1:29 (w/v) yielded 72.6 mg of this compound per gram of dry extract.[3][4] Acidifying the solvent, such as with an ethanol-water-HCl mixture (70:29:1 v/v/v), can also enhance recovery.[[“]][[“]]
Q2: Are there more advanced extraction techniques that can improve the yield and efficiency?
A2: Yes, several advanced extraction methods can significantly improve both the yield and efficiency of this compound extraction. These include:
-
Ultrasound-Assisted Extraction (UAE): This technique has proven to be highly effective, yielding up to 86.3 mg of this compound per gram of dry plant weight.[6][7]
-
Microwave-Assisted Extraction (MAE): MAE is a rapid method, though it may yield slightly less this compound compared to UAE, with reported yields around 49.4 mg/g.[6][7]
-
Subcritical Water Extraction (SWE): This "green" technique uses water at elevated temperatures (around 100°C) and pressure, matching the efficiency of 50% ethanol (B145695) extraction without the need for organic solvents.[[“]][[“]][8]
-
Pressurized Liquid Extraction (PLE): PLE at 150°C with water or ethanol can provide the highest yields of this compound and related compounds.[[“]]
Q3: How does temperature affect the extraction of this compound?
A3: Temperature is a critical factor in the extraction process. Generally, increasing the temperature can enhance extraction efficiency. For instance, in heat-assisted extraction, an optimal temperature of around 88°C has been reported.[6][7] However, excessively high temperatures, such as 150°C in Subcritical Water Extraction, can lead to the thermal degradation of this compound, reducing the overall yield.[[“]][[“]][8][9] Therefore, it is crucial to optimize the temperature for the specific extraction method being used.
Q4: Can the pre-treatment of the plant material enhance extraction?
A4: Yes, pre-treatment of Melissa officinalis can have a positive impact on the subsequent extraction of this compound. For example, a preliminary treatment with supercritical CO2 to extract essential oils has been shown to improve the efficiency of the following solvent extraction of this compound.[2] Proper drying of the plant material is also an essential preparatory step to reduce moisture content.[10]
Q5: What are the key factors to consider for optimizing this compound yield?
A5: To maximize the yield of this compound, you should consider and optimize the following factors:
-
Extraction Method: Choose the most suitable technique based on available equipment and desired efficiency (e.g., UAE for higher yield).[6][7]
-
Solvent System: The choice of solvent and its concentration (e.g., ethanol-water ratio) is crucial.[[“]][11]
-
Temperature: Optimize the temperature to enhance extraction without causing degradation.[12][13]
-
Extraction Time: The duration of the extraction should be sufficient to allow for maximum recovery.[6][7]
-
Solid-to-Liquid Ratio: A lower solid-to-liquid ratio (more solvent) generally improves extraction efficiency.[3][6]
-
Plant Material Quality: The quality and origin of the Melissa officinalis can significantly affect the this compound content.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Suboptimal Solvent: The solvent polarity may not be ideal for this compound. 2. Inefficient Extraction Parameters: Temperature, time, or solid-to-liquid ratio may not be optimized. 3. Poor Plant Material Quality: The raw material may have a low intrinsic this compound content.[10] 4. Degradation: Excessive heat or light exposure during extraction can degrade this compound.[12][13] | 1. Optimize Solvent: Use a hydroalcoholic solvent like 40-60% ethanol or methanol (B129727) in water.[6][14] Consider adding a small amount of acid (e.g., 1% HCl).[[“]] 2. Optimize Parameters: Refer to the quantitative data tables below to select optimal conditions for your chosen method. For example, for UAE, optimal conditions are around 33 minutes, 372 W, and 40% ethanol.[6][7] 3. Source High-Quality Material: Select fresh, aromatic plant material from a reputable source.[10] 4. Control Conditions: Avoid excessively high temperatures (above 100-110°C for most methods) and protect the extract from direct light.[12][13] |
| Co-extraction of Impurities | 1. Non-selective Solvent: The solvent may be extracting a wide range of other compounds. 2. Lack of Purification Step: The crude extract has not been purified. | 1. Use a More Selective Method: Consider techniques like liquid membrane separation or solid-phase extraction (SPE) for higher selectivity.[[“]] 2. Implement Purification: After extraction, use techniques like crystallization or column chromatography (e.g., with Sephadex LH-20) to purify the this compound.[10][14] Liquid-liquid extraction with ethyl acetate (B1210297) at a low pH (1-2) can also be effective.[15] |
| Inconsistent Results | 1. Variability in Plant Material: Different batches of Melissa officinalis can have varying this compound content. 2. Inconsistent Extraction Procedure: Minor variations in extraction parameters can lead to different yields. 3. Analytical Errors: Inaccurate quantification by methods like HPLC. | 1. Standardize Plant Material: Use a single, homogenized batch of plant material for a series of experiments. 2. Maintain Strict Protocol: Ensure all extraction parameters (time, temperature, solvent ratio, etc.) are kept constant between runs. 3. Calibrate Analytical Instruments: Regularly calibrate your HPLC or other analytical equipment and use a certified this compound standard for quantification.[10] |
| This compound Degradation | 1. High Temperature: As mentioned, high temperatures can cause thermal degradation.[8][9] 2. Light Exposure: Exposure to light can also contribute to the degradation of phenolic compounds.[12] 3. pH Instability: this compound stability can be pH-dependent.[16] | 1. Use Milder Conditions: Opt for lower extraction temperatures or methods that do not require high heat, such as maceration at room temperature or optimized UAE. 2. Protect from Light: Conduct extractions in amber glassware or protect the setup from light. Store extracts in the dark. 3. Control pH: Maintain a stable pH during extraction and storage. Acidic conditions can sometimes improve stability. |
Quantitative Data Presentation
Table 1: Comparison of Different Extraction Methods for this compound from Melissa officinalis
| Extraction Method | Optimal Conditions | This compound Yield (mg/g of dry plant/extract) | Reference(s) |
| Ultrasound-Assisted Extraction (UAE) | 33.0 min, 371.7 W, 39.9% Ethanol | 86.3 ± 4.1 mg/g (dry plant) | [6][7] |
| Heat-Assisted Extraction (HAE) | 106.2 min, 88.0°C, 34.5% Ethanol | 59.4 ± 2.2 mg/g (dry plant) | [6][7] |
| Microwave-Assisted Extraction (MAE) | 26.5 min, 108.6°C, 25.5% Ethanol | 49.4 ± 2.3 mg/g (dry plant) | [6][7] |
| Conventional Solvent Extraction | Solid-liquid ratio 1:29 w/v, 34% propan-2-ol, 66°C | 72.6 mg/g (dry extract) | [3][4] |
| Aqueous Methanol Extraction | 59.0% Methanol, 54.8°C, 64.8 min | 46.1 mg/g (dry material) | [14][17] |
| Subcritical Water Extraction (SWE) | 100°C | Comparable to 50% ethanol extraction | [[“]][8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Preparation of Plant Material: Dry the aerial parts of Melissa officinalis at 40°C and grind them into a fine powder.
-
Solvent Preparation: Prepare a 39.9% (v/v) ethanol-water solution.
-
Extraction:
-
Place a known amount of the powdered plant material into an extraction vessel.
-
Add the solvent at a specific solid-to-liquid ratio (e.g., 1:20 w/v).
-
Place the vessel in an ultrasonic bath or use an ultrasonic probe.
-
Set the ultrasonic power to approximately 372 W.
-
Conduct the extraction for 33 minutes at a controlled temperature.
-
-
Post-Extraction:
-
Filter the mixture to separate the extract from the solid residue.
-
The extract can then be concentrated under reduced pressure and analyzed for this compound content using HPLC.
-
Protocol 2: Microwave-Assisted Extraction (MAE)
-
Preparation of Plant Material: Use dried and powdered Melissa officinalis as described in the UAE protocol.
-
Solvent Preparation: Prepare a 25.5% (v/v) ethanol-water solution.
-
Extraction:
-
Place the powdered plant material and solvent in a microwave-safe extraction vessel.
-
Seal the vessel and place it in a microwave extractor.
-
Set the temperature to 108.6°C and the extraction time to 26.5 minutes.
-
-
Post-Extraction:
-
Allow the vessel to cool to room temperature.
-
Filter the extract and proceed with concentration and analysis as in the UAE protocol.
-
Protocol 3: Subcritical Water Extraction (SWE)
-
Preparation of Plant Material: Use dried and powdered Melissa officinalis.
-
Extraction:
-
Load the plant material into the extraction cell of a subcritical water extraction system.
-
Heat deionized water to 100°C and pump it through the extraction cell at a constant flow rate.
-
Maintain the system pressure to keep the water in its liquid state.
-
Collect the extract over a specified period (e.g., 10-20 minutes).
-
-
Post-Extraction:
-
Cool the collected extract.
-
The extract can be freeze-dried to obtain a solid residue for analysis.
-
Visualizations
References
- 1. consensus.app [consensus.app]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. distantreader.org [distantreader.org]
- 5. consensus.app [consensus.app]
- 6. Extraction of this compound from Melissa officinalis L. by heat-, microwave- and ultrasound-assisted extraction techniques: A comparative study through response surface analysis [bibliotecadigital.ipb.pt]
- 7. researchgate.net [researchgate.net]
- 8. Subcritical Water Extraction of this compound from Lemon Balm (Melissa officinalis L.) and Its Effect on Plant Cell Wall Constituents [mdpi.com]
- 9. Subcritical Water Extraction of this compound from Lemon Balm (Melissa officinalis L.) and Its Effect on Plant Cell Wall Constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The process of extracting this compound from rosemary extract. [greenskybio.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purification of this compound from Rosemary Extract and the Evaluation of the Antibacterial and Antioxidant Effects of this compound and Its Derivatives [mdpi.com]
- 16. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ectorbio.com [ectorbio.com]
Technical Support Center: Overcoming Poor Solubility of Rosmarinic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of rosmarinic acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is characterized by its low solubility in water.[1][2] Its aqueous solubility is approximately 1 mg/mL.[3] The solubility is also pH-dependent, with increased solubility observed in alkaline conditions.
Q2: Why is my this compound not dissolving in water or buffer?
A2: The poor aqueous solubility of this compound is due to its chemical structure, which contains both hydrophobic and hydrophilic moieties.[4] If you are observing poor dissolution, it could be due to several factors including:
-
Concentration: The amount of this compound may have exceeded its solubility limit in the chosen volume of solvent.
-
pH of the solution: this compound's solubility is significantly influenced by pH. It is more soluble in alkaline solutions.[5]
-
Temperature: Solubility can be influenced by temperature, although this effect may be less pronounced than pH.
-
Purity of the compound: Impurities in the this compound sample could affect its dissolution.
Q3: What are the recommended methods to enhance the solubility of this compound in aqueous solutions for in vitro experiments?
A3: Several methods can be employed to improve the aqueous solubility of this compound for experimental use. These include:
-
pH Adjustment: Increasing the pH of the aqueous solution can significantly enhance the solubility of this compound.[5]
-
Use of Co-solvents: Organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) can be used to prepare a concentrated stock solution, which is then diluted into the aqueous experimental medium.[6][7]
-
Cyclodextrin Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can dramatically increase its aqueous solubility.[8]
-
Nanoformulations: Encapsulating this compound into nanoparticles, such as polymeric nanoparticles (e.g., PLGA), can improve its solubility and stability in aqueous media.[3][9]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Cell Culture Media
Problem: I prepared a stock solution of this compound in DMSO and upon adding it to my cell culture medium, a precipitate formed immediately.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| "Crashing out" due to solvent shift | The rapid change in solvent polarity from DMSO to the aqueous medium causes the poorly soluble this compound to precipitate. | 1. Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% (v/v) in your culture medium. 2. Serial Dilution: Instead of adding the concentrated stock directly, perform a serial dilution of the stock in pre-warmed (37°C) culture medium. 3. Slow Addition: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. |
| High final concentration of this compound | The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium. | 1. Determine the maximum soluble concentration: Perform a solubility test in your specific cell culture medium to find the highest concentration that remains in solution. 2. Reduce the working concentration: If possible, lower the final concentration of this compound in your experiment. |
| Media components | Components in the cell culture medium, such as proteins and salts, can interact with this compound and reduce its solubility. | 1. Test in a simpler buffer: First, test the solubility in a simple buffer like PBS (pH 7.4) to see if the media components are the primary issue. 2. Use a solubilizing agent: Consider using a biocompatible solubilizing agent, such as a low concentration of a suitable cyclodextrin, in your culture medium. |
| Temperature | Adding a cold stock solution to the medium can cause a localized temperature drop, reducing solubility. | Always use pre-warmed (37°C) cell culture medium when preparing your final working solution. |
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in the biological activity of my this compound solutions between experiments.
Possible Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Precipitation over time | Even if initially dissolved, this compound may precipitate out of the solution during incubation, especially in complex media, leading to a decrease in the effective concentration. | 1. Visually inspect your plates: Before and after the experiment, check for any visible precipitate in the wells. 2. Prepare fresh solutions: Always prepare fresh working solutions of this compound immediately before each experiment. 3. Consider nanoformulations: For long-term experiments, using a nanoformulation of this compound can improve its stability in solution.[3][9] |
| Degradation of this compound | This compound can be unstable in aqueous solutions, especially at neutral or alkaline pH and when exposed to light and oxygen. | 1. Protect from light: Store stock solutions and experimental plates protected from light. 2. Prepare fresh: As mentioned, prepare solutions fresh for each experiment. 3. Use antioxidants: For certain applications, the addition of a small amount of an antioxidant like ascorbic acid to the stock solution might help, but its compatibility with the experiment must be verified. |
| Interaction with plasticware | Hydrophobic compounds can sometimes adsorb to the surface of plastic labware, reducing the actual concentration in the solution. | 1. Use low-binding plates/tubes: If you suspect this is an issue, consider using low-protein-binding microplates or tubes. 2. Pre-treatment of plates: In some cases, pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) can help, but this is highly dependent on the specific assay. |
Data Presentation: Solubility of this compound
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~1 mg/mL | [3] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~15 mg/mL | [6][7] |
| Ethanol | ~35 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [6] |
| Dimethylformamide (DMF) | ~35 mg/mL | [6] |
| Ethyl Acetate | Higher than in water | [10] |
| Methyl Acetate | Higher than in water | [10] |
Table 2: Enhanced Aqueous Solubility of this compound with Cyclodextrins
| Cyclodextrin (CD) | Method | Initial Solubility (mg/mL) | Solubility with CD (mg/mL) | Fold Increase | Reference(s) |
| Hydroxypropyl-α-CD (HP-α-CD) | Solvent Evaporation | 5.87 | 113.03 | ~19 | [8] |
| Hydroxypropyl-β-CD (HP-β-CD) | Solvent Evaporation | 5.87 | 179.84 | ~31 | [8] |
| Hydroxypropyl-γ-CD (HP-γ-CD) | Solvent Evaporation | 5.87 | 194.35 | ~33 | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex (Solvent Evaporation Method)
This protocol is adapted from a study that successfully increased the aqueous solubility of this compound.[8]
Materials:
-
This compound (RA)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Distilled Water
-
Rotary evaporator
-
Mortar and pestle
Procedure:
-
Dissolution: Dissolve a specific amount of this compound and an equimolar amount of HP-β-CD in a minimal amount of methanol.
-
Evaporation: Remove the methanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the wall of the flask.
-
Hydration: Add a small volume of distilled water to the flask and gently swirl to hydrate (B1144303) the film.
-
Lyophilization/Drying: Freeze-dry the resulting aqueous solution or dry it under vacuum to obtain a solid powder of the inclusion complex.
-
Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR).
-
Solubility Assessment: Determine the solubility of the prepared complex in water or your desired aqueous buffer and compare it to that of free this compound.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol is a general guideline based on the principles of nanoprecipitation for encapsulating hydrophobic compounds like this compound.[11][12]
Materials:
-
This compound (RA)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Acetone (or other suitable water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator or vacuum oven
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v).
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The immediate diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer, encapsulating the this compound into nanoparticles.
-
Solvent Evaporation: Continue stirring for several hours (e.g., 3-4 hours) in a fume hood to allow the organic solvent to evaporate. Alternatively, use a rotary evaporator at reduced pressure.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess surfactant and unencapsulated this compound.
-
Resuspension/Lyophilization: Resuspend the washed nanoparticles in deionized water for immediate use or lyophilize them for long-term storage.
-
Characterization (Optional): Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and drug loading using appropriate techniques (e.g., Dynamic Light Scattering, Zeta Potential Analyzer, UV-Vis Spectroscopy).
Mandatory Visualizations
Caption: Workflow for enhancing the aqueous solubility of this compound.
Caption: this compound's modulation of NF-κB and PI3K/Akt signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. mpbio.com [mpbio.com]
- 8. Cyclodextrin Derivatives as Promising Solubilizers to Enhance the Biological Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound-Loaded Polymeric Nanoparticles Prepared by Low-Energy Nano-Emulsion Templating: Formulation, Biophysical Characterization, and In Vitro Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of rosmarinic acid during sample preparation and analysis
Welcome to the technical support center for rosmarinic acid analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of this compound during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
A1: The stability of this compound is influenced by several factors, including:
-
pH: Acidic conditions, particularly a pH of 2.5, can significantly decrease the stability of this compound, potentially reducing its concentration by over 50%.[1][2]
-
Temperature: Higher temperatures generally accelerate the degradation of this compound.[3][4][5] It is recommended to keep the temperature at or below 60°C during extraction and analysis.[5]
-
Solvent: The choice of solvent plays a crucial role in stability. This compound is more stable in hydroethanolic solutions than in purely aqueous solutions.[3][4][6] Methanol (B129727) is also considered a suitable solvent for maintaining its stability.[5] Protic solvents like ethanol (B145695) and methanol can promote isomerization from the trans- to the cis-form.[4][7]
-
Light: Exposure to light, especially UV irradiation, can cause the isomerization of the naturally occurring trans-rosmarinic acid to cis-rosmarinic acid, which is considered a degradation product.[4]
-
Enzymes: The presence of gastrointestinal enzymes can lead to the degradation of this compound.[1][2]
Q2: I am observing a loss of this compound in my samples. What are the likely causes and how can I prevent this?
A2: Loss of this compound is a common issue. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the problem. The most common culprits are improper pH, high temperatures during extraction or storage, and exposure to light.
Q3: What is the optimal solvent for extracting and dissolving this compound to ensure its stability?
A3: For optimal stability, a hydroethanolic solution is recommended over a purely aqueous solution.[3][4][6] Methanol has also been shown to be a good solvent for maintaining the stability of this compound, especially when compared to water or 70% ethanol at elevated temperatures.[5]
Q4: How should I store my samples containing this compound?
A4: To ensure the stability of this compound in your samples, it is best to store them protected from light at a low temperature, such as -10°C or 4°C.[3] In its solid, pure form, trans-rosmarinic acid is stable for up to three months under various conditions, including exposure to daylight and different temperatures.[4][7] However, once in solution, it is prone to degradation.
Troubleshooting Guide
This guide will help you troubleshoot common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of this compound | Degradation during extraction: High temperatures or an unsuitable solvent may be causing degradation. | Optimize extraction parameters. Use a hydroethanolic solution or methanol as the solvent and maintain the temperature at or below 60°C.[5][6] Consider using techniques like ultrasound-assisted extraction (UAE) which can be performed at lower temperatures.[8] |
| Degradation during storage: Improper storage conditions (e.g., exposure to light, high temperature) can lead to loss of analyte. | Store extracts and standard solutions in amber vials at low temperatures (-10°C or 4°C) to protect them from light and heat.[3] | |
| pH-induced degradation: Acidic pH of the sample or mobile phase can cause significant degradation. | Adjust the pH of your sample to be neutral or slightly acidic if compatible with your analytical method. For HPLC, a mobile phase containing a small amount of acid like formic or acetic acid is common, but prolonged exposure of the sample to highly acidic conditions should be avoided.[9][10] | |
| Appearance of extra peaks in the chromatogram | Isomerization: Exposure to light or use of protic solvents can cause the conversion of trans-rosmarinic acid to its cis-isomer, which will appear as a separate peak.[4][7] | Prepare and store samples and standards with minimal exposure to light. Use amber glassware and cover samples on the autosampler. Be aware that the choice of solvent can influence the rate of isomerization.[4][7] |
| Formation of degradation products: In aqueous solutions, this compound can degrade into products like salvianic acid A and caffeic acid.[5] | Use hydroethanolic or methanolic solutions instead of purely aqueous ones.[3][5] Analyze samples as quickly as possible after preparation. | |
| Poor precision and reproducibility | Inconsistent sample handling: Variations in extraction time, temperature, or light exposure between samples can lead to inconsistent degradation and thus, poor reproducibility. | Standardize all sample preparation steps. Ensure consistent timing for each step and uniform light and temperature conditions for all samples. |
| Instability in the autosampler: If samples sit in the autosampler for an extended period, degradation can occur, affecting the results of later injections. | If possible, use a cooled autosampler. Limit the run time of your sequence or prepare samples in smaller batches to minimize the time they spend in the autosampler. |
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of this compound from dried plant material.
-
Sample Preparation: Powder the dried aerial parts of the plant material.
-
Extraction:
-
Weigh 10 g of the powdered plant material.
-
Add 125 mL of methanol to the powder.
-
Allow the mixture to macerate overnight.
-
Perform the extraction using a rotary evaporator at a temperature of 45°C for 3 hours.[11]
-
Repeat the extraction process on the plant material with fresh solvent to ensure complete extraction.
-
-
Filtration: Filter the resulting extract through a 0.45 µm microfilter before analysis.[11]
Protocol 2: Validated HPLC-DAD Method for Quantification of this compound
This protocol describes a validated method for the analysis of this compound using HPLC with Diode Array Detection (DAD).
-
Instrumentation: HPLC system with a DAD detector.
-
Column: Nova-Pak C18 column (3.9 x 150 mm).[12]
-
Mobile Phase: A gradient of methanol and 0.6% acetic acid can be effective.[10] Isocratic methods using acetonitrile (B52724) and 0.1% formic acid have also been validated.[9]
-
Flow Rate: 1 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Injection Volume: 5 µL.[12]
-
Quantification: Use an external standard calibration curve of this compound.[12]
Data Summary
Table 1: Factors Influencing this compound Stability
| Factor | Condition | Effect on Stability | Reference |
| pH | Acidic (pH 2.5) | Significantly decreased (≥50% reduction) | [1][2] |
| Slightly alkaline (pH 7.5) | No significant effect | [1][2] | |
| Temperature | 37°C | No significant effect | [1][2] |
| Increasing temperature | Accelerates degradation | [3][4][5] | |
| ≤60°C | Remaining percentage >95% in methanol | [5] | |
| Solvent | Aqueous | Most unstable | [5] |
| 70% Ethanol | Less stable than methanol | [5] | |
| Hydroethanolic | Better stability than aqueous | [3][4][6] | |
| Methanol | Most stable at higher temperatures | [5] | |
| Protic (e.g., ethanol, methanol) | Promotes isomerization to cis-form | [4][7] | |
| Light | Daylight/UV | Promotes isomerization to cis-form | [4] |
| Physical State | Solid | Stable for up to 3 months | [4][7] |
| In solution | Prone to degradation | [4][7] |
Visual Guides
This compound Degradation Pathway
Caption: Factors leading to the degradation of trans-rosmarinic acid.
General Workflow for this compound Analysis
Caption: A typical workflow for the extraction and analysis of this compound.
References
- 1. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Study on Thermal Stability of this compound in Different Solvents and It's Degradation Products [chinjmap.com]
- 6. mdpi.com [mdpi.com]
- 7. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective extraction and stabilization of bioactive compounds from rosemary leaves using a biphasic NADES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phcogj.com [phcogj.com]
- 10. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Rosmarinic Acid
Welcome to the technical support center for the HPLC analysis of rosmarinic acid. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. In an ideal separation, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.
Q2: Why is my this compound peak tailing?
A2: Peak tailing for an acidic compound like this compound in reverse-phase HPLC is often due to secondary interactions between the analyte and the stationary phase. The primary cause is the interaction of ionized this compound molecules with residual silanol (B1196071) groups on the silica-based column packing material. Other potential causes include column overload, improper mobile phase pH, extra-column volume, and column degradation.
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in controlling the peak shape of ionizable compounds like this compound. This compound has carboxylic acid functional groups, and if the mobile phase pH is close to its pKa, a mixture of ionized and non-ionized forms will exist, leading to peak broadening and tailing. To ensure a sharp, symmetrical peak, it is crucial to maintain the mobile phase pH at least 2 units below the pKa of the analyte. For this compound, a mobile phase pH of around 2.5-3.0 is often recommended to suppress its ionization and the ionization of residual silanol groups on the stationary phase.[1]
Q4: Can the choice of column affect peak tailing for this compound?
A4: Absolutely. Standard silica-based C18 columns can have active silanol groups on their surface that lead to peak tailing with polar and acidic compounds. Using a modern, high-purity silica (B1680970) column or an end-capped column can significantly reduce these secondary interactions. End-capping is a process where the residual silanol groups are chemically bonded with a small silylating agent, effectively shielding them from interaction with the analyte.
Q5: What are some immediate troubleshooting steps I can take if I observe peak tailing?
A5: If you suddenly observe peak tailing for this compound, consider the following steps:
-
Check the Mobile Phase pH: Ensure the pH is sufficiently low (e.g., pH 2.5-3.0) to suppress ionization.
-
Reduce Sample Concentration: Dilute your sample to check for column overload.
-
Inspect for Leaks and Dead Volume: Check all fittings and connections between the injector and the detector for any potential leaks or dead volume.
-
Flush the Column: If you suspect column contamination, flush the column with a strong solvent.
-
Replace the Guard Column: If you are using a guard column, it may be contaminated or degraded.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in your this compound analysis.
Step 1: Initial Assessment
First, confirm that you are indeed observing peak tailing and gather some preliminary data.
-
Calculate the Tailing Factor (Tf): Use your chromatography software to calculate the tailing factor of the this compound peak. A Tf > 1.2 is a clear indication of a problem.
-
Review Recent Changes: Have there been any recent changes to the method, such as a new batch of mobile phase, a new column, or a different sample preparation procedure?
Step 2: Troubleshooting Workflow
Follow the logical progression outlined in the diagram below to systematically isolate the cause of the peak tailing.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Step 3: Detailed Explanations and Solutions
-
Mobile Phase Issues:
-
Problem: The mobile phase pH is not acidic enough to suppress the ionization of this compound and silanol groups.
-
Solution: Adjust the aqueous portion of your mobile phase to a pH between 2.5 and 3.0 using an appropriate acidifier like formic acid or phosphoric acid.[1]
-
-
Column-Related Issues:
-
Problem: Secondary interactions with active silanol sites on the column packing.
-
Solution:
-
Use a column with a modern, high-purity silica stationary phase.
-
Employ an end-capped C18 column to minimize silanol interactions.
-
-
Problem: Column contamination or degradation.
-
Solution:
-
Flush the column with a strong solvent mixture (e.g., 50:50 acetonitrile:isopropanol).
-
If the problem persists, the column may have reached the end of its lifespan and should be replaced.
-
-
-
Sample-Related Issues:
-
Problem: Column overload due to a high concentration of this compound in the sample.
-
Solution: Dilute the sample or reduce the injection volume.
-
Problem: The sample solvent is stronger than the mobile phase, causing peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.
-
-
Instrumental Issues:
-
Problem: Extra-column volume from long or wide-bore tubing, or from poorly made connections.
-
Solution: Use tubing with a small internal diameter (e.g., 0.125 mm) and ensure all fittings are properly tightened to minimize dead volume.
-
Data Presentation
The following table summarizes the expected impact of key parameters on the peak shape of this compound. The tailing factor (Tf) is used as the quantitative measure of peak asymmetry.
| Parameter | Condition 1 | Tailing Factor (Tf) - Condition 1 | Condition 2 | Tailing Factor (Tf) - Condition 2 | Reference |
| Mobile Phase pH | Neutral pH (~7.0) | > 1.5 (Predicted) | Acidic pH (2.5 - 3.0) | 1.0 - 1.2 | [1] |
| Column Type | Standard C18 | > 1.3 (Typical) | End-capped C18 | 1.0 - 1.2 | N/A |
| Sample Concentration | High Concentration | > 1.4 (Potential Overload) | Low Concentration | 1.0 - 1.2 | N/A |
Note: The tailing factor values for "Condition 1" are typical expectations based on chromatographic principles, as specific experimental data for poor chromatographic conditions of this compound is not always published. The values for "Condition 2" represent optimized conditions.
Experimental Protocols
Below are examples of HPLC methods that have been successfully used for the analysis of this compound, yielding good peak symmetry.
Method 1: Isocratic HPLC Method
This method is suitable for the routine analysis of this compound in various plant extracts.
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm)
-
Mobile Phase: 30% Acetonitrile and 0.1% (v/v) Formic Acid in Water
-
Flow Rate: 0.5 mL/min
-
Detection: 330 nm
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
Expected Tailing Factor: A system suitability test for this method showed a tailing factor of 1.22.[2]
Method 2: Gradient HPLC Method
This gradient method can be used for the simultaneous analysis of this compound and other phenolic compounds.
-
Column: C18 (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient tailored to the specific separation needs. An example could be starting with a low percentage of B and gradually increasing it.
-
Flow Rate: 1.0 mL/min
-
Detection: 330 nm
-
Column Temperature: 25°C[3]
Signaling Pathways and Logical Relationships
The following diagram illustrates the chemical interactions at the stationary phase that lead to peak tailing for this compound and how an acidic mobile phase mitigates this issue.
Caption: Mechanism of peak tailing and its mitigation by pH control.
References
Technical Support Center: Optimizing Mobile Phase for Rosmarinic Acid Isomer Separation
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the challenging task of separating rosmarinic acid isomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating this compound isomers?
A1: The main challenge lies in the structural similarity of the isomers. This compound possesses chiral centers, leading to the existence of enantiomers and diastereomers. These stereoisomers have very similar physicochemical properties, making their separation by standard achiral chromatography difficult. Achieving separation typically requires the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to create a diastereomeric interaction that allows for differential retention.
Q2: Which type of HPLC column is best suited for separating this compound isomers?
A2: For the separation of acidic chiral compounds like this compound and its isomers, polysaccharide-based and anion-exchange Chiral Stationary Phases (CSPs) are generally the most effective.
-
Polysaccharide-based CSPs: Columns such as Chiralcel OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) are known for their broad enantioselectivity for a wide range of compounds, including those with acidic functional groups. The separation mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance.[1]
-
Anion-exchange CSPs: Columns like CHIRALPAK QN-AX and QD-AX are specifically designed for the enantioseparation of acidic compounds. The mechanism is based on the ionic exchange between the acidic analyte and the chiral selector on the stationary phase.[2]
Q3: How does mobile phase pH affect the separation of this compound isomers?
A3: Mobile phase pH is a critical parameter for the separation of ionizable compounds like this compound. The pH of the mobile phase influences the ionization state of the carboxylic acid and phenolic hydroxyl groups on the this compound molecule. For effective separation on an anion-exchange CSP, the mobile phase pH should be controlled to ensure that the this compound is in its anionic form to interact with the positively charged stationary phase.[2] In reversed-phase HPLC, adjusting the pH can alter the retention and selectivity of the isomers. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the analyte to ensure a single ionic form and avoid peak broadening.
Q4: What are the recommended starting mobile phases for method development?
A4: For polysaccharide-based CSPs in normal-phase mode, a common starting point is a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. For acidic compounds, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (0.1% v/v) can improve peak shape and resolution.[1]
For anion-exchange CSPs, the mobile phase typically consists of an organic solvent like methanol (B129727) with an acidic and/or salt additive to control the ionic strength and pH.
For reversed-phase analysis on a standard C18 column (for separating this compound from other compounds, not typically for isomer separation), a common mobile phase is a gradient of water with an acidifier (e.g., 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol.[3]
Troubleshooting Guide
Issue 1: Poor or No Resolution of Isomers
If you are observing a single peak or very poor separation between the this compound isomers, consider the following troubleshooting steps.
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"]; subgraph "Troubleshooting Poor Resolution" A[Start: Poor/No Resolution]; B{Is a Chiral Stationary Phase (CSP) being used?}; C[Select an appropriate CSP (e.g., polysaccharide-based or anion-exchange)]; D{Optimize Mobile Phase}; E[Vary organic modifier (e.g., isopropanol, ethanol) concentration]; F[Adjust acidic/basic additive concentration]; G{Optimize Temperature and Flow Rate}; H[Decrease flow rate]; I[Vary column temperature]; J[Achieved Resolution];
}
Caption: Decision tree for troubleshooting poor resolution of isomers.
Detailed Steps:
-
Confirm the Use of a Chiral Stationary Phase (CSP): Standard achiral columns (like C18) will not separate enantiomers. Ensure you are using a suitable CSP.
-
Optimize the Mobile Phase Composition:
-
Organic Modifier: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase.
-
Acidic/Basic Additive: For acidic compounds like this compound, adding a small amount of an acid (e.g., 0.1% TFA or acetic acid) to the mobile phase can significantly improve peak shape and selectivity.[1][4]
-
-
Adjust Flow Rate and Temperature:
-
Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can sometimes enhance resolution by allowing for more effective interaction with the stationary phase.
-
Temperature: Temperature can have a significant impact on chiral recognition. Experiment with different column temperatures (e.g., in 5-10 °C increments) to see if resolution improves.
-
Issue 2: Peak Splitting or Broadening
If you observe split or broad peaks for your this compound isomers, it could be due to several factors.
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"]; subgraph "Troubleshooting Peak Shape Issues" A[Start: Peak Splitting/Broadening]; B{Is the sample solvent compatible with the mobile phase?}; C[Dissolve sample in the initial mobile phase or a weaker solvent]; D{Is the mobile phase pH appropriate?}; E[Adjust pH to be >2 units away from the pKa of this compound]; F{Is the column overloaded?}; G[Reduce injection volume or sample concentration]; H[Improved Peak Shape];
}
Caption: Decision tree for troubleshooting peak shape issues.
Detailed Steps:
-
Check Sample Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase composition.
-
Evaluate Mobile Phase pH: If the mobile phase pH is too close to the pKa of this compound, you may observe two ionized/non-ionized forms, leading to peak broadening or splitting. Adjust the pH to ensure a single form of the analyte.
-
Assess Column Loading: Injecting too much sample can overload the column, resulting in broad, asymmetric peaks. Try reducing the injection volume or sample concentration.
-
Column Contamination: If the issue persists, consider the possibility of column contamination. Flush the column with a strong solvent as recommended by the manufacturer.
Data Presentation
The following tables summarize typical mobile phase compositions used for the analysis of this compound. Note that specific conditions for isomer separation are highly dependent on the chosen chiral stationary phase and may require significant method development.
Table 1: Typical Mobile Phase Compositions for this compound Analysis (Achiral Separation)
| Mobile Phase A | Mobile Phase B | Elution Mode | Reference |
| 0.1% (v/v) Formic acid in water | Acetonitrile | Gradient | [3] |
| 0.085% Phosphoric acid in water | Acetonitrile | Gradient | |
| 0.6% Acetic acid in water | Methanol | Gradient | [5] |
| 0.1% Phosphoric acid in water | Methanol | Gradient | [6] |
Table 2: Starting Conditions for Chiral Method Development for Acidic Compounds
| Stationary Phase Type | Mobile Phase | Additives | Comments |
| Polysaccharide-based (e.g., Chiralcel OD-H) | n-Hexane/Isopropanol | 0.1% TFA or Acetic Acid | A good starting point for normal-phase chiral separations.[1] |
| Anion-exchange (e.g., CHIRALPAK QN-AX) | Methanol | Acidic and/or salt additives | Specifically designed for acidic compounds.[2] |
Experimental Protocols
While a specific, published method for the chiral separation of this compound isomers was not identified in the search results, the following outlines a general workflow for developing such a method based on established principles for separating acidic chiral compounds.
Workflow for Chiral Method Development for this compound Isomers
dot graph TD { rankdir=TB; node [shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];
}
Caption: General workflow for developing a chiral HPLC method for this compound isomers.
Detailed Protocol for a Hypothetical Chiral Separation Method Development:
-
Column Selection:
-
Procure at least two different types of chiral stationary phases known to be effective for acidic compounds, for example:
-
A polysaccharide-based column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).
-
An anion-exchange column (e.g., CHIRALPAK QN-AX, 150 x 4.6 mm, 5 µm).
-
-
-
Preparation of Mobile Phases and Sample:
-
Normal Phase Mobile Phases: Prepare mixtures of n-hexane and isopropanol (e.g., 90:10, 80:20 v/v) with and without 0.1% TFA.
-
Reversed Phase/Polar Organic Mobile Phases: Prepare mixtures of methanol and water with a buffer (e.g., 20 mM ammonium (B1175870) acetate, pH adjusted) or an acidic modifier.
-
Sample Preparation: Dissolve a racemic standard of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
-
Initial Screening:
-
Equilibrate the first column with the starting mobile phase for at least 30 minutes.
-
Inject the racemic standard and run the analysis under isocratic conditions.
-
Repeat for each column and mobile phase combination.
-
Monitor the chromatogram for any signs of peak broadening, shoulders, or partial separation, which would indicate some degree of chiral recognition.
-
-
Method Optimization:
-
Select the column and mobile phase combination that shows the most promise.
-
Systematically adjust the mobile phase composition (e.g., vary the alcohol percentage in 5% increments).
-
Optimize the concentration of the acidic additive (e.g., from 0.05% to 0.2%).
-
Evaluate the effect of column temperature (e.g., 15°C, 25°C, 35°C).
-
Test different flow rates (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min).
-
-
Method Validation:
-
Once satisfactory separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, and precision.
-
References
- 1. High performance liquid chromatographic enantioseparation of chiral bridged polycyclic compounds on chiralcel OD-H and chiralpak OT(+) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chiraltech.com [chiraltech.com]
- 3. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Stability testing of rosmarinic acid in different solvents and pH conditions
Zagreb, Croatia - For researchers, scientists, and professionals in drug development working with rosmarinic acid, ensuring its stability is paramount to experimental success and product efficacy. This technical support guide provides a comprehensive overview of this compound's stability in various solvents and pH conditions, complete with troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual workflows to streamline your research.
This compound, a naturally occurring polyphenolic compound, is lauded for its antioxidant, anti-inflammatory, and antimicrobial properties. However, its susceptibility to degradation under certain environmental conditions presents a significant challenge. Understanding the factors that influence its stability is crucial for accurate quantification and the development of stable formulations.
Factors Influencing this compound Stability: A Quantitative Overview
The stability of this compound is significantly impacted by the choice of solvent, pH, temperature, and exposure to light. The following tables summarize quantitative data from various studies, offering a comparative look at its degradation under different conditions.
Solvent Effects on this compound Stability
The polarity of the solvent plays a critical role in the stability of this compound. Generally, it exhibits greater stability in organic solvents compared to aqueous solutions.
| Solvent | Conditions | Remaining this compound (%) | Half-life (t½) | Degradation Products |
| Methanol (B129727) | Heated at various temperatures (20-100 °C) for 4 h. | >95% at ≤60 °C; stable even after 4h of heating.[1] | Not specified | Minimal degradation |
| 70% Ethanol (B145695) | Heated at various temperatures (20-100 °C) for 4 h. | >95% at ≤60 °C; significant reduction after 4h.[1] | Not specified | Not specified |
| Water | Heated at various temperatures (20-100 °C) for 4 h. | Most unstable; >95% at ≤60 °C, but significant reduction after 4h.[1] | Not specified | Salvianic acid A, caffeic acid, procatechuic aldehyde, salvianic acid C.[1] |
| Ethanol | Stored at various temperatures (-10°C, 4°C, RT, 40°C) with and without light for 13 days. | Stable.[2] | Not specified | Isomerization to cis-rosmarinic acid.[2][3] |
| Hydroethanolic Solution | Long-term, intermediate, and accelerated testing. | More stable than in aqueous solution.[4] | ~26 months for a sage tincture.[4] | Not specified |
| Edible Oil | Not specified | Very stable.[5][6] | Not specified | Minimal degradation |
pH Effects on this compound Stability
The pH of the solution is another critical factor, with acidic conditions generally leading to greater degradation.
| pH | Conditions | Remaining this compound (%) | Key Observations |
| 2.5 | Incubation for 30 minutes. | <50%[7][8][9][10] | Significant degradation in acidic medium.[7][8][9][10] |
| 3 | In oil-in-water emulsions. | Additive antioxidant effect with α-tocopherol.[11][12] | Reduced synergistic effect compared to pH 7.[11][12] |
| 7 | In oil-in-water emulsions. | Strongest synergistic antioxidant activity with α-tocopherol.[11][12][13] | Formation of caffeic acid as an oxidative degradation product.[11][12][13] |
| 7.2 (PBS) | Not specified | Soluble at least 15 mg/ml; recommended not to store aqueous solutions for more than one day.[14] | Aqueous solutions are not recommended for long-term storage.[14] |
| 7.5 | Not specified | Almost completely stable.[7][8][9] | Minimal degradation in slightly alkaline medium.[7][8][9] |
Experimental Protocols: A Step-by-Step Guide
Accurate assessment of this compound stability requires robust experimental protocols. Below are methodologies for sample preparation and HPLC analysis, synthesized from multiple sources.
Sample Preparation for Stability Testing
-
Standard Solution Preparation : Accurately weigh and dissolve a known amount of this compound standard in an appropriate solvent (e.g., methanol, ethanol) to prepare a stock solution.[15][16]
-
Working Solutions : Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to create a calibration curve.[16]
-
Sample Preparation : Dissolve the experimental samples containing this compound in the selected solvents (e.g., water, methanol, 70% ethanol) at a known concentration.
-
Stress Conditions : Subject the sample solutions to various stress conditions, such as different temperatures (e.g., 20-100°C) and pH values.[1] Samples should be taken at specific time intervals.
-
Filtration : Before HPLC analysis, filter all samples through a 0.45 μm syringe filter to remove any particulate matter.[15]
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the most common method for the quantification of this compound.
-
HPLC System : A standard HPLC system equipped with a UV-Vis or DAD detector is suitable.
-
Column : A C18 reversed-phase column is typically used.[15]
-
Mobile Phase : A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.[17][18]
-
Flow Rate : A typical flow rate is around 1.0 ml/min.[15][17]
-
Detection Wavelength : this compound is commonly detected at 330 nm.[17][18]
-
Injection Volume : A 5-10 μL injection volume is standard.[15][18]
-
Quantification : The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve generated from the standard solutions.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the stability testing of this compound.
Q1: My this compound concentration is decreasing rapidly in an aqueous solution. What could be the cause?
A1: this compound is known to be unstable in aqueous solutions, primarily due to hydrolysis of its ester bond.[1] To mitigate this, consider the following:
-
Use a co-solvent : Adding an organic solvent like ethanol or methanol can improve stability.[4][5] this compound is much more stable in methanol than in 70% ethanol or water.[1]
-
Control the pH : Acidic conditions (pH < 4) can accelerate degradation.[7][8][9] If possible, maintain a neutral or slightly alkaline pH.
-
Limit heat exposure : Elevated temperatures significantly increase the degradation rate.[1] If heating is necessary, it should not exceed 60°C for extended periods.[1]
-
Freshly prepare solutions : It is recommended not to store aqueous solutions of this compound for more than one day.[14]
Q2: I am observing a shift in the retention time of my this compound peak during my HPLC analysis. What should I check?
A2: A shift in retention time can be due to several factors:
-
Column Degradation : Ensure your C18 column is not degraded. A guard column can help extend its life.
-
Mobile Phase Inconsistency : Prepare fresh mobile phase daily and ensure it is properly degassed. Inconsistent mobile phase composition can lead to retention time shifts.
-
Isomerization : trans-Rosmarinic acid can isomerize to its cis-isomer, especially when exposed to light and in protic solvents like methanol and ethanol.[2][3] This may result in a new or shifted peak. Store solutions in the dark and at low temperatures to minimize isomerization.
Q3: Are there any specific degradation products I should be looking for?
A3: Yes, the primary degradation products depend on the conditions.
-
In aqueous solutions , degradation often involves the hydrolysis of the ester bond, leading to the formation of caffeic acid and 3,4-dihydroxyphenyllactic acid (salvianic acid A).[1] Further oxidation can produce compounds like procatechuic aldehyde and salvianic acid C.[1]
-
Under the influence of light , the main degradation product is the cis-isomer of this compound.[2]
Q4: What is the best solvent for long-term storage of this compound stock solutions?
A4: For long-term storage, organic solvents are preferred. This compound is soluble and stable in ethanol, DMSO, and dimethylformamide, with a solubility of at least 25 mg/ml.[14] Stock solutions in these solvents can be stable for at least six months when aliquoted and stored at -20°C.[14] Methanol is also a good option for stability.[1]
Visualizing the Workflow
To aid in experimental design, the following diagrams illustrate a typical workflow for stability testing and a simplified representation of this compound degradation pathways.
References
- 1. Study on Thermal Stability of this compound in Different Solvents and It's Degradation Products [chinjmap.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of Stability and Degradation Kinetics of Carnosic and this compound in Edible Oil and Its Effectiveness as an Extraction Medium Compared to Other Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Effects of Environmental pH on Antioxidant Interactions between this compound and α-Tocopherol in Oil-in-Water (O/W) Emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mpbio.com [mpbio.com]
- 15. Antioxidant Activity of this compound Extracted and Purified from Mentha piperita - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Dealing with co-eluting compounds in the chromatographic analysis of rosmarinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatographic analysis of rosmarinic acid, with a focus on dealing with co-eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with this compound?
A1: Co-elution with this compound often involves structurally similar compounds present in the sample matrix, especially in extracts from plants of the Lamiaceae family. Common co-eluents include:
-
Other phenolic acids and derivatives: Caffeic acid, ferulic acid, and their esters can have similar retention behaviors.
-
Isomers of this compound: The cis-isomer of this compound is a known degradation product that can form when the trans-rosmarinic acid is exposed to light, heat, or certain solvents.[1][2] This isomerization can occur during sample preparation or storage.
-
Structurally related compounds: In complex matrices like rosemary extracts, compounds such as carnosol (B190744) and carnosic acid may elute close to this compound, depending on the chromatographic conditions.[3]
Q2: My this compound peak is showing fronting or tailing. What are the likely causes?
A2: Peak fronting or tailing for this compound can be caused by several factors:
-
Column Overload: Injecting too high a concentration of the sample can lead to peak distortion.[4][5] Diluting the sample is a recommended first step in troubleshooting.
-
Incompatible Injection Solvent: If the solvent used to dissolve the sample is significantly stronger (more organic) than the mobile phase, it can cause peak fronting.[4][5] It is advisable to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Secondary Interactions: this compound has multiple hydroxyl groups and a carboxylic acid moiety, which can lead to secondary interactions with the stationary phase, especially with residual silanols on C18 columns, causing peak tailing. Operating the mobile phase at a low pH (around 2.5-3.5) can suppress the ionization of the carboxylic acid group, leading to better peak shape.[6][7]
-
Column Degradation: Poor peak shape can also be an indication of a deteriorating column, such as a void at the column inlet or a blocked frit.[8][9]
Q3: How does the mobile phase pH affect the retention and peak shape of this compound?
A3: The pH of the mobile phase is a critical parameter in the analysis of ionizable compounds like this compound.[6][7][10][11]
-
Retention Time: At a pH above its pKa, the carboxylic acid group of this compound will be deprotonated (ionized), making the molecule more polar and resulting in a shorter retention time in reversed-phase chromatography.[6][7] Conversely, at a pH below its pKa, the carboxylic acid is protonated (neutral), increasing its hydrophobicity and leading to a longer retention time.
-
Peak Shape: Operating at a pH close to the pKa of this compound can lead to peak splitting or broadening, as both the ionized and non-ionized forms may be present.[10] For sharp, symmetrical peaks, it is generally recommended to use a mobile phase pH that is at least 1.5 to 2 pH units away from the analyte's pKa.[7] For this compound, a mobile phase buffered at a low pH (e.g., with formic acid, phosphoric acid, or trifluoroacetic acid) is commonly used to ensure it is in a single, non-ionized form.[3][12]
Troubleshooting Guide for Co-elution
This guide provides a systematic approach to resolving co-elution issues during the chromatographic analysis of this compound.
Step 1: Peak Purity Assessment
The first step in addressing a suspected co-elution is to confirm that the peak is indeed impure.
Issue: A single chromatographic peak is observed, but co-elution is suspected due to inconsistent quantitative results or slight peak shape abnormalities (e.g., shoulders).
Solution Workflow:
Experimental Protocol: Peak Purity Analysis using a Diode Array Detector (DAD/PDA)
-
Acquisition: Set the DAD to acquire spectra across the entire UV-Vis range (e.g., 200-400 nm) during the chromatographic run.
-
Analysis: In your chromatography data system (CDS), select the this compound peak.
-
Purity Plot: Generate a peak purity plot. Most CDS software can automatically compare spectra at the upslope, apex, and downslope of the peak and provide a purity angle or purity factor.
-
Interpretation: If the spectra are identical across the peak, it is likely pure. If significant differences are observed, co-elution is confirmed.
Step 2: Method Optimization to Resolve Co-elution
Once co-elution is confirmed, the following parameters can be adjusted to improve separation.
Logical Relationship for Method Optimization:
Troubleshooting Actions and Experimental Protocols:
| Problem | Recommended Action | Detailed Experimental Protocol |
| Poor resolution between this compound and a closely eluting peak. | Optimize the gradient elution program. | 1. Initial Run: Start with a broad gradient (e.g., 5-95% organic over 30 minutes) to determine the approximate elution time of the compounds. 2. Shallow Gradient: Create a shallower gradient around the elution time of this compound. For example, if this compound elutes at 40% acetonitrile, try a gradient segment of 35-45% acetonitrile over 10-15 minutes. This increases the separation time for closely eluting compounds. |
| Co-elution persists after gradient optimization. | Change the organic modifier. | The selectivity between this compound and co-eluting compounds can differ between acetonitrile and methanol (B129727) due to their different solvent properties. 1. Substitution: Replace acetonitrile with methanol in the mobile phase, keeping the same gradient profile as a starting point.[3] 2. Re-optimization: Re-optimize the gradient program with the new organic modifier. |
| Peak shape is poor, or co-elution is pH-dependent. | Adjust the mobile phase pH. | This compound's retention is sensitive to pH. 1. Acidify: Ensure the mobile phase is sufficiently acidic (pH 2.5-3.5) by adding 0.1% formic acid or phosphoric acid to the aqueous portion of the mobile phase.[12] 2. Systematic Change: If co-elution persists, systematically vary the pH within the stable range of your column (e.g., pH 2.5, 3.0, 3.5) to see if it improves selectivity. |
| No improvement with mobile phase changes. | Change the column stationary phase. | If altering the mobile phase does not provide resolution, the interaction with the stationary phase needs to be changed. 1. Alternative Phases: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase, which can offer different interactions (e.g., pi-pi interactions) compared to a standard C18 column. |
Quantitative Data Summary
The following tables summarize typical HPLC conditions used for the analysis of this compound, which can serve as a starting point for method development and troubleshooting.
Table 1: Comparison of HPLC Mobile Phases for this compound Analysis
| Mobile Phase A | Mobile Phase B | Column Type | Reference |
| 0.1% Phosphoric acid in water | Methanol | C18 | [12] |
| 0.6% Acetic acid in water | Methanol | C18 | [3] |
| 0.1% Formic acid in water | Acetonitrile | C18 | [1][13] |
| 0.085% H3PO4 in water | Acetonitrile | C18 |
Table 2: Example Retention Times of this compound and Co-eluents
Note: Retention times are highly dependent on the specific HPLC system, column dimensions, and exact method parameters. This table is for illustrative purposes only.
| Compound | Typical Retention Time (min) | Chromatographic Conditions |
| This compound | ~19.7 | C18 column (4.6 x 250 mm, 5 µm), Gradient with 0.085% H3PO4 and Acetonitrile, 1 mL/min, 40°C. |
| Carnosol | Elutes after this compound | C18 column, Gradient with 0.6% acetic acid and Methanol.[3] |
| Carnosic Acid | Elutes after this compound | C18 column, Gradient with 0.6% acetic acid and Methanol.[3] |
| cis-Rosmarinic Acid | Elutes slightly before or after trans-rosmarinic acid | Isomer separation is often challenging and may require optimized conditions. |
References
- 1. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of an Analytical Method Based on HPLC-ELSD for the Simultaneous Determination of this compound, Carnosol, Carnosic Acid, Oleanolic Acid and Ursolic Acid in Rosemary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 5. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 6. agilent.com [agilent.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. phcogj.com [phcogj.com]
Technical Support Center: Encapsulation of Rosmarinic Acid via Spray Drying
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the spray drying of rosmarinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the spray drying of this compound?
A1: The most critical parameters influencing the quality of encapsulated this compound are the inlet and outlet air temperatures, the composition of the wall material, the feed flow rate, and the total solids content of the feed solution.[1][2][3][4] Monitoring these variables is essential for optimizing encapsulation efficiency, yield, and powder characteristics.
Q2: Which wall materials are most effective for encapsulating this compound?
A2: Maltodextrin (B1146171) (MD) is a popular and cost-effective choice for a carrier material due to its low viscosity and protective properties against oxidation.[3] Combining maltodextrin with other materials like gum arabic (GA) or whey protein isolates can enhance encapsulation efficiency and stability.[1][5] For instance, a mixture of maltodextrin and gum arabic has demonstrated high encapsulation efficiency (97%) and yield (90-100%) for this compound.[1][5]
Q3: What is a typical encapsulation efficiency I can expect for this compound?
A3: With optimized parameters, you can achieve high encapsulation efficiencies for this compound, often exceeding 90%.[1][5] However, the efficiency is highly dependent on the formulation and process variables. Suboptimal conditions can lead to significant losses.
Q4: How does the inlet temperature affect the stability of this compound?
A4: While higher inlet temperatures can improve drying efficiency, they also pose a risk of thermal degradation to heat-sensitive compounds like this compound.[4] It is crucial to find a balance. Studies have shown successful encapsulation at inlet temperatures ranging from 120°C to 180°C.[2][3] The optimal temperature will depend on your specific formulation and equipment.
Q5: Can I encapsulate a crude rosemary extract, or do I need to purify the this compound first?
A5: It is common to encapsulate whole rosemary extracts.[1][5] This can be advantageous as other compounds in the extract, such as carnosic acid, also have valuable biological activities. However, be aware that different phenolic compounds will have varying stabilities and encapsulation efficiencies.[1]
Troubleshooting Guide
Problem 1: Low Encapsulation Efficiency (<80%)
-
Potential Cause 1: Suboptimal Wall Material Composition.
-
Solution: Ensure your wall material provides good film-forming properties and protects the core material. A combination of maltodextrin and gum arabic is often effective.[1][5] The ratio of wall material to the core (this compound extract) is also critical; a higher proportion of wall material can improve encapsulation.
-
-
Potential Cause 2: Inadequate Atomization.
-
Solution: Poor atomization leads to large droplets that do not dry properly, trapping less of the active compound. Increase the atomization pressure or the speed of the rotary atomizer to produce finer droplets.[4]
-
-
Potential Cause 3: Inlet Temperature is Too High or Too Low.
-
Solution: An excessively high inlet temperature can degrade the this compound before it is encapsulated.[4] Conversely, a temperature that is too low may not provide enough energy for rapid crust formation, leading to leakage of the core material. Experiment within the 120°C to 160°C range to find the optimal temperature for your setup.[1][2]
-
Problem 2: Low Product Yield (<50%)
-
Potential Cause 1: Product Sticking to the Drying Chamber Walls.
-
Solution: This is often due to the outlet temperature being too high, causing the particles to remain in a sticky, amorphous state.[6] Try reducing the inlet temperature or increasing the feed flow rate to lower the outlet temperature. The use of wall materials with higher glass transition temperatures can also mitigate this issue.
-
-
Potential Cause 2: Low Solids Content in the Feed.
-
Solution: A very dilute feed can lead to the formation of very fine particles that are carried away by the exhaust air instead of being collected. Increasing the total solids content (typically in the 20-40% range) can improve particle size and collection efficiency.[2]
-
-
Potential Cause 3: High Feed Flow Rate.
-
Solution: A feed rate that is too high for the set drying temperature can result in incomplete drying and wet, sticky particles that adhere to surfaces.[4] Reduce the feed flow rate to allow for adequate drying time.
-
Problem 3: Poor Powder Quality (High Hygroscopicity, Poor Flowability, Low Solubility)
-
Potential Cause 1: Low Glass Transition Temperature of the Powder.
-
Solution: Powders with a low glass transition temperature (Tg) are more prone to absorbing moisture and becoming sticky. Incorporating wall materials with a high Tg, such as certain types of maltodextrin or gum arabic, can improve the stability of the final powder.
-
-
Potential Cause 2: Irregular Particle Morphology.
-
Solution: The formation of wrinkled or collapsed particles can be due to a slow drying rate or a suboptimal feed formulation. Adjusting the inlet temperature and feed rate to achieve rapid drying can result in more spherical and uniform particles with better flow properties. Using a higher concentration of wall material can also lead to a more robust particle structure.
-
-
Potential Cause 3: High Residual Moisture Content.
Data Presentation: Spray Drying Parameters and Outcomes
Table 1: Influence of Spray Drying Parameters on this compound Encapsulation
| Inlet Temp. (°C) | Outlet Temp. (°C) | Wall Material | Core:Wall Ratio | Total Solids (%) | Encapsulation Efficiency (%) | Yield (%) | Reference |
| 140 | 70-85 | Maltodextrin:Gum Arabic (2:1) | 1:9 | 30 | ~97 | 90-100 | [1][5] |
| 160 | 85-100 | Maltodextrin:Gum Arabic (2:1) | 1:9 | 30 | ~97 | 90-100 | [1][5] |
| 120 | Not Specified | Maltodextrin | 1:4.1 | 20 | Not Specified (87.12% for total phenolics) | 91.20 | [2] |
| 175 | 90 | Maltodextrin & Whey Protein | Not Specified | Not Specified | 62-67 | Not Specified | [8] |
| 140 | Not Specified | Maltodextrin | Not Specified | Not Specified | Decreased with high temp. | ~50 (for total polyphenols) | [9] |
Experimental Protocols
Protocol 1: Preparation of the Feed Emulsion
-
Dissolve the Wall Materials: Slowly dissolve the chosen wall materials (e.g., maltodextrin and gum arabic) in purified water under constant agitation until a homogenous solution is formed.
-
Incorporate the Core Material: Add the this compound or rosemary extract to the wall material solution.
-
Homogenization: Subject the mixture to high-speed homogenization (e.g., 15,000 rpm for 15 minutes) to ensure a uniform dispersion of the core material within the wall material matrix.[5]
-
Adjust Total Solids: If necessary, add purified water to adjust the total solids content to the desired concentration (e.g., 30%).
Protocol 2: Spray Drying Process
-
Equipment Setup: Use a laboratory-scale spray dryer (e.g., Büchi B-291 Mini Spray-Dryer). Set the desired inlet temperature (e.g., 140°C), atomization pressure (e.g., 5 bar), and air flow rate.[1][7]
-
Feeding the Solution: Feed the prepared emulsion into the spray dryer at a constant rate. The feed flow rate should be adjusted to maintain the target outlet temperature (e.g., 80°C).
-
Powder Collection: Collect the resulting powder from the cyclone and collection vessel.
-
Storage: Store the encapsulated powder in an airtight, light-protected container at a low temperature (e.g., 4°C) to minimize degradation.
Protocol 3: Determination of Encapsulation Efficiency
-
Total this compound: Accurately weigh a sample of the powder. Disintegrate the microcapsules using an appropriate solvent system (e.g., ethanol:water with citric acid) to release the encapsulated this compound.[2] Quantify the total this compound content using a validated HPLC-DAD method.
-
Surface this compound: Accurately weigh another sample of the powder. Wash the powder with a solvent that dissolves the surface this compound but does not disrupt the microcapsules (e.g., by briefly rinsing with a suitable solvent). Quantify the amount of this compound in the wash solvent using HPLC-DAD.
-
Calculation: Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total this compound - Surface this compound) / Total this compound] x 100
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Maximizing Efficiency: Best Practices and Recommendations for Spray Drying in Plant Extract Processing [greenskybio.com]
- 5. researchgate.net [researchgate.net]
- 6. ardena.com [ardena.com]
- 7. mdpi.com [mdpi.com]
- 8. The Potential of Combined Emulsification and Spray Drying Techniques for Encapsulation of Polyphenols from Rosemary (Rosmarinus officinalis L.) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability in Plant Extracts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize batch-to-batch variability in your plant extracts, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in plant extracts?
Batch-to-batch variability in plant extracts is a multifaceted issue stemming from several key factors:
-
Raw Material Variability : The chemical composition of the source plant material is a major contributor to inconsistency.[1] Factors such as the plant's genetics, geographical origin, growing conditions (climate, soil type), and the timing of the harvest can significantly alter the concentration of bioactive compounds.[2][3] Post-harvest handling and storage conditions also play a crucial role.[1][4]
-
Extraction Process Inconsistencies : The methods and parameters used for extraction can lead to different results.[2] Variations in the chosen extraction technique (e.g., maceration, percolation, Soxhlet), the type and purity of the solvent, the solvent-to-sample ratio, extraction time, and temperature can all impact the final composition of the extract.[1][5]
-
Post-Extraction Handling : Procedures following extraction, such as filtration, concentration, and storage, can introduce variability if not standardized.[2] For instance, exposure to light, heat, or oxygen can degrade sensitive compounds over time.[3]
Q2: How can I control for variability in my raw plant material?
Controlling for raw material variability is the first critical step towards consistent extracts. Here are some strategies:
-
Standardize Sourcing : Whenever possible, source your plant material from a single, reputable supplier who can provide detailed information on cultivation and harvesting conditions.[6]
-
Proper Identification and Authentication : Ensure the correct plant species is used. Morphological analysis, microscopic examination, and chemical fingerprinting techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the plant's identity and detect adulteration.[2][7] DNA barcoding is another powerful tool for accurate species identification.[7][8]
-
Control Harvest and Post-Harvest Conditions : The timing of the harvest is critical, as the concentration of active compounds can vary with the plant's growth cycle.[7] Standardize drying, grinding to a consistent particle size, and storage conditions to prevent degradation of bioactive compounds.[1][4]
Q3: My extract color varies between batches. Is this a problem?
Color variation in plant extracts is common and can be an indicator of inconsistent composition or potential degradation.[9]
-
Oxidation of Phenolic Compounds : Polyphenols are susceptible to oxidation, which can form colored products. To mitigate this, you can add antioxidants like ascorbic acid to the extraction solvent and minimize exposure to air and light.[9]
-
Presence of Pigments : Co-extraction of plant pigments like chlorophyll (B73375) can contribute to color variability. A preliminary purification step with a non-polar solvent may help remove these.[9]
-
pH Fluctuations : The pH of the extraction medium can affect the color and stability of certain compounds. Maintaining a consistent pH is important.[9]
While some color variation might be acceptable and not affect the extract's quality or efficacy, significant differences should be investigated as they may reflect chemical changes.[10]
Q4: Is it acceptable to mix different batches of extracts to improve consistency?
Yes, it is acceptable to mix batches that are compliant with the release specifications. However, this should not be based solely on the content of a single analytical marker. It is recommended to use chromatographic fingerprints to justify the mixing and to demonstrate the consistency of the entire extract profile. It is not acceptable to mix non-compliant batches to achieve a compliant final product.[11]
Troubleshooting Guides
Guide 1: Inconsistent Extraction Yield
Problem: The yield of my extract varies significantly from batch to batch, even when I follow the same protocol.
| Possible Cause | Troubleshooting Steps |
| Raw Material Quality | Source plant material from a single, reliable supplier with consistent quality control. Factors like harvest time and growing conditions can impact extractable compound content.[1] |
| Inconsistent Particle Size | Ensure the plant material is ground to a uniform and fine particle size to maximize surface area for extraction.[1] |
| Variable Solvent-to-Sample Ratio | Use a precise and consistent ratio of solvent to plant material for every extraction.[1] |
| Fluctuations in Extraction Time and Temperature | Precisely control and monitor the extraction time and temperature for each batch, as these parameters greatly influence extraction efficiency.[1][12] |
| Solvent Quality and Composition | Use high-purity solvents and ensure the accurate composition of solvent mixtures.[1] |
Guide 2: Variability in HPLC Chromatographic Profile
Problem: My HPLC analysis shows significant differences in peak areas or retention times between batches.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure complete dissolution of the extract and filter the sample solution through a 0.45 µm syringe filter before injection to remove particulates.[1] |
| Injector Issues | Check the injector for blockages or air bubbles that can cause inconsistent injection volumes.[1] |
| Column Degradation | The column's stationary phase can degrade over time. Try flushing the column with a strong solvent or replace it if necessary.[1] |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature.[1] |
| Co-elution of Compounds | Optimize your HPLC method by adjusting the mobile phase composition, gradient, or flow rate to improve the resolution of your target peaks. Using a higher-resolution column can also help.[9] |
| Analyte Degradation | Ensure the mobile phase is degassed and consider acidifying it (e.g., with 0.1% formic acid) to improve the stability of the analyte.[9] |
Experimental Protocols
Protocol 1: General Procedure for HPLC Quantification of a Marker Compound
This protocol provides a general method for the quantification of a specific marker compound in a plant extract. Optimization of the column, mobile phase, and gradient may be necessary.
-
Standard Preparation :
-
Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 1 to 100 µg/mL).[6]
-
-
Sample Preparation :
-
Accurately weigh a known amount of the dried plant extract and dissolve it in the same solvent used for the standards to achieve a concentration within the calibration range.[6]
-
Use sonication to ensure complete dissolution.[1]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[1][6]
-
-
HPLC Analysis :
-
HPLC System : A standard HPLC system with a UV detector.
-
Column : A suitable C18 column is commonly used.
-
Mobile Phase : A mixture of solvents, often acidified water and acetonitrile (B52724) or methanol.
-
Column Temperature : Maintained at a constant temperature, e.g., 25-30°C.[1][6]
-
Detection Wavelength : Set to the wavelength of maximum absorbance for the marker compound.[1]
-
-
Analysis :
-
Inject the calibration standards to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the marker compound in the samples by comparing its peak area to the calibration curve.
-
Visualizations
Caption: Workflow to Minimize Batch-to-Batch Variability.
Caption: Key Sources of Variability in Plant Extracts.
References
- 1. benchchem.com [benchchem.com]
- 2. Ensuring Consistency: Quality Control and Standardization in Plant Extract Analysis [greenskybio.com]
- 3. Common Quality Issues in Botanical Extracts and How to Avoid Them_Cactus Botanics [cactusbotanics.com]
- 4. customprocessingservices.com [customprocessingservices.com]
- 5. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 8. masi.eu [masi.eu]
- 9. benchchem.com [benchchem.com]
- 10. cangjiainc.com [cangjiainc.com]
- 11. Is it Acceptable to Mix Extract-Batches in order to Improve Batch-to-Batch Consistency? - ECA Academy [gmp-compliance.org]
- 12. Effects of Extraction Process Factors on the Composition and Antioxidant Activity of Blackthorn (Prunus spinosa L.) Fruit Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rosmarinic Acid Recovery During Solid-Phase Extraction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the recovery of rosmarinic acid during solid-phase extraction (SPE).
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for this compound SPE?
A1: The most commonly used stationary phase for the solid-phase extraction of this compound is reversed-phase C18.[1][2] this compound is a relatively polar compound, which allows for good separation from less polar compounds on a non-polar C18 sorbent.[1][2] Macroporous resins, such as CAD-40, have also been used effectively.[3][4]
Q2: How does the polarity of the elution solvent affect this compound recovery?
A2: The polarity of the elution solvent is a critical factor in the recovery of this compound. Since this compound is polar, it tends to elute from a non-polar C18 column with a more polar solvent.[1][2] A solvent system's ability to recover this compound can be predicted using solubility models like the Hansen solubility model, which considers dispersion, polar, and hydrogen bonding forces.[2][5]
Q3: What are some common solvent systems used for eluting this compound?
A3: Several solvent systems have been successfully used to elute this compound. These include:
-
Methanol-acetonitrile mixtures[1]
-
Aqueous methanol (B129727) solutions[7]
-
Aqueous propan-2-ol solutions[8]
The choice of solvent system will depend on the specific sample matrix and the desired purity of the final product.
Q4: Can pH adjustment of the sample improve this compound recovery?
A4: Yes, adjusting the pH of the sample can significantly improve the recovery of this compound. Lowering the pH of the sample solution (e.g., to pH 1-2) has been shown to increase the extraction efficiency of this compound, especially during liquid-liquid extraction which is often a preliminary step before SPE.[9]
Troubleshooting Guide
Problem 1: Low recovery of this compound.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent Polarity | This compound is polar and requires a sufficiently polar mobile phase for elution from a C18 column.[1][2] If recovery is low, consider increasing the polarity of your elution solvent (e.g., by increasing the proportion of the more polar solvent in your mixture). |
| Improper Flow Rate | If the flow rate during sample loading is too fast, there may be insufficient interaction between the this compound and the stationary phase. Conversely, an elution flow rate that is too fast may not allow for complete desorption. Try reducing the flow rate during both loading and elution.[10] |
| Insufficient Elution Volume | The volume of the elution solvent may not be sufficient to completely recover the this compound from the cartridge. Try increasing the elution volume or performing a second elution and analyzing it separately to check for remaining this compound.[10] |
| Sample pH Not Optimized | The charge state of this compound can affect its retention. Consider adjusting the pH of your sample to suppress ionization and improve retention on the reversed-phase sorbent. Acidifying the sample is a common strategy.[9] |
| Analyte Loss During Evaporation | If using a high temperature to evaporate the solvent after elution, you may be losing some of the this compound. Use a controlled, moderate temperature for solvent evaporation.[10] |
Problem 2: Poor purity of the eluted this compound.
| Possible Cause | Suggested Solution |
| Co-elution of Compounds with Similar Polarity | The crude extract contains numerous compounds, some of which may have polarities similar to this compound.[1] To improve separation, a gradient elution with a stepwise increase in solvent strength can be more effective than an isocratic elution. |
| Ineffective Wash Step | The wash step after sample loading is crucial for removing interfering compounds. If the wash solvent is too strong, it may prematurely elute the this compound. If it is too weak, it may not remove all impurities. Experiment with different wash solvents of intermediate polarity. |
| Choice of Stationary Phase | While C18 is common, it may not be optimal for all sample matrices. Consider trying a different stationary phase, such as a macroporous resin, which may offer different selectivity.[3][4] |
Data on this compound Recovery with SPE
The following table summarizes a selection of reported data on the recovery and purity of this compound using solid-phase extraction and other purification techniques.
| Purification Stage | Starting Material | Key Parameters | This compound Content/Yield | Purity | Reference |
| SPE Fractionation | Crude Ethanolic Extract of Orthosiphon stamineus | C18 SPE, Water-Acetonitrile Elution | Increased from 10% to 27% w/w | Moderate | [1][6] |
| SPE Fractionation | Crude Ethanolic Extract of Orthosiphon stamineus | C18 SPE, Chloroform-Ethyl Acetate Elution | Increased to ~6.7-27% w/w | Moderate | [11] |
| Column Chromatography | Melissa officinalis (Lemon Balm) Extract | Sephadex LH-20, 100% Methanol Elution | 43.8% Yield | 38.8% | [3][7] |
| Silica Gel Column Chromatography | Rosemary Extract | Isocratic Ethyl Acetate with 1.5% Formic Acid | 90.80 ± 2.73% Recovery Rate | 92.85 ± 3.18% | [9] |
| SPE | Rosmarinus officinalis Leaves Extract | CAD-40 Macroporous Resin | - | Raw Carnosic Acid Purity of 76.5% (Selective for CA over RA) | [3] |
Experimental Protocols
Protocol 1: SPE for this compound Enrichment from a Crude Plant Extract
This protocol is a general guideline for enriching this compound from a crude plant extract using a C18 SPE cartridge.
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through a C18 SPE cartridge.
-
Equilibrate the cartridge by passing 5 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Preparation:
-
Dissolve the dried crude plant extract in the initial mobile phase (e.g., a low percentage of organic solvent in water).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Sample Loading:
-
Load the prepared sample onto the conditioned SPE cartridge at a low flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with a weak solvent to remove non-retained, highly polar impurities. This could be deionized water or a very low percentage of organic solvent.
-
-
Elution:
-
Elute the this compound using a suitable solvent system. This could be a mixture of water and acetonitrile (B52724) or methanol.[1][6] A stepwise gradient can be employed for better fractionation. For example:
-
Fraction 1: 20% Methanol in water
-
Fraction 2: 40% Methanol in water
-
Fraction 3: 60% Methanol in water
-
Fraction 4: 80% Methanol in water
-
Fraction 5: 100% Methanol
-
-
Collect each fraction separately for analysis.
-
-
Analysis:
Diagrams
References
- 1. jestec.taylors.edu.my [jestec.taylors.edu.my]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The Selective Separation of Carnosic Acid and this compound by Solid-Phase Extraction and Liquid–Liquid Extraction: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ectorbio.com [ectorbio.com]
- 8. distantreader.org [distantreader.org]
- 9. mdpi.com [mdpi.com]
- 10. promochrom.com [promochrom.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Mitigating Autofluorescence in Cellular Imaging with Rosmarinic Acid
Welcome to the technical support center for addressing autofluorescence in your cellular imaging experiments. This resource provides troubleshooting guidance and frequently asked questions regarding the novel application of rosmarinic acid as a potential agent to reduce autofluorescence.
Disclaimer: The use of this compound for autofluorescence reduction is an emerging application and is not yet a widely established method. The protocols and troubleshooting advice provided here are based on the known chemical and biological properties of this compound and general principles of fluorescence quenching. We strongly recommend performing initial validation experiments to determine the suitability and optimal conditions for your specific cell type, fixation method, and imaging application.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in cellular imaging?
A1: Autofluorescence is the natural emission of light by biological structures, such as mitochondria, lysosomes, and extracellular matrix components like collagen and elastin, when they are excited by light.[1][2] This intrinsic fluorescence can obscure the signal from your specific fluorescent probes, leading to a low signal-to-noise ratio and making it difficult to interpret your imaging results accurately.[1]
Q2: How might this compound reduce autofluorescence?
A2: While direct protocols are still under investigation, the potential of this compound to reduce autofluorescence is inferred from its chemical properties. This compound is a potent antioxidant that can scavenge reactive oxygen species (ROS).[3][4] Since some autofluorescence can be attributed to oxidative processes, this compound may help by mitigating these reactions. Additionally, studies have shown that this compound can quench the fluorescence of other molecules through a static quenching mechanism, suggesting it may interact with and suppress the fluorescence of endogenous fluorophores in cells.[5][6][7]
Q3: What is the proposed mechanism of action for this compound in quenching autofluorescence?
A3: The proposed mechanism is twofold. Firstly, as a powerful antioxidant, this compound can neutralize free radicals and reactive oxygen species within the cell.[3][4] This can prevent the formation of fluorescent byproducts that contribute to autofluorescence. Secondly, this compound has been shown to engage in static fluorescence quenching.[6] This involves the formation of a non-fluorescent complex between this compound and the autofluorescent molecules in your sample.
Q4: Is this compound toxic to cells?
A4: this compound has been shown to be safe for many cell types at concentrations typically used in cell culture experiments.[8] However, like any experimental treatment, it is crucial to determine the optimal, non-toxic concentration for your specific cell line. High concentrations of this compound (e.g., 1000 µM) have been reported to decrease cell viability in some cell lines like HepG2.[9] We recommend performing a dose-response experiment to assess cell viability before using this compound in your imaging protocol.
Q5: Will this compound interfere with my fluorescent dyes?
A5: There is a possibility that this compound could interact with and potentially quench the signal of your fluorescent probes. It is essential to perform a control experiment where you treat your stained sample with this compound and compare the fluorescence intensity to an untreated stained sample.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence persists after this compound treatment. | Inadequate concentration of this compound. | Increase the concentration of this compound in increments (e.g., 50 µM, 100 µM, 200 µM). Ensure to perform a toxicity test for each new concentration. |
| Insufficient incubation time. | Increase the incubation time with this compound. Try 30 minutes, 1 hour, and 2 hours, monitoring for any potential effects on your specific staining. | |
| The source of autofluorescence is not susceptible to quenching by this compound. | Consider combining this compound treatment with other methods, such as using a different fixative or employing spectral unmixing if your imaging software supports it. You can also try established quenching agents like Sudan Black B or Trypan Blue.[10][11] | |
| Diminished specific fluorescent signal after this compound treatment. | This compound is quenching your fluorophore. | Reduce the concentration of this compound or the incubation time. Perform a control experiment with your fluorescent dye and this compound in solution to assess direct quenching. Consider using fluorophores that are less susceptible to quenching, such as those with longer emission wavelengths. |
| This compound is affecting antibody binding. | Apply the this compound treatment after the primary and secondary antibody incubation steps, just before mounting. | |
| Cell morphology is altered after this compound treatment. | The concentration of this compound is too high, leading to cytotoxicity. | Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the non-toxic concentration range for your cells. |
| The solvent for this compound is affecting the cells. | Ensure the final concentration of the solvent (e.g., DMSO or ethanol) is minimal and non-toxic to your cells. Include a vehicle control in your experiment. |
Data Presentation
Table 1: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Concentration | Effect on Cell Viability | Reference |
| HepG2 | 10 µM and 100 µM | No significant effect | [9] |
| HepG2 | 1000 µM | Decreased cell viability | [9] |
| AC16 | 3 µM and 10 µM | Increased cell viability in the presence of Doxorubicin | [8] |
| Human HaCaT keratinocytes | 2.5 µM | Pre-treatment showed protective effects against UVB-induced damage | [12] |
Table 2: Comparison of Common Autofluorescence Quenching Methods
| Method | Mechanism of Action | Advantages | Disadvantages |
| Sodium Borohydride | Reduces aldehyde-induced fluorescence.[2] | Effective for formaldehyde (B43269) and glutaraldehyde-fixed tissues.[2] | Can have variable results and may not be effective for all types of autofluorescence. |
| Sudan Black B | Lipophilic dye that nonspecifically stains and quenches lipofuscin.[1] | Very effective for reducing lipofuscin-based autofluorescence.[1] | Can introduce its own background fluorescence, especially in the far-red channel.[1] |
| Trypan Blue | A diazo dye that can quench fluorescence.[10] | Can be effective in some tissues.[11] | Can also quench the signal from desired fluorophores. |
| Commercial Quenching Kits | Often a proprietary mix of quenching agents. | Optimized for broad-spectrum autofluorescence reduction with minimal effect on specific signal.[10] | Can be more expensive than individual reagents. |
| This compound (Proposed) | Antioxidant and potential static quencher.[3][6] | Potentially mild on cells, natural compound. | Efficacy for autofluorescence reduction is not well-established and requires validation. |
Experimental Protocols
Protocol 1: Hypothetical Protocol for this compound Treatment to Reduce Autofluorescence
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (B145695) (for stock solution)
-
Phosphate-buffered saline (PBS)
-
Your fixed and permeabilized cells on coverslips or slides
Procedure:
-
Prepare a Stock Solution: Dissolve this compound in DMSO or ethanol to create a 100 mM stock solution. Store at -20°C.
-
Prepare Working Solution: Dilute the stock solution in PBS to your desired final concentration (e.g., 50 µM). It is recommended to test a range of concentrations from 10 µM to 200 µM.
-
Perform Immunostaining: Follow your standard protocol for primary and secondary antibody incubation.
-
This compound Incubation: After the final wash step following secondary antibody incubation, incubate the samples with the this compound working solution for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the samples three times with PBS for 5 minutes each.
-
Mount and Image: Mount your coverslips using an appropriate mounting medium and proceed with imaging.
Controls:
-
Unstained Control: Sample processed without any fluorescent labels to assess the baseline autofluorescence.
-
Stained, No this compound Control: Sample stained with your fluorescent probes but not treated with this compound to measure the initial signal intensity.
-
Vehicle Control: Sample treated with the same concentration of the solvent (e.g., DMSO or ethanol) used for the this compound stock solution to control for any effects of the solvent.
Visualizations
Caption: Workflow for incorporating this compound treatment into an immunofluorescence protocol.
Caption: Decision tree for troubleshooting autofluorescence in cellular imaging.
References
- 1. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. Biomedical features and therapeutic potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Functional properties amelioration of this compound by covalently binding with soybean protein isolate - Food & Function (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound as a Candidate in a Phenotypic Profiling Cardio-/Cytotoxicity Cell Model Induced by Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cytotoxic concentration of this compound increases MG132-induced cytotoxicity, proteasome inhibition, autophagy, cellular stresses, and apoptosis in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 11. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 12. This compound Inhibits Ultraviolet B-Mediated Oxidative Damage via the AKT/ERK-NRF2-GSH Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of rosmarinic acid content in different Salvia species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of rosmarinic acid content across various species of the Salvia genus, a group of plants well-regarded for their medicinal properties. This compound, a prominent secondary metabolite in many Salvia species, is of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This document summarizes quantitative data from multiple studies, details common experimental protocols for this compound quantification, and visualizes key processes to aid in research and development.
Data on this compound Content
The concentration of this compound can vary significantly among different Salvia species, and even within the same species due to factors such as geographical location, harvest time, and extraction method. The following table summarizes findings from several studies that have quantified this compound in the dried leaves of various Salvia species.
| Salvia Species | This compound Content (mg/g of dried plant material) | Reference |
| Salvia comperesa | 45.72 ± 1.6 | [1] |
| Salvia glutinosa | 13.3 - 47.3 | [2][3] |
| Salvia sclarea | 1.65 ± 0.08 to 23.24 | [2][3][4][5] |
| Salvia officinalis | 15.0 to 195.58 | [1][2][3][6] |
| Salvia officinalis 'Tricolor' | up to 30.08 | [7] |
| Salvia mirzayanii | 8.50 ± 0.46 | [1] |
| Salvia santolinfolia | 7.34 ± 0.15 | [1] |
| Salvia macilenta | 5.64 ± 0.18 | [1] |
| Salvia sharifii | 4.52 ± 0.11 | [1] |
| Salvia virgata | 3.50 ± 0.12 | [4] |
| Salvia chloroleuca | 1.65 ± 0.21 | [4] |
| Salvia aethiopis | 13.3 - 47.3 | [2][3] |
| Salvia ceratophylla | 0.10 ± 0.01 | [4] |
| Salvia sahendica | 0.30 | [5] |
Experimental Protocols
The quantification of this compound in Salvia species is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method.[2][4][8] A generalized protocol for the extraction and HPLC analysis of this compound is detailed below.
Sample Preparation and Extraction
-
Plant Material: Aerial parts of Salvia plants are collected and dried, typically in the shade at room temperature. The dried material is then ground into a fine powder.
-
Extraction: A known quantity of the powdered plant material is extracted with a suitable solvent. Methanol or ethanol (B145695), often in aqueous solutions (e.g., 70-80% in water), are commonly used.[2][3][6] The extraction can be performed using methods such as maceration, sonication, or Soxhlet extraction.[6] For instance, a common approach involves macerating the plant powder with 70% ethanol at a specific ratio (e.g., 1:6 w/v) for several hours at a slightly elevated temperature (e.g., 45°C).[6]
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate may then be concentrated under reduced pressure to yield a crude extract.
HPLC Quantification
-
Instrumentation: A standard HPLC system equipped with a pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD) is used.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically employed for the separation.[4][8]
-
Mobile Phase: A gradient or isocratic elution is performed using a mixture of an acidified aqueous solution (e.g., 0.1% formic or phosphoric acid in water) and an organic solvent, commonly acetonitrile (B52724) or methanol.[8][9]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.[4]
-
Detection: this compound is detected by its UV absorbance, usually at a wavelength of 328-330 nm.[4][8]
-
Temperature: The column temperature is often maintained at a constant temperature, for example, 40°C.[4]
-
-
Quantification: The concentration of this compound in the samples is determined by comparing the peak area in the sample chromatogram to a calibration curve generated using known concentrations of a this compound standard.[4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the comparative analysis of this compound content in different Salvia species.
References
- 1. Production and applications of this compound and structurally related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Seasonal Variations of this compound and Its Glucoside and Expression of Genes Related to Their Biosynthesis in Two Medicinal and Aromatic Species of Salvia subg. Perovskia [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Expression profiling of this compound biosynthetic genes and some physiological responses from Mentha piperita L. under salinity and heat stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroprotective Efficacy of Rosmarinic Acid and Carnosic Acid in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of two prominent polyphenolic compounds derived from rosemary (Rosmarinus officinalis), rosmarinic acid and carnosic acid. By presenting experimental data, detailed methodologies, and visual representations of key molecular pathways, this document aims to inform research and development efforts in the field of neuroprotective therapeutics.
Comparative Neuroprotective Effects
This compound and carnosic acid, both abundant in rosemary, exhibit significant neuroprotective properties, yet their mechanisms and efficacy can differ depending on the nature of the neuronal insult.[1][2] Both compounds have been shown to protect against nitrosative stress.[1][3] However, their effects diverge in the context of excitotoxicity and apoptosis. This compound uniquely demonstrates protection against glutamate-induced excitotoxicity, while carnosic acid is singularly effective in rescuing neurons from caspase-dependent apoptosis.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies, illustrating the comparative efficacy of this compound and carnosic acid in various models of neuronal cell damage.
Table 1: Protection against Nitrosative Stress in Cerebellar Granule Neurons (CGNs)
| Treatment | Concentration | % Apoptotic Cells (Mean ± SEM) | Reference |
| Control | - | Not specified | [4] |
| Sodium Nitroprusside (SNP) | 100 µM | ~55% | [4] |
| This compound + SNP | 50 µM | ~25% | [4] |
| Carnosic Acid + SNP | 10 µM | ~20% | [4] |
Data extracted from a study on primary cultures of rat cerebellar granule neurons. Apoptosis was quantified based on nuclear morphology after Hoechst staining.[4]
Table 2: Protection against Excitotoxicity and Apoptosis in Cerebellar Granule Neurons (CGNs)
| Stressor | Compound | Protective Effect | Reference |
| Glutamate-induced excitotoxicity | This compound | Significant protection observed | [1][2] |
| Glutamate-induced excitotoxicity | Carnosic Acid | No protection, potential exacerbation of damage | [3] |
| Caspase-dependent apoptosis | This compound | No significant protection observed | [2] |
| Caspase-dependent apoptosis | Carnosic Acid | Significant protection observed | [1][2] |
This table provides a qualitative summary of the unique protective profiles of each compound as reported in the cited literature.
Mechanistic Insights: Key Signaling Pathways
The neuroprotective actions of this compound and carnosic acid are mediated through the modulation of several key intracellular signaling pathways. A primary mechanism for both compounds involves the activation of the Keap1/Nrf2 pathway, a critical regulator of cellular antioxidant responses.[5][6][7]
Carnosic Acid: Nrf2 and PI3K/Akt Activation
Carnosic acid activates the Keap1/Nrf2 pathway by S-alkylation of specific cysteine residues on Keap1, leading to the dissociation of Nrf2.[5] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).[5][8] Furthermore, carnosic acid's anti-apoptotic effect is mediated through the activation of the PI3K/Akt pro-survival pathway.[1][2] At higher concentrations, carnosic acid can also activate the ATF4 pathway, which cooperates with Nrf2 to enhance the expression of cytoprotective genes.[9]
References
- 1. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Neuroprotection Comparison of this compound and Carnosic Acid in Primary Cultures of Cerebellar Granule Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound elicits neuroprotection in ischemic stroke via Nrf2 and heme oxygenase 1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carnosic acid, a catechol-type electrophilic compound, protects neurons both in vitro and in vivo through activation of the Keap1/Nrf2 pathway via S-alkylation of targeted cysteines on Keap1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of the Anti-inflammatory Activities of Rosmarinic Acid and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory properties of the natural phenolic compound, rosmarinic acid, and the well-established nonsteroidal anti-inflammatory drug (NSAID), indomethacin (B1671933). The following sections detail their comparative efficacy in inhibiting key inflammatory mediators, outline the experimental methodologies used for these assessments, and illustrate the signaling pathways involved.
Data Presentation: A Quantitative Comparison
The anti-inflammatory potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The tables below summarize the available IC50 values for this compound and indomethacin across various in vitro anti-inflammatory assays. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.
| Compound | COX-1 IC50 | COX-2 IC50 | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | - | 0.76 µM | - |
| Indomethacin | 0.027 µM[1] | 0.127 µM (murine)[1], 0.180 µM (human)[1] | ~0.21 (murine COX-2), ~0.15 (human COX-2)[1] |
| Compound | Nitric Oxide (NO) Production IC50 | Tumor Necrosis Factor-α (TNF-α) Release IC50 |
| This compound Methyl Ester | 14.25 µM[2] | - |
| Indomethacin | 56.8 µM[3] | 143.7 µM[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the standard in vitro protocols used to assess the anti-inflammatory activities of this compound and indomethacin.
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm[4].
Procedure:
-
Enzyme Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used[4].
-
Reaction Mixture: A reaction mixture is prepared containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate[4].
-
Inhibitor Addition: The test compounds (this compound or indomethacin) are added to the wells at various concentrations. Control wells receive a vehicle (e.g., DMSO)[4].
-
Pre-incubation: The plate is incubated to allow the inhibitor to interact with the enzyme[5].
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes[5].
-
Colorimetric Measurement: A colorimetric substrate (TMPD) is added, and the absorbance is measured at 590 nm using a microplate reader. The color change is proportional to the peroxidase activity of COX[4].
-
IC50 Calculation: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitric oxide produced by inflammatory cells, such as macrophages, in response to an inflammatory stimulus.
Principle: Nitric oxide is an unstable molecule that rapidly converts to nitrite (B80452) (NO2-) in the culture medium. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured spectrophotometrically to determine the nitrite concentration[2][6].
Procedure:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate[2].
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of nitric oxide[2].
-
Treatment: The cells are treated with various concentrations of the test compounds (this compound or indomethacin) prior to or concurrently with LPS stimulation[2].
-
Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected[2].
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the supernatant[2].
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at approximately 540 nm using a microplate reader[2].
-
IC50 Calculation: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of inhibition of NO production is calculated to determine the IC50 value.
Pro-inflammatory Cytokine Inhibition Assay (ELISA)
This assay measures the levels of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, released by immune cells.
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. In a sandwich ELISA, the antigen of interest (the cytokine) is "sandwiched" between two antibodies.
Procedure:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α antibody)[7][8].
-
Blocking: Any unbound sites on the plate are blocked to prevent non-specific binding[8].
-
Sample Addition: Cell culture supernatants from cells treated with the test compounds and an inflammatory stimulus are added to the wells[8].
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added. This antibody binds to a different epitope on the cytokine[9].
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody[10].
-
Substrate Addition: A chromogenic substrate for the enzyme is added, resulting in a color change[8].
-
Absorbance Measurement: The absorbance of the color is measured using a microplate reader at a specific wavelength[8].
-
Concentration Determination: The concentration of the cytokine in the samples is determined by comparing the absorbance to a standard curve generated with known concentrations of the recombinant cytokine.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound and indomethacin are mediated through their interaction with specific signaling pathways involved in the inflammatory response.
Indomethacin's Mechanism of Action
Indomethacin, a potent NSAID, primarily exerts its anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2 enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.
Caption: Indomethacin inhibits COX-1 and COX-2, blocking prostaglandin (B15479496) synthesis.
This compound's Mechanism of Action
This compound exhibits a broader range of anti-inflammatory mechanisms. While it does inhibit COX-2, its activity extends to the modulation of other key inflammatory pathways. It has been shown to suppress the production of nitric oxide and pro-inflammatory cytokines by inhibiting the activation of transcription factors like NF-κB.
References
- 1. The 2′-Trifluoromethyl Analogue of Indomethacin Is a Potent and Selective COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Methyl Ester Inhibits LPS-Induced NO Production via Suppression of MyD88- Dependent and -Independent Pathways and Induction of HO-1 in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bowdish.ca [bowdish.ca]
- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Head-to-head comparison of different extraction methods for rosmarinic acid
Rosmarinic acid, a naturally occurring phenolic compound, is a valuable bioactive molecule with a wide range of applications in the pharmaceutical, cosmetic, and food industries due to its antioxidant, anti-inflammatory, and antimicrobial properties.[1] Efficiently extracting this compound from plant sources is a critical step for its commercial utilization. This guide provides a head-to-head comparison of various extraction methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable technique for their specific needs.
Comparative Analysis of Extraction Yields
The efficiency of different extraction methods for this compound varies significantly, influenced by factors such as the plant material, solvent system, temperature, and extraction time. The following table summarizes quantitative data from several studies, offering a clear comparison of the yields achieved with different techniques.
| Extraction Method | Plant Source | Solvent | This compound Yield | Reference |
| Ultrasound-Assisted Extraction (UAE) | Melissa officinalis L. | 39.9% Ethanol (B145695) | 86.3 ± 4.1 mg/g dw | [2][3] |
| Heat-Assisted Extraction (HAE) | Melissa officinalis L. | 34.5% Ethanol | 59.4 ± 2.2 mg/g dw | [2][3] |
| Microwave-Assisted Extraction (MAE) | Melissa officinalis L. | 25.5% Ethanol | 49.4 ± 2.3 mg/g dw | [2][3] |
| Microwave-Assisted Extraction (MAE) | Rosmarinus officinalis | 70% Ethanol | 48.09 µg/g | [4] |
| Ultrasound-Assisted Extraction (UAE) | Rosmarinus officinalis | 70% Methanol | 45.55 µg/g | [4] |
| Soxhlet Extraction | Rosmarinus officinalis L. | Ethanol | 5.78 mg/g DM (coupled with scCO2) | [5] |
| Pressurized Liquid Extraction (PLE) | Rosmarinus officinalis | 80% Ethanol | 10 ± 1 mg/g | |
| Conventional Soxhlet Extraction (CSE) | Rosmarinus officinalis | Not Specified | 9.9 ± 0.5 mg/g | [6] |
| Dry Leaf Decoction | Rosmarinus officinalis L. | Water | Up to 33.49 mg/g | [7] |
| Refluxed Extraction | Perilla frutescens var. acuta | 70% Ethanol | Up to 3.76 mg/g DW | [8] |
Experimental Workflow
The general process for extracting and quantifying this compound from a plant source involves several key steps, as illustrated in the following workflow diagram.
Detailed Experimental Protocols
Below are detailed methodologies for the key extraction techniques discussed, based on protocols reported in the literature.
Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer.[9] This method is known for its high efficiency and relatively short extraction times.
Protocol:
-
Sample Preparation: Air-dry the plant material (e.g., leaves of Melissa officinalis) and grind it into a fine powder.
-
Extraction: Mix the powdered plant material with the chosen solvent (e.g., 39.9% ethanol in water) in a vessel.
-
Sonication: Immerse an ultrasonic probe into the mixture. Apply ultrasonic power (e.g., 371.7 W) for a specified duration (e.g., 33 minutes).[2][3] Maintain a constant temperature during the process if required.
-
Separation: After sonication, separate the extract from the solid plant residue by centrifugation or filtration.
-
Concentration: Evaporate the solvent from the supernatant, often under vacuum using a rotary evaporator, to obtain the crude extract.
-
Analysis: Determine the this compound content in the extract using High-Performance Liquid Chromatography (HPLC).[2][3]
Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction employs microwave energy to heat the solvent and plant material, leading to the rupture of cell walls and the release of target compounds. This technique is characterized by rapid heating and reduced extraction times.
Protocol:
-
Sample Preparation: Prepare the plant material as described for UAE.
-
Extraction: Place the powdered plant material and the solvent (e.g., 25.5% ethanol in water) in a microwave-safe extraction vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a specific power and for a set duration (e.g., 26.5 minutes at a controlled temperature of 108.6 °C).[2][3]
-
Separation: Filter the mixture to separate the liquid extract from the solid residue.
-
Concentration: Remove the solvent from the extract to yield the crude product.
-
Analysis: Quantify the this compound content using HPLC.[2][3]
Heat-Assisted Extraction (HAE) / Reflux Extraction
Heat-assisted extraction, often carried out using a reflux apparatus, involves heating the solvent with the plant material to increase the solubility and diffusion rate of the target compounds.
Protocol:
-
Sample Preparation: Prepare the dried, powdered plant material.
-
Extraction: Place the sample in a round-bottom flask with the chosen solvent (e.g., 34.5% ethanol).[2][3] For reflux extraction, a 70% ethanol solution can be used.[8]
-
Heating: Heat the mixture to a specific temperature (e.g., 88.0 °C) for a defined period (e.g., 106.2 minutes).[2][3] In a reflux setup, the mixture is heated to the boiling point of the solvent.
-
Separation: After cooling, filter the mixture to separate the extract.
-
Concentration: Evaporate the solvent to obtain the crude extract.
-
Analysis: Analyze the extract for this compound content via HPLC.
Soxhlet Extraction
Soxhlet extraction is a conventional and exhaustive method that uses a specialized apparatus to continuously wash the plant material with a fresh portion of the distilled solvent.
Protocol:
-
Sample Preparation: Place the dried, powdered plant material in a thimble made of a porous material.
-
Apparatus Setup: Place the thimble in the main chamber of the Soxhlet extractor, which is then placed on top of a flask containing the extraction solvent (e.g., ethanol). A condenser is attached to the top of the extractor.
-
Extraction: Heat the solvent in the flask. The solvent vapor travels up to the condenser, where it cools and drips down into the thimble containing the plant material. The solvent fills the thimble and extracts the desired compounds. Once the solvent reaches a certain level, it is siphoned back into the flask. This cycle is repeated for several hours (e.g., 8 hours).[6]
-
Concentration: After the extraction is complete, the solvent is evaporated to yield the crude extract.
-
Analysis: Determine the concentration of this compound using HPLC.
Concluding Remarks
The choice of an optimal extraction method for this compound depends on various factors, including the desired yield, processing time, energy consumption, and the scale of operation. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) generally offer higher yields in shorter times compared to conventional methods like Soxhlet and maceration.[2] For instance, studies have shown that UAE can yield significantly more this compound from Melissa officinalis than HAE and MAE.[2][3] However, for certain plant matrices and solvent systems, other methods like decoction have also shown high yields.[7] Researchers and industry professionals should carefully consider these factors and the supporting experimental data to select the most efficient and cost-effective extraction strategy for their specific application.
References
- 1. The process of extracting this compound from rosemary extract. [greenskybio.com]
- 2. researchgate.net [researchgate.net]
- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Comparison between Pressurized Liquid Extraction and Conventional Soxhlet Extraction for Rosemary Antioxidants, Yield, Composition, and Environmental Footprint [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. redalyc.org [redalyc.org]
A Comparative Guide to Spectrophotometric and HPLC Methods for Rosmarinic Acid Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of rosmarinic acid, a bioactive compound with significant therapeutic potential, is paramount. This guide provides a comprehensive cross-validation of two common analytical techniques: UV-Vis Spectrophotometry and High-Performance Liquid Chromatography (HPLC). We present a detailed comparison of their performance, experimental protocols, and validation parameters to aid in selecting the most suitable method for your research needs.
The determination of this compound content is crucial for the quality control of herbal extracts and pharmaceutical formulations. Both spectrophotometry and HPLC are widely employed for this purpose, each offering a distinct set of advantages and limitations. Spectrophotometry is often favored for its simplicity, cost-effectiveness, and high throughput, while HPLC is renowned for its high selectivity, sensitivity, and ability to separate complex mixtures. This guide delves into the specifics of each method, supported by experimental data, to provide a clear and objective comparison.
Performance Characteristics: A Side-by-Side Comparison
The choice between spectrophotometric and HPLC methods often depends on the specific requirements of the analysis, such as the complexity of the sample matrix, the need for high sensitivity, and budget constraints. The following table summarizes the key performance parameters for both methods based on validated studies.
| Performance Parameter | Spectrophotometric Method | HPLC Method |
| Principle | Measurement of light absorbance of the sample. Can be direct or involve a complexation reaction to enhance specificity. | Chromatographic separation of the analyte from a mixture followed by detection. |
| Linearity Range | 1-14 µg/mL[1] | 2.5-600 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.998[1] | > 0.999[2] |
| Accuracy (% Recovery) | 97.70 - 102.38%[1] | 101.00 ± 6.43%[3][4], 103.38-106.47% |
| Precision (% RSD) | < 2%[1] | < 2% (Intra-day and Inter-day), 6.36%[3][4] |
| Limit of Detection (LOD) | 0.36 µg/mL[1] | 0.8 µg/mL[2], 1.6 µg/mL |
| Limit of Quantification (LOQ) | 1.11 µg/mL[1] | 2.5 µg/mL[2], 4.9 µg/mL |
| Selectivity/Specificity | Lower; prone to interference from other compounds that absorb at the same wavelength.[5] | High; capable of separating this compound from other components in a complex matrix.[3][5] |
| Analysis Time | Rapid | Longer per sample, but automatable for high throughput. |
| Cost & Complexity | Lower cost, simpler instrumentation.[6] | Higher cost, more complex instrumentation and operation.[6] |
Experimental Protocols
Detailed and validated methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the quantification of this compound using both spectrophotometric and HPLC methods.
Spectrophotometric Method Protocol
This method is based on the direct measurement of UV absorbance of this compound.
1. Preparation of Standard Stock Solution:
-
Accurately weigh 5 mg of this compound standard and transfer it to a 100 ml volumetric flask.[1]
-
Dissolve the standard in 10 ml of methanol (B129727) by shaking for 2 minutes.[1]
-
Make up the volume to 100 ml with distilled water to obtain a final concentration of 50 µg/ml.[1]
2. Preparation of Calibration Curve:
-
Prepare a series of working standard solutions with concentrations ranging from 1 to 14 µg/ml by diluting the stock solution with the appropriate solvent.[1]
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which is approximately 327 nm.[1]
-
Plot a calibration curve of absorbance versus concentration.
3. Sample Preparation and Analysis:
-
Extract a known amount of the plant material or formulation with a suitable solvent (e.g., 70% ethanol).
-
Filter the extract and dilute it appropriately to fall within the linear range of the calibration curve.
-
Measure the absorbance of the sample solution at 327 nm.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
HPLC Method Protocol
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
1. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.1% formic acid or 0.085% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[3][4][7]
-
Flow Rate: Typically 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: 30-40°C.[3]
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/ml) in a suitable solvent like 30% acetonitrile.[3]
-
Prepare a series of working standard solutions at different concentrations (e.g., 10-100 µg/ml) by diluting the stock solution with the mobile phase.[3]
3. Sample Preparation:
-
Extract a precisely weighed amount of the powdered sample with a suitable solvent (e.g., 70% methanol) using methods like ultrasonication.[7]
-
Centrifuge the extract and filter it through a 0.45 µm membrane filter before injection into the HPLC system.[3]
4. Analysis and Quantification:
-
Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solution.
-
Identify the this compound peak in the sample chromatogram based on the retention time of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
Visualizing the Methodologies
To further clarify the experimental processes and their relationship, the following diagrams illustrate the workflows for both analytical methods and the cross-validation process.
Figure 1. Workflow diagrams for the spectrophotometric and HPLC methods.
Figure 2. Logical workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of spectrophotometric and HPLC methods reveals distinct advantages for each technique in the quantification of this compound. The spectrophotometric method is a rapid, simple, and cost-effective tool suitable for routine analysis and screening of a large number of samples, particularly when the sample matrix is relatively simple.[6] However, its lower selectivity can be a significant drawback when analyzing complex mixtures where interfering substances may be present.[5]
In contrast, the HPLC method provides superior selectivity and sensitivity, making it the gold standard for the accurate and reliable quantification of this compound in diverse and complex matrices, such as herbal extracts and polyherbal formulations.[3][5] While it requires a greater initial investment in equipment and has a longer analysis time per sample, its ability to separate this compound from other components ensures the high accuracy and precision necessary for regulatory compliance and in-depth research.[6]
Ultimately, the choice between these two methods should be guided by the specific analytical needs, the nature of the sample, and the available resources. For high-throughput screening or preliminary quantification, spectrophotometry may be sufficient. For precise quantification, method validation, and quality control of complex products, HPLC is the more appropriate and reliable choice.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. phcogj.com [phcogj.com]
- 4. phcogj.com [phcogj.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Properties of Rosmarinic Acid and Ursolic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer effects of two prominent phytochemicals, rosmarinic acid and ursolic acid. Drawing upon experimental data, this document outlines their mechanisms of action, cytotoxic efficacy, and the signaling pathways they modulate in various cancer models.
Introduction
This compound, a phenolic compound found in herbs like rosemary and basil, and ursolic acid, a pentacyclic triterpenoid (B12794562) present in fruits such as apples and cranberries, have both garnered significant interest for their potential as anticancer agents.[1][2] This guide aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers in the field of oncology and drug development.
In Vitro Anticancer Activity: A Comparative Overview
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values for this compound and ursolic acid across various cancer cell lines, as determined by the MTT assay.
| Cancer Cell Line | Cancer Type | This compound IC50 (µM) | Ursolic Acid IC50 (µM) |
| MCF-7 | Breast Cancer | 120[3] | 221 (equivalent to ~485 µM)[4] |
| MDA-MB-231 | Breast Cancer | 140[3] | 239 (equivalent to ~525 µM)[4] |
| T47D | Breast Cancer | Not widely reported | 231 (equivalent to ~507 µM)[4] |
| OVCAR3 | Ovarian Cancer | 437.6 (at 72h)[5][6] | Not widely reported |
| HCT116 | Colorectal Cancer | Not widely reported | 37.2 (at 24h), 28.0 (at 48h)[7] |
| HCT-8 | Colorectal Cancer | Not widely reported | 25.2 (at 24h), 19.4 (at 48h)[7] |
| A549 | Lung Cancer | Not widely reported | IC50 values ranging from 5.22 to 8.95 µM for analogs[8] |
| PC-3 | Prostate Cancer | Not widely reported | Data available for analogs[9] |
| BGC-803 | Gastric Cancer | Not widely reported | Dose-dependent inhibition observed[10] |
Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, such as incubation time and specific assay protocols. The conversion of µg/ml to µM for ursolic acid was performed using its molecular weight (~456.7 g/mol ).
Mechanisms of Anticancer Action
Both this compound and ursolic acid exert their anticancer effects through the modulation of multiple signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis.
This compound
This compound's anticancer activity is linked to its ability to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[1] It has been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins such as Bax and caspases.[1][11] Key signaling pathways affected by this compound include:
-
NF-κB Signaling: Inhibition of the NF-κB pathway is a crucial mechanism by which this compound suppresses tumor growth and inflammation.[1]
-
Hedgehog Signaling: this compound has been found to inhibit pancreatic ductal adenocarcinoma cell proliferation by downregulating Gli1, a key component of the Hedgehog signaling pathway.[1]
-
PI3K/Akt/mTOR Signaling: In some cancer types, this compound has been shown to suppress tumor growth by inhibiting the PI3K/Akt/mTOR pathway.[11]
-
MMP Inhibition: this compound can inhibit cancer cell migration and invasion by downregulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[1][11]
Ursolic Acid
Ursolic acid demonstrates a multi-targeted approach to cancer therapy, impacting various signaling cascades simultaneously.[12][13] It is known to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases and modulation of Bcl-2 family proteins.[10][13] Key signaling pathways modulated by ursolic acid include:
-
PI3K/Akt/mTOR Signaling: A primary target of ursolic acid, its inhibition leads to decreased cell proliferation and survival in numerous cancers.[2][14]
-
NF-κB Signaling: Similar to this compound, ursolic acid can suppress the NF-κB pathway, thereby reducing inflammation and cell survival.[2]
-
MAPK/ERK Signaling: Ursolic acid has been shown to inhibit the phosphorylation of ERK, a key component of the MAPK pathway, leading to reduced cell proliferation.[12]
-
JAK/STAT Pathway: In prostate cancer, ursolic acid has been reported to inhibit the JAK/STAT signaling pathway.[14]
-
Metastasis-Related Pathways: Ursolic acid can inhibit metastasis by downregulating MMPs and suppressing pathways involved in cell migration and invasion.[13]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is directly proportional to the number of living cells.[16]
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 18-24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of this compound or ursolic acid and incubate for the desired time period (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.[17][18]
-
Formazan Solubilization: Gently remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 590 nm using a microplate reader.[17]
Western Blot Analysis for Apoptosis Markers
Western blotting is a technique used to detect specific proteins in a sample.[19] It is commonly employed to analyze the expression of key apoptosis-related proteins.
Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.[19]
Procedure:
-
Cell Lysis: After treatment with the test compound, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay to ensure equal loading.[20]
-
SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[20]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2).[20]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[20]
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[20]
In Vivo Animal Studies
Animal models are crucial for evaluating the in vivo efficacy and safety of potential anticancer agents.[21][22]
General Workflow:
-
Model Selection: Choose an appropriate animal model, such as a xenograft model where human cancer cells are implanted into immunodeficient mice.[21][23]
-
Tumor Induction: Inject cancer cells subcutaneously or orthotopically into the animals.[23]
-
Compound Administration: Once tumors are established, administer this compound or ursolic acid via a suitable route (e.g., oral gavage, intraperitoneal injection).[24]
-
Monitoring: Regularly monitor tumor volume, body weight, and overall health of the animals.[25]
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other organs for further analysis (e.g., histopathology, western blotting, immunohistochemistry).
Visualizing Molecular Pathways and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Ursolic Acid.
Caption: General workflow for anticancer drug screening.
Conclusion
Both this compound and ursolic acid exhibit significant anticancer properties through their influence on a multitude of cellular signaling pathways. While ursolic acid appears to have a broader range of reported targets and, in some cases, lower IC50 values, the efficacy of both compounds is highly dependent on the specific cancer type and cellular context. This compound's potent antioxidant and anti-inflammatory effects, coupled with its ability to modulate key cancer pathways, make it a strong candidate for further investigation.[1][26] Ursolic acid's multi-pathway targeting approach suggests its potential to overcome drug resistance and effectively inhibit tumor growth and metastasis.[12][13]
This comparative guide highlights the therapeutic potential of both natural compounds. Further preclinical and clinical studies are warranted to fully elucidate their efficacy, safety, and potential for combination therapies in cancer treatment.
References
- 1. The Role of this compound in Cancer Prevention and Therapy: Mechanisms of Antioxidant and Anticancer Activity | MDPI [mdpi.com]
- 2. Anticancer effect of ursolic acid via mitochondria-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jab.uk.ac.ir [jab.uk.ac.ir]
- 4. Ursolic acid inhibits breast cancer growth by inhibiting proliferation, inducing autophagy and apoptosis, and suppressing inflammatory responses via the PI3K/AKT and NF-κB signaling pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Ursolic acid inhibits proliferation and induces apoptosis of cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ursolic Acid Simultaneously Targets Multiple Signaling Pathways to Suppress Proliferation and Induce Apoptosis in Colon Cancer Cells | PLOS One [journals.plos.org]
- 13. helping4cancer.com [helping4cancer.com]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. researchtweet.com [researchtweet.com]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. dovepress.com [dovepress.com]
- 22. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Application of Animal Models in Cancer Research: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
The Synergistic Dance of Antioxidants: Rosmarinic Acid in Combination with Other Phenols
For researchers, scientists, and drug development professionals, understanding the combined effects of antioxidant compounds is paramount for developing effective therapeutic strategies against oxidative stress-related diseases. This guide provides a comprehensive comparison of the synergistic antioxidant effects of rosmarinic acid when combined with other phenolic compounds, supported by experimental data and detailed methodologies.
This compound, a prominent phenolic compound found in various herbs, is a potent antioxidant. However, emerging research indicates that its efficacy can be significantly enhanced when used in combination with other phenols. This synergy arises from complex interactions that can regenerate antioxidant capacity and broaden the spectrum of radical scavenging activity. This guide delves into the experimental evidence for these synergistic effects, focusing on combinations with caffeic acid, gallic acid, and quercetin (B1663063).
Quantitative Comparison of Antioxidant Synergism
The synergistic effect of combining this compound with other phenols has been quantified using various antioxidant assays. The tables below summarize the findings from key studies, presenting the antioxidant capacity of individual compounds versus their mixtures.
A study by Hajimehdipoor et al. (2014) investigated the synergistic antioxidant effects of this compound with caffeic acid, gallic acid, and quercetin using the Ferric Reducing Antioxidant Power (FRAP) assay. The results, presented in Table 1, demonstrate that while some binary combinations showed modest synergy, the combination of gallic acid and caffeic acid exhibited a remarkable synergistic effect.[1][2][3] Interestingly, some ternary mixtures, particularly those including rutin, showed antagonistic effects, highlighting the complexity of these interactions.[1][2]
Table 1: Synergistic and Antagonistic Effects of Phenolic Combinations (FRAP Assay) [1][2][3]
| Combination | FRAP Value (µM FeSO₄) - Calculated | FRAP Value (µM FeSO₄) - Experimental | Effect (%) | Interaction |
| This compound + Caffeic Acid | 450 | 480.8 ± 21.3 | +6.8 | Synergistic |
| This compound + Gallic Acid | 465 | 475.4 ± 19.8 | +2.2 | Synergistic |
| This compound + Quercetin | 485 | 495.1 ± 23.5 | +2.1 | Synergistic |
| Gallic Acid + Caffeic Acid | 415 | 986.9 ± 45.7 | +137.8 | Synergistic |
| Quercetin + Gallic Acid + Caffeic Acid | 885 | 1410.7 ± 62.1 | +59.4 | Synergistic |
| Rutin + Caffeic Acid + this compound | 810 | 633.4 ± 29.5 | -21.8 | Antagonistic |
| Chlorogenic Acid + Caffeic Acid + this compound | 810 | 648.0 ± 31.2 | -20.0 | Antagonistic |
Data extracted from Hajimehdipoor H, et al. (2014).
Further research by Kulišić et al. (2022) explored the interactions of ten phenolic acids in binary mixtures using both FRAP and Oxygen Radical Absorbance Capacity (ORAC) assays.[4][5][6] Their findings, summarized in Table 2, reveal that the type of assay can influence the observed effect, with some combinations showing synergy in one assay and antagonism in another. For instance, the mixture of gentisic and syringic acids was antagonistic in the ORAC assay but synergistic in the FRAP assay.[4][6]
Table 2: Interaction of this compound with Other Phenolic Acids in Equimolar Binary Mixtures [4][5][6]
| Combination | Assay | Concentration (µM) | Difference (%) | Interaction |
| This compound + Caffeic Acid | FRAP | 100 | +15 | Synergistic |
| This compound + Caffeic Acid | FRAP | 500 | +8 | Synergistic |
| This compound + Caffeic Acid | FRAP | 1000 | +5 | Synergistic |
| This compound + Ferulic Acid | FRAP | 100 | +25 | Synergistic |
| This compound + Ferulic Acid | FRAP | 500 | +12 | Synergistic |
| This compound + Ferulic Acid | FRAP | 1000 | +9 | Synergistic |
| This compound + Gallic Acid | ORAC | 5 | +45 | Synergistic |
| Gentisic Acid + Syringic Acid | ORAC | 5 | -24 | Antagonistic |
| Gallic Acid + Vanillic Acid | ORAC | 5 | -30 | Antagonistic |
Data extracted from Kulišić, T., et al. (2022).
Experimental Protocols
To ensure the reproducibility and accurate interpretation of these findings, detailed experimental protocols for the key assays are provided below.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Methodology:
-
Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Reaction Mixture: 150 µL of the FRAP reagent is mixed with 5 µL of the test sample (individual phenol (B47542) or mixture) and 10 µL of distilled water.
-
Incubation: The mixture is incubated at 37°C for 30 minutes.
-
Absorbance Measurement: The absorbance of the resulting blue-colored complex is measured at 593 nm.
-
Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known concentration of FeSO₄.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by peroxyl radicals.
Methodology:
-
Reagent Preparation: A 75 mM phosphate (B84403) buffer (pH 7.4) is used. Fluorescein (B123965) is used as the fluorescent probe and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as the peroxyl radical generator.
-
Reaction Mixture: In a 96-well plate, 150 µL of fluorescein solution is added to 25 µL of the test sample.
-
Incubation: The plate is incubated at 37°C for 15 minutes.
-
Radical Initiation: 25 µL of AAPH solution is added to initiate the reaction.
-
Fluorescence Measurement: The fluorescence is measured kinetically every minute for 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Quantification: The antioxidant capacity is calculated from the area under the fluorescence decay curve and expressed as Trolox equivalents.
Visualizing the Process and Pathways
To better illustrate the experimental workflows and potential underlying mechanisms, the following diagrams are provided.
References
- 1. OPTIMIZATION OF THE SYNERGISTIC ANTIOXIDANT EFFECT OF SELECTED PHENOLIC COMPOUNDS (GALLIC ACID, this compound and CAFFEIC ACID) AND INVESTIGATION OF THEIR ABILITY TO PREVENT FORMATION OF DNA BASE DAMAGE | Semantic Scholar [semanticscholar.org]
- 2. Neurogenic Impact of Quercetin and this compound on Neuroblastoma Cells | International Neurourology Journal [einj.net]
- 3. primo.wpunj.edu [primo.wpunj.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Inter-Laboratory Comparison of Rosmarinic Acid Quantification in a Standard Reference Material: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical inter-laboratory comparison for the quantification of rosmarinic acid in a standardized reference material. The objective of such a study is to assess the proficiency of different laboratories and the comparability of various analytical methods in determining the concentration of this medicinally important polyphenol. This compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a subject of extensive research due to its antioxidant, anti-inflammatory, and antimicrobial properties.[1][2][3] Accurate and reproducible quantification is therefore critical for quality control in phytopharmaceuticals and for reliable scientific investigation.[4]
Data Presentation: Summary of Quantitative Results
The following table summarizes the hypothetical results from an inter-laboratory comparison study involving eight laboratories. The standard reference material (SRM) used in this hypothetical study is SRM 325, a rosemary leaf powder with a certified this compound concentration of 25.00 ± 1.20 mg/g.
| Laboratory ID | Analytical Method | Reported this compound Concentration (mg/g) | Standard Deviation (mg/g) | Z-Score |
| Lab 01 | HPLC-UV | 24.85 | 0.75 | -0.13 |
| Lab 02 | HPLC-UV | 26.10 | 0.90 | 0.92 |
| Lab 03 | UPLC-MS | 25.20 | 0.50 | 0.17 |
| Lab 04 | HPLC-UV | 23.90 | 1.10 | -0.92 |
| Lab 05 | HPTLC | 22.50 | 1.50 | -2.08 |
| Lab 06 | HPLC-DAD | 25.50 | 0.80 | 0.42 |
| Lab 07 | UPLC-MS/MS | 24.95 | 0.45 | -0.04 |
| Lab 08 | HPLC-UV | 27.20 | 1.30 | 1.83 |
Z-scores were calculated using the formula: Z = (x - X) / σ, where x is the laboratory's mean result, X is the assigned value (25.00 mg/g), and σ is the standard deviation for proficiency assessment (1.20 mg/g). A |Z-score| ≤ 2 is generally considered satisfactory.
Experimental Protocols
The methodologies outlined below represent typical protocols employed for the quantification of this compound in plant-derived materials, based on common practices found in the scientific literature.
Sample Preparation (General Protocol)
-
Drying and Milling: The standard reference material is dried to a constant weight to minimize moisture content variability. It is then milled to a fine powder (e.g., passing through a 380 μm sieve) to ensure homogeneity.[5]
-
Extraction: A precisely weighed amount of the powdered sample (e.g., 0.5 g) is extracted with a suitable solvent.[5] A common and effective solvent is 70% methanol.[5] The extraction is typically performed using ultrasonication for a specified period (e.g., 30 minutes) and repeated to ensure complete extraction.[5]
-
Filtration and Dilution: The resulting extract is centrifuged and the supernatant is collected. The combined extracts are brought to a known volume in a volumetric flask. Prior to injection into the analytical instrument, the solution is filtered through a syringe filter (e.g., 0.2 μm).[5]
High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection
HPLC is a widely used technique for the quantification of this compound.[4][6][7][8]
-
Chromatographic System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD) is used.
-
Column: A reversed-phase C18 column is typically employed for separation.[7][8]
-
Mobile Phase: The mobile phase often consists of a gradient or isocratic mixture of an acidified aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[5][8]
-
Detection: Detection is commonly performed at a wavelength of 330 nm, which is a characteristic absorption maximum for this compound.[5][8]
-
Quantification: A calibration curve is generated using a certified this compound reference standard at multiple concentration levels.[5][6] The concentration in the sample is determined by comparing the peak area of this compound in the sample chromatogram to the calibration curve.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity and selectivity.
-
Chromatographic System: A UPLC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).
-
Ionization: Electrospray ionization (ESI) is commonly used, often in negative ion mode for this compound.[9]
-
Quantification: Quantification is typically performed in Selected Reaction Monitoring (SRM) mode for tandem MS, which provides high specificity by monitoring a specific precursor-to-product ion transition.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is another method used for the quantification of this compound.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel.
-
Mobile Phase: A suitable solvent system is used for development.
-
Detection and Quantification: After development, the plate is dried, and the spots are visualized under UV light. Densitometric scanning is used for quantification by comparing the peak area of the sample spot to that of a reference standard.
Workflow and Process Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory comparison study and a typical analytical signaling pathway for HPLC-based quantification.
Caption: Workflow of the inter-laboratory comparison study.
Caption: HPLC quantification signaling pathway for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 20283-92-5 | this compound [phytopurify.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of the content of this compound by HPLC and analytical comparison of volatile constituents by GC-MS in different parts of Perilla frutescens (L.) Britt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. phcogj.com [phcogj.com]
- 9. A LC-MS validated method for quantification of this compound and sesquiterpene lactones in Hedyosmum brasiliense - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Bioanalytical Methods for Rosmarinic Acid in Human Plasma
For researchers, scientists, and professionals in drug development, the accurate quantification of rosmarinic acid in human plasma is crucial for pharmacokinetic and pharmacodynamic studies. This guide provides a detailed comparison of validated bioanalytical methods, focusing on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.
Performance Comparison of Bioanalytical Methods
The selection of a bioanalytical method hinges on various factors, including the required sensitivity, sample throughput, and the available equipment. Below is a summary of different validated methods for the determination of this compound, primarily in rodent plasma, with methodologies readily adaptable to human plasma.
| Method | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| LC-MS/MS | Protein Precipitation (isopropanol:ethyl acetate) | C18 (1.9 µm, 2.1 x 100 mm) | Not specified | ESI-MS/MS | 5 - 750 | 5 | [1] |
| LC-MS/MS | Protein Precipitation (isopropanol:ethyl acetate, 1:1 v/v) | C18 (1.9 µm, 2.1 x 100 mm) | Not specified | ESI-MS/MS | 5 - 2000 | 5 | [2] |
| LC-MS/MS | Liquid-Liquid Extraction (ethyl acetate) | Agilent Eclipse Plus C18 (1.8 µm, 100 x 4.6 mm) | Methanol:Water:Formic Acid (50:50:0.1, v/v/v) | ESI-MS/MS (Positive Mode) | 0.94 - 188 | 0.94 | [3] |
| LC-MS/MS | Not specified | Waters Acquity UHPLC BEH C18 (1.7 µm, 100 x 2.1 mm) | Acetonitrile (B52724) with 0.1% formic acid and water with 0.1% formic acid (40:60, v/v) | ESI-MS/MS (Negative Mode) | 17.95 - 5610 | Not Specified | [4] |
| LC-MS/MS | Not specified | Zorbax SB-C18 | Isocratic elution | ESI-MS/MS (Negative Mode) | >0.995 correlation | Not Specified | [5] |
| HPLC-UV | Not specified | Zorbax Eclipse Plus C18 (5 µm, 4.6 x 150mm) | 30% Acetonitrile and 0.1% Formic Acid (v/v) | UV at 330 nm | >0.9933 correlation | Not Specified | [6][7] |
| HPLC-DAD | Not specified | Nucleosil C18 (5 µm, 4.6 x 250 mm) | Gradient of 1% Formic Acid (A) and Methanol (B) | DAD at 330 nm | Not Specified | Not Specified |
Validation Parameters of a Representative LC-MS/MS Method
Here, we present a detailed look at the validation parameters for a specific LC-MS/MS method, demonstrating its reliability and robustness for the quantification of this compound.
| Validation Parameter | Result | Reference |
| Linearity (r²) | > 0.99 | [8] |
| Intra-day Precision (RSD%) | < 13.5% | [8] |
| Inter-day Precision (RSD%) | < 13.5% | [8] |
| Intra-day Accuracy (RE%) | -9.18% to 5.57% | [4] |
| Inter-day Accuracy (RE%) | -12.57% to 7.04% | [4] |
| Extraction Recovery | 72.03 ± 6.18% to 80.18 ± 11.84% | [4] |
| Matrix Effect | 87.30% to 95.47% | [4] |
| Short-term Stability | Stable, response variation ≤ ±8% | [4] |
| Long-term Stability | Stable, RE < 7%, RSD < 8% | [4] |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the bioanalysis of this compound in plasma using LC-MS/MS.
Caption: Workflow for this compound analysis in plasma.
Experimental Protocol: LC-MS/MS Method
This section details a representative LC-MS/MS protocol for the quantification of this compound in human plasma, adapted from published methods.[8][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Silibinin).[4]
-
Add 400 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography system capable of delivering a precise and stable flow.
-
Analytical Column: A reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 100 × 2.1 mm, 1.7 µm) is commonly used.[4]
-
Mobile Phase: A gradient or isocratic elution can be employed. A typical mobile phase consists of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid[4]
-
-
Flow Rate: A flow rate of 0.3 mL/min is often used.[8][3][4]
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI in negative mode is often preferred for this compound.[4][5]
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode for the quantification of this compound and the internal standard. The specific precursor-to-product ion transitions should be optimized for the instrument being used.
3. Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The validation should assess:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the plasma.[4]
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.[8][3][4]
-
Recovery: The efficiency of the extraction procedure.[4]
-
Matrix Effect: The effect of plasma components on the ionization of the analyte.[4]
-
Stability: The stability of this compound in plasma under various conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage).[4]
This guide provides a comprehensive overview to assist researchers in selecting and implementing a suitable bioanalytical method for the quantification of this compound in human plasma. The provided data and protocols serve as a valuable starting point for method development and validation.
References
- 1. Determination of this compound and its N-substituted analog A1 in rat plasma using high-performance liquid chromatography-tandem mass spectrometry and its application in pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Analysis of this compound and its Analog in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive LC-MS/MS-based bioanalytical method for quantification of salviaflaside and this compound in rat plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics of this compound in rats by LC-MS/MS: absolute bioavailability and dose proportionality - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28237G [pubs.rsc.org]
- 5. Rapid determination of this compound and its two bioactive metabolites in the plasma of rats by LC-MS/MS and application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. phcogj.com [phcogj.com]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Efficacy of Rosmarinic Acid and Its Methyl Ester
An objective comparison of the antimicrobial performance of rosmarinic acid and its methylated form, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a naturally occurring phenolic compound found in numerous Lamiaceae family plants, has garnered significant attention for its diverse biological activities, including its antimicrobial properties. To enhance its therapeutic potential, derivatives such as methyl rosmarinate (B7790426) have been synthesized and investigated. This guide provides a detailed comparison of the antimicrobial efficacy of this compound and its methyl ester, presenting key experimental data, methodologies, and proposed mechanisms of action to inform future research and drug development.
Quantitative Antimicrobial Efficacy: A Side-by-Side Comparison
Experimental data consistently demonstrates that while both this compound (RA) and methyl rosmarinate (RA-me) possess antimicrobial properties, the esterified form often exhibits enhanced activity, particularly against Gram-positive bacteria.[1] The methylation of the carboxylic acid group in this compound increases its lipophilicity, which is thought to facilitate its passage through the microbial cell membrane.
A key study directly comparing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of these two compounds against a panel of pathogenic bacteria provides valuable insights into their relative potencies.
| Microorganism | This compound (RA) | Methyl Rosmarinate (RA-me) |
| MIC (mg/mL) | MBC (mg/mL) | |
| Staphylococcus aureus ATCC 25923 | 1.25 | >2.5 |
| Staphylococcus epidermidis 5001 | 1.25 | >2.5 |
| Enterococcus faecalis C159-6 | >2.5 | >2.5 |
| Escherichia coli ATCC 25922 | >2.5 | >2.5 |
| Pseudomonas aeruginosa ATCC 27853 | >2.5 | >2.5 |
| Salmonella enterica ser. Typhimurium ATCC 14028 | >2.5 | >2.5 |
| Stenotrophomonas maltophilia | 1.25 | 2.5 |
| Acinetobacter baumannii | >2.5 | >2.5 |
Data sourced from Abedini et al., 2013.
The results clearly indicate that methyl rosmarinate is a more potent antibacterial agent against the tested Gram-positive bacteria (S. aureus, S. epidermidis, E. faecalis) and Stenotrophomonas maltophilia, with lower MIC and MBC values compared to this compound.[2] Neither compound showed significant activity against the tested Gram-negative bacteria (E. coli, P. aeruginosa, S. Typhimurium) at the concentrations tested, with the exception of methyl rosmarinate against A. baumannii.
Delving into the Mechanism of Action
The antimicrobial action of this compound is believed to be multifaceted.[3] Its proposed mechanisms include:
-
Disruption of Cell Membrane Integrity: this compound can interfere with the structure and function of the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.
-
Mitochondrial Dysfunction: It has been shown to reduce mitochondrial activity in fungal pathogens, suggesting an impact on cellular energy metabolism.[3]
-
Inhibition of Cellular Enzymes: As a phenolic compound, this compound can inactivate essential microbial enzymes, thereby disrupting critical metabolic pathways.[1]
The enhanced efficacy of methyl rosmarinate is primarily attributed to its increased hydrophobicity. This chemical modification allows for more efficient penetration of the lipid-rich bacterial cell membrane, leading to higher intracellular concentrations and a more pronounced antimicrobial effect. While the fundamental mechanisms of action are likely similar to those of this compound, the improved cellular uptake potentiates its activity.
Proposed mechanism of antimicrobial action.
Experimental Protocols: A Guide to Reproducibility
The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are fundamental assays for evaluating antimicrobial efficacy. The following is a detailed methodology based on the broth microdilution method.
Broth Microdilution Method for MIC and MBC Determination
1. Preparation of Microbial Inoculum:
- Bacterial strains are cultured on a suitable agar (B569324) medium (e.g., Mueller-Hinton agar) at 37°C for 18-24 hours.
- Isolated colonies are then used to inoculate a sterile saline solution or broth (e.g., Mueller-Hinton broth).
- The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- This suspension is further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Test Compounds:
- This compound and methyl rosmarinate are dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create stock solutions.
- Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
3. MIC Assay:
- An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted test compounds.
- The final volume in each well is typically 200 µL.
- Positive (inoculum without test compound) and negative (broth without inoculum) controls are included on each plate.
- The microtiter plates are incubated at 37°C for 18-24 hours.
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
4. MBC Assay:
- Following the MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is sub-cultured onto a fresh agar plate.
- The plates are incubated at 37°C for 18-24 hours.
- The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
node [fillcolor="#F1F3F4", fontcolor="#202124"];
start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland)"];
prep_compounds [label="Prepare Serial Dilutions\nof RA and RA-me"];
inoculate [label="Inoculate Microtiter Plate"];
incubate_mic [label="Incubate at 37°C\n(18-24h)"];
read_mic [label="Determine MIC\n(Lowest concentration with no growth)"];
subculture [label="Subculture from clear wells\nonto agar plates"];
incubate_mbc [label="Incubate at 37°C\n(18-24h)"];
read_mbc [label="Determine MBC\n(≥99.9% killing)"];
end [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
edge [color="#5F6368"];
start -> prep_inoculum;
start -> prep_compounds;
prep_inoculum -> inoculate;
prep_compounds -> inoculate;
inoculate -> incubate_mic;
incubate_mic -> read_mic;
read_mic -> subculture;
subculture -> incubate_mbc;
incubate_mbc -> read_mbc;
read_mbc -> end;
}
Workflow for MIC and MBC determination.
Conclusion
The available experimental evidence strongly suggests that methyl rosmarinate is a more potent antimicrobial agent than its parent compound, this compound, particularly against Gram-positive bacteria. This enhanced efficacy is likely due to its increased lipophilicity, facilitating greater cellular uptake. While the precise molecular targets and signaling pathways involved in their antimicrobial action require further elucidation, the disruption of cell membrane integrity and inhibition of key cellular processes are central to their mechanism. The detailed experimental protocols provided herein offer a foundation for standardized evaluation and comparison of these and other novel antimicrobial candidates. For drug development professionals, the superior performance of methyl rosmarinate highlights the potential of chemical modification to optimize the therapeutic efficacy of natural products.
References
A comparative study on the stability of rosmarinic acid from different plant sources
Rosmarinic acid, a naturally occurring phenolic compound, is lauded for its potent antioxidant, anti-inflammatory, and antimicrobial properties. Its efficacy, however, is intrinsically linked to its stability, which can vary significantly depending on its plant source and environmental conditions. This guide provides a comparative study on the stability of this compound from different botanical origins, supported by experimental data to inform researchers, scientists, and drug development professionals on its optimal sourcing and handling.
Comparative Stability Data
The stability of this compound is influenced by a multitude of factors including the plant matrix, pH, temperature, light exposure, and the solvent used for extraction and storage. The following table summarizes quantitative data from various studies, offering a comparative overview of this compound stability under different conditions.
| Plant Source | Experimental Condition | Initial Concentration | Stability Outcome | Reference |
| Origanum majorana (Marjoram) | In vitro gastric digestion (pH 2.5, 30 min) | Not specified | 14.10% remaining | [1][2] |
| In vitro intestinal digestion (120 min) | Not specified | 30.8 mg/L remaining | [1] | |
| Satureja montana (Winter Savory) | In vitro gastric digestion (pH 2.5, 30 min) | Not specified | 5.8% remaining | [1][2] |
| Thymus vulgaris (Thyme) | In vitro gastric digestion (pH 2.5, 30 min) | Not specified | 0.8% remaining | [1][2] |
| Sage Tincture | Long-term storage (24 months) | 0.38 mg/mL | 97.1% of initial concentration remaining | [3] |
| Peppermint-containing liquid | Long-term storage (18 months) | 0.43 mg/mL | Stable (102% of initial) | [3][4] |
| Long-term storage (24 months) | 0.43 mg/mL | Significant drop to 54.6% of initial | [3][4] | |
| Pure this compound | In vitro gastric digestion (pH 2.5, 30 min) | Not specified | 30.77% remaining | [1][2] |
| In vitro duodenal digestion (120 min) | Not specified | 78.64% remaining | [1][2] | |
| Ethanolic solution (40°C with light, 13 days) | Not specified | Degradation observed | [5][6] | |
| Aqueous solution (≤60°C, 4h) | Not specified | >95% remaining | [7] | |
| 70% Ethanol solution (≤60°C, 4h) | Not specified | >95% remaining | [7] | |
| Methanol (B129727) solution (≤60°C, 4h) | Not specified | >95% remaining (most stable) | [7] |
Key Factors Influencing Stability
Several factors have been identified as critical determinants of this compound stability:
-
pH: Acidic environments, such as that simulated for gastric digestion (pH 2.5), have been shown to significantly decrease the stability of this compound, with over 50% degradation observed in some studies.[1][8][9] In contrast, slightly alkaline conditions (pH 7.5) do not appear to significantly affect its stability.[1][8][9]
-
Plant Matrix: The presence of other compounds within the plant extract can either enhance or reduce the stability of this compound. For instance, flavonoids like luteolin (B72000) and apigenin, found in higher concentrations in Origanum majorana, are suggested to enhance the stability of this compound.[1]
-
Temperature: Higher temperatures generally accelerate the degradation of this compound.[5][6][10] However, one study indicated that at temperatures up to 60°C, this compound in various solvents remained relatively stable for up to 4 hours.[7]
-
Light: Exposure to light can promote the degradation of this compound, leading to the formation of unique degradation products.[5][6][10]
-
Solvent: The choice of solvent plays a crucial role in the stability of this compound. It is reported to be more stable in a hydroethanolic solution compared to an aqueous solution.[3] Another study found that methanol was a more suitable solvent for maintaining stability compared to water or 70% ethanol, especially at elevated temperatures.[7] In its solid state, trans-rosmarinic acid was found to be stable for up to three months under various tested conditions.[11]
Experimental Protocols
A detailed understanding of the methodologies employed in stability studies is crucial for the interpretation and replication of results.
In Vitro Gastrointestinal Digestion
This experiment simulates the conditions of the human digestive system to assess the stability of this compound.
-
Sample Preparation: Aqueous extracts of the plant material are prepared. For pure this compound, a standard solution is used.
-
Gastric Phase:
-
Intestinal Phase:
-
Analysis: The concentration of this compound in the samples before and after digestion is determined using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).[8][9]
Stability Testing under Different Storage Conditions
This protocol is designed to evaluate the stability of this compound in herbal medicinal products over time under various environmental conditions, following guidelines from the European Medicines Agency (EMA) and the International Council for Harmonisation (ICH).[3]
-
Sample Preparation: Liquid herbal medicinal products containing this compound are used.
-
Storage Conditions:
-
Accelerated testing: Samples are stored at elevated temperatures and humidity to speed up degradation.
-
Intermediate testing: Conditions are set between accelerated and long-term testing.
-
Long-term testing: Samples are stored under recommended storage conditions for an extended period (e.g., 24 months).[3]
-
-
Analysis: The concentration of this compound is measured at specific time intervals using a validated HPLC-DAD method.[3]
Thermal and Light Degradation Study
This experiment investigates the impact of temperature and light on the stability of this compound in solution.
-
Sample Preparation: this compound is dissolved in a specific solvent (e.g., ethanol, methanol, water).[6][7]
-
Experimental Conditions:
-
Analysis: The concentration of this compound is monitored over time (e.g., every 24 hours for 13 days) using HPLC.[6] Degradation products can be identified using techniques like HPLC-MS/MS, UV, and NMR.[5][10]
Visualizing Experimental Workflow and Influencing Factors
To better illustrate the processes involved in stability testing and the factors affecting this compound, the following diagrams are provided.
Caption: Workflow for in vitro gastrointestinal stability testing of this compound.
Caption: Factors influencing the stability of this compound.
References
- 1. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Stability of this compound and Flavonoid Glycosides in Liquid Forms of Herbal Medicinal Products—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation study of carnosic acid, carnosol, this compound, and rosemary extract (Rosmarinus officinalis L.) assessed using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chinjmap.com [chinjmap.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of this compound in Aqueous Extracts from Different Lamiaceae Species after in vitro Digestion with Human Gastrointestinal Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stability studies on trans-rosmarinic acid and GC-MS analysis of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Rosmarinic Acid as a Quality Control Biomarker in Herbal Medicine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of rosmarinic acid as a biomarker for the quality control of herbal medicines. It includes supporting experimental data, detailed protocols, and visual representations of workflows and relevant biological pathways to aid in the selection and implementation of robust quality control strategies.
Introduction: The Role of this compound in Herbal Quality Control
This compound (RA) is a naturally occurring phenolic compound, specifically an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid.[1] It is prominently found in numerous plant species, particularly within the Lamiaceae (mint) and Boraginaceae families.[1][2] Due to its significant and varied pharmacological activities—including antioxidant, anti-inflammatory, antiviral, and anticancer properties—this compound is frequently utilized as a key biomarker for the quality control and standardization of herbal medicines derived from plants like Rosemary (Rosmarinus officinalis), Sage (Salvia officinalis), and Peppermint (Mentha piperita).[1][2][3] Establishing validated analytical methods for its quantification is crucial for ensuring the consistency, efficacy, and safety of these phytopharmaceutical products.[4][5]
Comparison of Analytical Methods for this compound Quantification
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are the most common and reliable techniques for the quantification of this compound in herbal extracts.[2][6] Both methods offer high sensitivity and separation efficiency, but they differ in terms of throughput, cost, and instrumentation.[7]
The following tables summarize the validation parameters for HPLC and HPTLC methods as reported in various studies, providing a clear comparison of their performance.
Table 1: Comparison of Validated HPLC Methods for this compound Quantification
| Parameter | Study 1: Polyherbal Syrup[8] | Study 2: Various Plants[2][4] | Study 3: Polyherbal Syrup |
|---|---|---|---|
| Stationary Phase | C18 Column | Zorbax Eclipse Plus C18 | C18 Column (4.6 × 250 mm, 5 µm) |
| Mobile Phase | Isocratic: H₃PO₄ 0.085% | Isocratic: 0.1% Formic Acid & Acetonitrile (B52724) (30%) | Gradient: H₃PO₄ 0.085% & Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.5 mL/min | 1.0 mL/min |
| Detection λ | 330 nm | 330 nm | 330 nm |
| Linearity Range | 72 - 110 µg/mL | Not Specified | 72 - 110 µg/mL |
| Correlation (r²) | 0.9995 | 0.9933 | 0.9995 |
| LOD | 1.6 µg/mL | Not Specified | 1.6 µg/mL |
| LOQ | 4.9 µg/mL | Not Specified | 4.9 µg/mL |
| Accuracy (% Recovery) | 103.38 - 106.47% | 101.00 ± 6.43% | 103.38 - 106.47% |
| Precision (RSD%) | < 2% (Intra- & Inter-day) | 6.36% (CV) | < 2% (Intra- & Inter-day) |
Table 2: Comparison of Validated HPTLC Methods for this compound Quantification
| Parameter | Study 1: Salvia Species[6][9] | Study 2: Lamiaceae Species[10] |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 HPTLC plates | HPTLC plates |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1) | Not specified |
| Detection λ | 330 nm | 366 nm |
| Linearity Range | 200 - 500 ng/spot | Not Specified |
| Correlation (r²) | ≥ 0.998 | Not Specified |
| LOD | 76.78 ng/spot | Not Specified |
| LOQ | 232.67 ng/spot | Not Specified |
| Accuracy (% Recovery) | 100.25 - 101.54% | Not Specified |
| Precision (RSD%) | < 0.5% | Not Specified |
| Repeatability (RSD%) | 0.42% | Not Specified |
Experimental Protocols
Detailed and validated protocols are essential for reproducible and accurate quantification. Below are representative methodologies for HPLC and HPTLC analysis based on published studies.
This protocol is based on the isocratic HPLC method described for analyzing this compound in various plant extracts.[2][4]
-
Standard Preparation : Prepare a stock solution of this compound standard (1 mg/mL) in 30% acetonitrile. Create a series of working standard solutions by diluting the stock solution with the same solvent.[2]
-
Sample Preparation : Macerate dried and powdered aerial parts of the herbal material with a suitable solvent (e.g., methanol).[10] Filter the extract and dilute it to an appropriate concentration with the mobile phase.
-
Chromatographic Conditions :
-
Column : Reversed-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6x150mm, 5µm).[2]
-
Mobile Phase : A mixture of 30% acetonitrile and 0.1% (v/v) formic acid in water.[2]
-
Elution Mode : Isocratic.[2]
-
Flow Rate : 0.5 mL/min.[2]
-
Column Temperature : 30°C.[2]
-
Injection Volume : 20 µL.[2]
-
Detection : UV detection at 330 nm.[2]
-
Run Time : Approximately 15 minutes.[2]
-
-
Analysis : Inject the standard and sample solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification : Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
This protocol is adapted from methodologies used for the analysis of Salvia species.[6][9]
-
Standard Preparation : Prepare a stock solution of this compound in methanol. Create a series of working standard solutions of varying concentrations (e.g., 200-500 ng/µL).
-
Sample Preparation : Extract the dried plant material with methanol. Filter the extract and use the filtrate for application.
-
Chromatographic Conditions :
-
Stationary Phase : Pre-coated Silica gel 60 F254 HPTLC plates.[6]
-
Application : Apply standards and samples as bands on the HPTLC plate using an automated applicator.
-
Mobile Phase (Solvent System) : Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).[6]
-
Development : Develop the plate in a twin-trough chamber saturated with the mobile phase.
-
Drying : Dry the plate after development.
-
-
Densitometric Analysis :
-
Quantification : Create a calibration curve by plotting the peak area of the standard spots against their concentration. Determine the amount of this compound in the samples from this curve.
Alternative Biomarkers for Lamiaceae Family Herbs
While this compound is an excellent and widely distributed marker in the Lamiaceae family, quality control can sometimes be enhanced by analyzing a profile of multiple phenolic compounds.[10] Rutin, apigenin, luteolin, caffeic acid, and chlorogenic acid are other polyphenols that can be identified alongside this compound.[10] A comparative HPTLC analysis can provide a comprehensive "fingerprint" to differentiate between species and assess overall quality.[10]
Table 3: this compound Content in Various Lamiaceae Species
| Plant Species | This compound Content (mg/g of dried plant) | Reference |
|---|---|---|
| Dracocephalum moldavica | 24.83 ± 0.78 | [10] |
| Monarda fistulosa | 20.32 ± 0.64 | [10] |
| Melissa officinalis | 36.5 | [11] |
| Mentha spicata | 58.5 | [12][13] |
| Origanum vulgare | 12.40 | [14] |
| Rosmarinus officinalis | 7.2 | [11] |
| Salvia heldreichiana | 7.3% (of extract) | [6] |
| Salvia officinalis | 1.33 |[14] |
The high concentration of this compound in species like Mentha spicata suggests they could be excellent sources for its extraction.[12][13]
Mandatory Visualizations
The general workflow for the quality control analysis of herbal medicine using this compound as a biomarker is outlined below.
This compound's value as a biomarker is enhanced by its potent biological activity. Its antioxidant effects are partly mediated through the modulation of key signaling pathways, such as the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Conclusion
This compound serves as a robust and scientifically validated biomarker for the quality control of a wide range of herbal medicines, particularly from the Lamiaceae family. Both HPLC and HPTLC offer reliable, accurate, and precise methods for its quantification, with the choice of method depending on laboratory-specific needs for throughput and instrumentation.[2][9] The validation data presented demonstrates that with proper protocol adherence, these methods can ensure the consistent quality and dosage of this compound in phytopharmaceutical products, which is essential for guaranteeing their therapeutic efficacy and safety.[6]
References
- 1. A Comprehensive Review of this compound: From Phytochemistry to Pharmacology and Its New Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phcogj.com [phcogj.com]
- 3. researchgate.net [researchgate.net]
- 4. phcogj.com [phcogj.com]
- 5. researchgate.net [researchgate.net]
- 6. turkjps.org [turkjps.org]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] A Validated HPLC Method for Quantitation of this compound in a Polyherbal Syrup | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Development of high-performance thin layer chromatography method for identification of phenolic compounds and quantification of this compound content in some species of the Lamiaceae family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. phcog.com [phcog.com]
- 13. Comparative study of this compound content in some plants of Labiatae family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of this compound content in six Lamiaceae species extracts and their antioxidant and antimicrobial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative metabolomics of rosmarinic acid-producing and non-producing plant varieties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of high rosmarinic acid (RA)-producing and low or non-producing plant varieties. By examining the underlying biochemical differences, researchers can better understand the regulation of RA biosynthesis and identify potential targets for metabolic engineering to enhance the production of this therapeutically valuable compound. This compound, an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, is a well-documented secondary metabolite with a range of biological activities, including antioxidant, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] It is predominantly found in species of the Boraginaceae and the subfamily Nepetoideae of the Lamiaceae family.[1][2]
Comparative Metabolite Profiles: High vs. Low this compound Production
The following table summarizes the key metabolic changes observed in plant cells induced to produce high levels of this compound, using methyl jasmonate (MeJA) as an elicitor, which serves as a model for a high-producing state compared to an untreated, low-producing state. The data is based on studies in Agastache rugosa cell cultures.
| Metabolite Class | Metabolite | Fold Change (High RA vs. Low RA) | Significance in RA Biosynthesis |
| Phenolic Acids | This compound | 4.7-fold increase with 50 µM MeJA[1][3] | End-product of the pathway. |
| Caffeic Acid | Increased | A direct precursor of this compound.[4] | |
| Shikimic Acid | Induced | Precursor for the synthesis of aromatic amino acids.[1][3] | |
| Aromatic Amino Acids | Phenylalanine | Induced | Primary precursor for the phenylpropanoid pathway branch.[1] |
| Tyrosine | Induced | Primary precursor for the tyrosine-derived pathway branch.[1] | |
| Gene Transcripts | Phenylalanine Ammonia-Lyase (PAL) | 4.5-fold increase[1][3] | Key enzyme in the phenylpropanoid pathway.[5] |
| Cinnamate 4-Hydroxylase (C4H) | 3.5-fold increase[1][3] | Catalyzes a crucial step in the phenylpropanoid pathway.[1] | |
| 4-Coumarate:CoA Ligase (4CL) | 3.4-fold increase[1][3] | Activates p-coumarate for subsequent reactions.[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducible comparative metabolomics studies. Below are protocols for sample preparation and LC-MS analysis adapted for the study of plant secondary metabolites like this compound.
Protocol 1: Plant Material Preparation and Metabolite Extraction
This protocol is optimized for plant leaf tissue from common model plants.[6]
-
Plant Cultivation and Sampling:
-
Cultivate plants under controlled, optimal growth conditions.
-
Harvest leaf material using clean scissors or a razor blade.
-
Place the collected tissue into 2.0 mL microcentrifuge tubes.
-
Add a zirconia or metal bead to each tube, close the lid, and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Grind the frozen tissue using a mixer mill for 2 minutes at 25 Hz.
-
Store the ground samples at -80°C until extraction.
-
-
Sample Aliquoting:
-
Keep samples in liquid nitrogen to prevent thawing.
-
Pre-cool a new 2.0 mL microcentrifuge tube in liquid nitrogen for 5 seconds.
-
Place the cooled tube on an analytical balance and tare it.
-
Quickly transfer the desired amount of frozen ground tissue to the new tube.
-
-
Metabolite Extraction:
-
Homogenize the sample with a mixer mill for 4 minutes at 25 Hz.
-
Centrifuge the sample tube for 10 minutes at 20,000 x g at 4°C.
-
Transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Repeat the centrifugation step for 5 minutes at 20,000 x g at 4°C to remove any remaining debris.
-
Transfer the final supernatant to a new 1.5 mL tube and store at 4°C until LC-MS analysis.
-
Protocol 2: Targeted LC-MS Analysis of this compound
This protocol outlines the general steps for analyzing plant extracts for this compound using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[6][7]
-
System Setup:
-
Prepare an LC-MS system equipped with an autosampler.
-
Set up the HPLC bottles with the appropriate elution buffers (e.g., a gradient of 0.085% O-phosphoric acid in water and methanol).[8]
-
-
Sample Analysis:
-
Transfer the extracted sample to a glass vial suitable for LC-MS analysis and place it in the autosampler tray.
-
Inject extraction buffer blanks initially to equilibrate the LC-MS system.
-
Run the prepared samples.
-
-
Data Acquisition and Analysis:
-
Set the detection wavelength to 330 nm for this compound.[8]
-
Acquire both MS and MS/MS data to confirm the identity of the metabolites.
-
Process the raw data using appropriate software to identify and quantify the target metabolites by comparing retention times and mass spectra to a known this compound standard.
-
Visualizing the Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate the experimental workflow and the biochemical pathways involved in this compound synthesis.
Caption: Experimental workflow for comparative metabolomics.
References
- 1. Metabolomics Analysis and Biosynthesis of this compound in Agastache rugosa Kuntze Treated with Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound as Bioactive Compound: Molecular and Physiological Aspects of Biosynthesis with Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics analysis and biosynthesis of this compound in Agastache rugosa Kuntze treated with methyl jasmonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Potential and Mechanisms of this compound and the Extracts of Lamiaceae Plants for the Treatment of Fibrosis of Various Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]
- 7. Targeted LC-MS Analysis for Plant Secondary Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 8. Comparative study of this compound content in some plants of Labiatae family - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Rosmarinic Acid
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for handling rosmarinic acid, from personal protective equipment (PPE) to disposal plans, enabling you to focus on your research with confidence.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| Equipment | Specifications | Purpose |
| Hand Protection | Nitrile rubber gloves.[1] Minimum layer thickness of 0.11 mm.[1] | To prevent skin contact. Always inspect gloves prior to use and use proper removal technique.[1] |
| Eye Protection | Safety goggles with side-shields.[2] | To protect eyes from dust or splashes. |
| Respiratory Protection | Use a suitable respirator when dusts are generated.[2][3] A particulate filter device (e.g., P1) may be necessary for dust formation.[4][5] | To prevent inhalation of airborne particles. |
| Body Protection | A lab coat or impervious clothing should be worn.[2] | To protect skin and personal clothing from contamination. |
Operational Plan for Handling this compound
Adherence to a strict operational plan is critical for the safe handling of this compound in a laboratory setting.
1. Engineering Controls:
-
Work in a well-ventilated area.[2]
-
Use a local exhaust ventilation system to control the generation of dust.[1]
-
Ensure a safety shower and eye wash station are readily accessible.[2]
2. Safe Handling Practices:
-
Avoid the formation of dust and aerosols.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2]
-
Avoid contact with skin and eyes.[2]
3. Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
This compound can be air-sensitive; store under an inert gas.[3][7]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary.
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wear appropriate PPE as outlined above.
-
For solid spills, sweep up and shovel the material into a suitable, closed container for disposal.[1] Avoid generating dust.
-
For solutions, absorb with an inert material (e.g., diatomite, universal binders) and place in a suitable container for disposal.[2]
-
Clean the spill area thoroughly.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[1][2]
-
In case of skin contact: Wash off with soap and plenty of water.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal regulations.[1][2]
-
Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
-
Contaminated packaging should be disposed of as unused product.[1]
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
